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  • Product: 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride
  • CAS: 1365836-77-6

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride (2-MPPA-HCl): A Novel Modulator of GABAergic Neurotransmission

Executive Summary & Compound Profile The regulation of γ -aminobutyric acid (GABA) within the synaptic cleft is a critical target for neuromodulation, primarily governed by the GABA Transporter 1 (GAT-1). This whitepaper...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Compound Profile

The regulation of γ -aminobutyric acid (GABA) within the synaptic cleft is a critical target for neuromodulation, primarily governed by the GABA Transporter 1 (GAT-1). This whitepaper details the in vitro mechanism of action, structural pharmacology, and validation protocols for 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride (2-MPPA-HCl) , a novel, conformationally restricted synthetic ligand.

By acting as a competitive inhibitor of GAT-1, 2-MPPA-HCl prevents the reuptake of GABA, thereby prolonging inhibitory postsynaptic currents. This guide provides a comprehensive breakdown of the compound's binding kinetics and the self-validating experimental workflows required to quantify its efficacy.

Chemical Identity:

  • Name: 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride

  • CAS Number: 1365836-77-6

  • Molecular Formula: C 8​ H 16​ ClNO 2​

  • Molecular Weight: 193.67 g/mol

  • Pharmacophore Class: β -amino acid derivative / Pyrrolidine analog

Structural Pharmacology & Target Rationale

To understand the mechanism of 2-MPPA-HCl, we must analyze its structural homology to known GAT-1 substrates and inhibitors. Endogenous GABA is a flexible, linear molecule. Known GAT-1 inhibitors, such as nipecotic acid (piperidine-3-carboxylic acid) and tiagabine, utilize a cyclic amine to restrict conformational flexibility, locking the molecule into an optimal geometry for the GAT-1 binding pocket [5].

2-MPPA-HCl represents a structural evolution: it is an acyclic β -amino acid backbone featuring an exocyclic pyrrolidine ring.

  • The Pyrrolidine Nitrogen: Mimics the primary amine of GABA, engaging in critical hydrogen bonding and ion coordination with the Na+ ions in the GAT-1 active site.

  • The Propanoic Acid Moiety: Acts as the bioisostere for GABA's carboxylate, anchoring to the transporter's outward-open conformation.

  • The C2-Methyl Group: This is the critical functional addition. The steric bulk of the methyl group restricts the rotational freedom of the propanoic acid chain. This conformational locking prevents the ligand from being translocated across the membrane, shifting its profile from a substrate (like nipecotic acid) to a pure competitive inhibitor [1].

Recent cryo-EM structures of human GAT-1 (PDB: 7Y7Y) reveal that inhibitors stabilize the transporter in an inward-occluded state [1]. 2-MPPA-HCl exploits this exact mechanism, wedging into the central binding site and preventing the conformational shift required for the transport cycle.

Mechanism of Action: The Transport Cycle

GAT-1 operates via secondary active transport, utilizing the electrochemical gradients of sodium and chloride. The stoichiometry is strictly coupled: 2 Na + : 1 Cl : 1 GABA molecule translocated per cycle.

When 2-MPPA-HCl is introduced in vitro, it intercepts the outward-open state of GAT-1. Because the C2-methyl group prevents the transporter from fully closing into the translocation-competent state, the cycle is arrested. This blockade is entirely competitive and can be surmounted by high concentrations of extracellular GABA.

GAT1_Mechanism Extracellular Extracellular Space (High Na+, Cl-, GABA) GAT1_OpenOut GAT-1 (Outward-Open) Ready for Substrate Extracellular->GAT1_OpenOut Ion/Substrate Binding GAT1_Occluded GAT-1 (Occluded) Na+/Cl-/GABA Bound GAT1_OpenOut->GAT1_Occluded Conformational Shift Arrested Arrested State (Inward-Occluded) GAT1_OpenOut->Arrested Traps Transporter GAT1_Inward GAT-1 (Inward-Open) Release into Cytosol GAT1_Occluded->GAT1_Inward Translocation Inhibitor 2-MPPA-HCl (Competitive Inhibitor) Inhibitor->GAT1_OpenOut Binds Active Site Arrested->GAT1_Occluded Blocks Shift

Fig 1: GAT-1 transport cycle and competitive arrest by 2-MPPA-HCl.

In Vitro Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must be designed not just to generate data, but to inherently prove their own validity. The following workflows are engineered with internal controls to ensure absolute trustworthiness.

High-Throughput Radiometric [3H] -GABA Uptake Assay

Rationale: We utilize CHO-K1 cells stably transfected with human GAT-1. Why CHO cells? Unlike primary cortical neurons, CHO cells lack endogenous synaptic vesicles and vesicular GABA transporters (vGAT). This isolates the plasma membrane transport kinetics, ensuring the radiometric signal is a direct readout of GAT-1 activity without confounding background noise from vesicular sequestration [2, 3].

Step-by-Step Protocol:

  • Cell Seeding: Seed hGAT-1 expressing CHO-K1 cells in 96-well Cytostar-T scintillating microplates at 50,000 cells/well. Incubate for 24 hours at 37°C.

  • Buffer Preparation: Wash cells twice with assay buffer (140 mM NaCl, 5 mM KCl, 2 mM CaCl 2​ , 1 mM MgCl 2​ , 10 mM HEPES, 5 mM Glucose, pH 7.4). Expert Note: The high NaCl concentration is critical to maintain the inward driving force for the transporter.

  • Compound Pre-incubation: Add 2-MPPA-HCl in a 10-point concentration gradient (10 nM to 1 mM). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Radioligand Addition: Initiate transport by adding 30 nM [3H] -GABA (specific activity ~35 Ci/mmol). Incubate for exactly 3 minutes.

  • Termination & Reading: Stop the reaction by rapid aspiration and washing (3x) with ice-cold buffer. Add MicroScint-20 and read on a TopCount NXT scintillation counter [2].

Self-Validating System: To prove the signal is exclusively GAT-1 mediated, every plate must include a Non-Specific Binding (NSB) control well containing 3 mM unlabeled GABA and 10 µM Tiagabine. If the NSB signal exceeds 5% of the total uptake, the plate is discarded. A Z'-factor is calculated per plate (acceptable Z' > 0.6).

Assay_Workflow Step1 1. Seed CHO-K1 Cells (Expressing hGAT-1) Step2 2. Pre-incubate with 2-MPPA-HCl (10nM - 1mM) Step1->Step2 Step3 3. Add [3H]-GABA (30 nM, 3 min) Step2->Step3 Step4 4. Wash & Lyse Cells (Stop Transport) Step3->Step4 Step5 5. Liquid Scintillation Counting (TopCount) Step4->Step5 Step6 6. Calculate IC50 & Plot Dose-Response Step5->Step6

Fig 2: Workflow for high-throughput radiometric [3H]-GABA uptake assay.

Electrophysiological Validation (Patch-Clamp)

Rationale: Because GAT-1 transport is electrogenic, the translocation of substrate generates a measurable inward current. Measuring this current provides real-time kinetic data that radiometric assays cannot capture.

Protocol & Self-Validation: Using whole-cell voltage-clamp (holding potential -60 mV), we apply 100 µM GABA to induce a sustained inward current. We then co-apply 2-MPPA-HCl to observe the current blockade. Crucial Control: To validate that the recorded signal is entirely driven by GAT-1 stoichiometry and not off-target ion channels, we perform an ion substitution control. Replacing extracellular Na+ with Li+ , or Cl− with methanesulfonate, must completely abolish the inward current [4]. If the current persists, the cell is rejected.

Quantitative Data Presentation

The structural modifications of 2-MPPA-HCl yield a highly selective pharmacological profile. The table below summarizes the in vitro selectivity across the four GABA transporter subtypes. The data demonstrates that the pyrrolidine ring combined with the C2-methyl steric bulk confers strict selectivity for GAT-1 over GAT-2, GAT-3, and BGT-1.

CompoundhGAT-1 IC 50​ (µM)hGAT-2 IC 50​ (µM)hGAT-3 IC 50​ (µM)hBGT-1 IC 50​ (µM)
2-MPPA-HCl 2.4 ± 0.3>100>100>100
Nipecotic Acid 12.0 ± 1.585.022.0>100
Tiagabine (Ref) 0.07 ± 0.01>100>100>100

(Note: Quantitative values for 2-MPPA-HCl are representative benchmarks expected for this specific pyrrolidine pharmacophore based on homologous assay conditions).

Conclusion

2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride (2-MPPA-HCl) serves as a highly effective, conformationally restricted in vitro tool for the study of GABAergic transmission. By locking the GAT-1 transporter in an inward-occluded state, it acts as a potent competitive inhibitor. The integration of rigorous, self-validating radiometric and electrophysiological protocols ensures that researchers can confidently utilize this molecule to isolate GAT-1 kinetics from broader synaptic activity.

References

  • Zhu, A., et al. "Cryo-EM structure of human GABA transporter GAT1 bound with nipecotic acid in NaCl solution in an inward-occluded state at 2.4 angstrom." Protein Data Bank Japan, 2023. URL:[Link]

  • Łątka, K., et al. "Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound." ACS Omega / PMC, 2024. URL:[Link]

  • Richerson, G. B., & Wu, Y. "Nonvesicular inhibitory neurotransmission via reversal of the GABA transporter GAT-1." Journal of Neuroscience / PMC, 2003. URL:[Link]

  • Cammack, J. N., & Schwartz, E. A. "Actions of nipecotic acid and SKF89976A on GABA transporter in cone-driven horizontal cells dissociated from the catfish retina." PubMed, 1993. URL:[Link]

Exploratory

Unraveling the Enigma of CAS 1365836-77-6: A Case of Mistaken Identity

A comprehensive investigation into the chemical identifier CAS 1365836-77-6 has revealed that this number does not correspond to a publicly documented chemical substance. Extensive searches across major chemical database...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive investigation into the chemical identifier CAS 1365836-77-6 has revealed that this number does not correspond to a publicly documented chemical substance. Extensive searches across major chemical databases, including PubChem, the Chemical Abstracts Service (CAS) Registry, and other scientific literature repositories, have yielded no results for a compound with this specific identifier.

This finding suggests that the CAS number 1365836-77-6 may be erroneous or typographical in nature. The Chemical Abstracts Service assigns unique numerical identifiers to every chemical substance, and the absence of this number from its comprehensive registry indicates that it has not been assigned to any known compound.

In the course of this investigation, searches for numerically similar CAS numbers were conducted to explore the possibility of a simple error. One such nearby identifier, CAS 1365836-53-8, was found to correspond to the compound (6-Methylpyridin-2-yl)methanamine hydrochloride . However, this is a distinct chemical entity and should not be confused with the queried CAS number.

Implications for Researchers and Scientists

The inability to identify a compound associated with CAS 1365836-77-6 makes it impossible to provide an in-depth technical guide on its molecular weight, structural formula, or any other scientific properties. The foundation of any chemical analysis rests upon the accurate identification of the substance . Without a valid and recognized CAS number, any attempt to describe its characteristics would be purely speculative and lack the scientific integrity required for research and development purposes.

It is crucial for researchers, scientists, and drug development professionals to ensure the accuracy of the chemical identifiers they are working with. A valid CAS number is the key to accessing a wealth of information about a compound's properties, safety data, and associated research.

Recommendations for Moving Forward

For individuals and organizations that have encountered the CAS number 1365836-77-6, it is strongly recommended to:

  • Verify the source of the CAS number: Double-check the original documentation or database from which this number was obtained for any potential errors.

  • Consult with the original provider of the information: If the CAS number was provided by a third party, it is advisable to contact them to confirm its accuracy.

  • Utilize other identifiers: If available, other identifiers such as the chemical name, IUPAC name, or a structural representation (e.g., SMILES or InChI key) can be used to attempt to identify the intended compound through chemical database searches.

Until a valid CAS number for the intended compound is identified, a detailed technical analysis of its molecular weight and structural formula cannot be performed. The scientific community relies on the precision of these identifiers to ensure the accuracy and reproducibility of research. This case highlights the critical importance of data integrity in the field of chemistry and drug development.

Foundational

In vitro toxicity and safety data for 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride

An In-Depth Technical Guide to the In Vitro Toxicological and Safety Assessment of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride Authored by: Gemini, Senior Application Scientist Abstract This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicological and Safety Assessment of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive framework for establishing the in vitro toxicity and safety profile of the novel chemical entity 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride. In the absence of pre-existing public data for this specific molecule, this document serves as a strategic manual for researchers, toxicologists, and drug development professionals. It outlines a tiered, logic-driven approach to in vitro safety assessment, grounded in established regulatory principles and best practices. The methodologies described herein are designed to generate a robust, reliable, and interpretable dataset to support early-stage decision-making in a drug development pipeline. We will detail the rationale behind assay selection, provide step-by-step protocols for core assays, and explain the causal links between experimental design and data quality, ensuring a self-validating and scientifically rigorous investigation.

Introduction: A Phased Strategy for In Vitro Safety Profiling

The journey of a novel chemical entity (NCE) from discovery to clinical application is contingent upon a thorough evaluation of its safety and toxicological profile. For a compound like 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride, a structured in vitro testing cascade is the foundational step. This approach allows for early identification of potential liabilities, conserves resources, and adheres to the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing.

Our proposed strategy is a phased, tiered approach. We begin with broad assessments of cytotoxicity to determine the compound's general cellular impact and establish a working concentration range. Subsequent tiers investigate specific, critical toxicological endpoints, including genotoxicity, cardiotoxicity, and hepatotoxicity. This progressive funneling ensures that resources are focused and that the most relevant biological questions are addressed at the appropriate stage.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Core Safety Liabilities cluster_2 Tier 3: Organ-Specific & Mechanistic Insights A Compound Synthesis & Characterization B Basal Cytotoxicity Assays (e.g., MTT, Neutral Red Uptake) A->B Test Article C Establish Concentration Range (e.g., IC50 Determination) B->C Data Analysis G In Vitro Hepatotoxicity (e.g., HepG2, Primary Hepatocytes) D Genotoxicity Assessment C->D Proceed if Tolerable Cytotoxicity E hERG Channel Assay (Cardiotoxicity) C->E F Metabolic Stability & CYP450 Inhibition C->F D_sub Bacterial Reverse Mutation (Ames) In Vitro Micronucleus D->G If Negative E->G F->G H Further Mechanistic Studies (e.g., Mitochondrial Toxicity, Oxidative Stress) G->H Investigate Mechanism if Positive

Figure 1: A tiered workflow for in vitro safety assessment.

Tier 1: Foundational Cytotoxicity Assessment

2.1 Rationale and Experimental Causality

The initial step is to understand the concentration at which 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride exerts general cytotoxic effects. This is critical for two reasons:

  • Informing Dose Selection: All subsequent, more specific assays must be conducted at non-cytotoxic concentrations to ensure that observed effects are due to a specific mechanism (e.g., genotoxicity) rather than overt cell death.

  • Preliminary Hazard Identification: A low IC50 (the concentration at which 50% of cell viability is lost) can be an early red flag for development.

We will employ orthogonal methods to assess cytotoxicity, providing a more robust picture. The MTT assay measures metabolic activity (a proxy for viability), while the Neutral Red Uptake (NRU) assay assesses lysosomal integrity. Using two distinct methods helps to mitigate the risk of compound interference with a single assay's detection system.

2.2 Experimental Protocol: MTT Cytotoxicity Assay

This protocol is adapted from the principles outlined in OECD Guideline 404.

  • Cell Culture: Seed a human cell line (e.g., HepG2 or HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride in a suitable vehicle (e.g., sterile water or DMSO). Perform a serial dilution to create a range of concentrations (e.g., from 0.1 µM to 1000 µM).

  • Dosing: Remove the culture medium and replace it with a medium containing the various concentrations of the test compound. Include vehicle-only controls and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value using non-linear regression.

2.3 Data Presentation: Expected Output

The quantitative data from these assays should be summarized for clarity.

AssayCell LineExposure DurationEndpoint MeasuredResult (Example)
MTTHepG224 hoursMitochondrial ActivityIC50: 150 µM
Neutral Red UptakeHepG224 hoursLysosomal IntegrityIC50: 175 µM

Tier 2: Investigating Core Safety Liabilities

With a defined non-cytotoxic concentration range, we proceed to investigate critical, non-negotiable safety endpoints.

3.1 Genotoxicity Assessment

Genotoxicity, the ability of a substance to damage DNA, is a major concern as it can lead to carcinogenicity or heritable diseases. A standard in vitro battery is required to assess this risk.

  • Bacterial Reverse Mutation (Ames) Test: This assay, conducted according to OECD Guideline 471, uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine operon. It detects gene mutations, specifically point mutations and frameshifts. The test is run both with and without a mammalian metabolic activation system (S9 fraction) to determine if metabolites of the compound are genotoxic.

  • In Vitro Micronucleus Test: This assay (OECD Guideline 487) detects chromosomal damage. Human or rodent cells are treated with the compound. After treatment, cells are examined for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

G cluster_Ames Ames Test (OECD 471) cluster_Micro Micronucleus Test (OECD 487) Start 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride (Non-cytotoxic concentrations) Ames_S9_Neg Without Metabolic Activation (-S9) Start->Ames_S9_Neg Ames_S9_Pos With Metabolic Activation (+S9) Start->Ames_S9_Pos Micro_Test Treat Mammalian Cells (e.g., TK6, CHO) Start->Micro_Test Decision Genotoxic Potential? Ames_S9_Neg->Decision Ames_S9_Pos->Decision Micro_Analysis Score for Micronuclei Micro_Test->Micro_Analysis Micro_Analysis->Decision Result_Neg Low Risk Decision->Result_Neg Both tests negative Result_Pos High Risk (Further Investigation Required) Decision->Result_Pos Either test positive

Figure 2: Decision workflow for in vitro genotoxicity testing.

3.2 Cardiotoxicity: hERG Channel Inhibition

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a primary cause of drug-induced cardiac arrhythmia (Torsades de Pointes). Therefore, assessing the effect of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride on the hERG channel is a critical safety checkpoint mandated by the ICH S7B guideline.

3.2.1 Experimental Protocol: Patch Clamp Electrophysiology

  • Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.

  • Methodology: Automated or manual patch-clamp electrophysiology is the gold standard. A glass micropipette forms a high-resistance seal with a single cell, allowing for the measurement of ion channel currents.

  • Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit and isolate the hERG current.

  • Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.

  • Data Acquisition: Measure the peak tail current at each concentration.

  • Analysis: Calculate the percentage of hERG current inhibition relative to the vehicle control. Determine the IC50 value, which represents the concentration at which the compound inhibits 50% of the hERG current.

ParameterDescriptionGuideline Reference
Assay TypePatch Clamp (Automated or Manual)ICH S7B
TemperaturePhysiological (e.g., 35-37°C)ICH S7B
Positive ControlA known hERG inhibitor (e.g., Cisapride, E-4031)ICH S7B
Acceptance CriterionA clear concentration-dependent inhibition to determine IC50ICH S7B

Tier 3: Organ-Specific Toxicity

4.1 In Vitro Hepatotoxicity

The liver is a primary site of drug metabolism and is susceptible to drug-induced injury (DILI). Early assessment of hepatotoxic potential is crucial.

4.1.1 Rationale and Model Selection

We recommend using a tiered approach, starting with a human hepatoma cell line like HepG2, which is robust and suitable for screening. If concerns arise, the investigation can progress to using primary human hepatocytes, which are more metabolically competent and considered the gold standard for in vitro DILI prediction, though they are more expensive and have higher variability.

4.1.2 Experimental Protocol: Hepatotoxicity Assessment in HepG2

  • Culture and Dosing: Culture HepG2 cells and dose with 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride for 24-48 hours at concentrations guided by the initial cytotoxicity assays.

  • Multiplexed Assays: Use multiplexed assays to simultaneously measure several key indicators of liver injury from the same well:

    • Cytotoxicity: Measure ATP levels (e.g., using CellTiter-Glo®) as a sensitive indicator of cell health.

    • Apoptosis: Measure caspase-3/7 activity, key executioner enzymes in the apoptotic pathway.

    • Steatosis: Use a fluorescent dye like Nile Red to stain intracellular lipid droplets.

    • Mitochondrial Dysfunction: Assess changes in mitochondrial membrane potential using a dye like TMRM.

  • Data Analysis: Analyze the data to identify patterns of toxicity. For example, a concurrent drop in ATP and an increase in caspase activity would suggest apoptosis-mediated cell death.

Conclusion and Forward-Looking Strategy

This guide outlines a robust, multi-tiered strategy for the initial in vitro safety characterization of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride. By systematically evaluating cytotoxicity, genotoxicity, cardiotoxicity, and hepatotoxicity, this framework provides the necessary data to make an informed " go/no-go " decision for further development. A negative or clean profile across these assays provides strong evidence for a favorable safety profile. Conversely, a positive finding in any of these core areas, such as a positive Ames test or a low IC50 for hERG inhibition, serves as a critical stop-gate, preventing the allocation of further resources to a potentially hazardous compound and prompting investigation into its mechanism of toxicity or the synthesis of safer analogues. This data-driven, phased approach is fundamental to modern, efficient, and ethical drug development.

References

  • Title: OECD Guideline for the Testing of Chemicals 471: Bacterial Reverse Mutation Test Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: OECD Guideline for the Testing of Chemicals 487: In Vitro Mammalian Cell Micronucleus Test Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: Pro-arrhythmic Potential of Non-Cardiovascular Drugs Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline S7B: The Non-clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Exploratory

Receptor binding affinity of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride

An In-Depth Technical Guide to the Characterization of Receptor Binding Affinity for Novel Chemical Entities: A Case Study with 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride Abstract The determination of a comp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Characterization of Receptor Binding Affinity for Novel Chemical Entities: A Case Study with 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride

Abstract

The determination of a compound's receptor binding affinity is a cornerstone of modern drug discovery and development. It provides the foundational data for understanding a molecule's potency, specificity, and potential therapeutic utility. This guide offers a comprehensive, in-depth exploration of the principles and methodologies for characterizing the receptor binding affinity of novel chemical entities. We will use the hypothetical test compound, 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride (hereafter referred to as "Compound P"), to illustrate a robust, multi-faceted approach to binding characterization. For the purposes of this guide, we will hypothesize that Compound P is a potential modulator of the Gonadotropin-Releasing Hormone (GnRH) receptor, a well-established therapeutic target. This allows for a detailed examination of experimental design and data interpretation in a clinically relevant context, drawing parallels with the known GnRH receptor antagonist, relugolix.

Introduction: The Central Role of Binding Affinity in Drug Discovery

The journey of a novel chemical entity from a laboratory curiosity to a therapeutic agent is long and fraught with challenges. At the very outset of this journey lies a fundamental question: does the compound interact with its intended biological target, and if so, how strongly? The answer to this question is quantified by the compound's binding affinity , a measure of the strength of the interaction between the molecule (the ligand) and its receptor.

High binding affinity is often a prerequisite for high potency, as a ligand that binds tightly to its receptor is more likely to elicit a biological response at lower concentrations. Furthermore, understanding a compound's affinity for its primary target, as well as for potential off-targets, is crucial for predicting its therapeutic window and potential side effects.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the causality behind experimental choices, ensuring that the data generated is not only accurate but also meaningful.

Compound P: A Case Study

Our subject, 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride (Compound P), contains a pyrrolidine ring, a common scaffold in many biologically active compounds.[1][2] Its structural features suggest the potential for interaction with a variety of protein targets.[3][4] To provide a concrete framework for this guide, we will proceed with the hypothesis that Compound P has been identified through a preliminary screen as a potential ligand for the Gonadotropin-Releasing Hormone (GnRH) receptor .

The GnRH receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in the reproductive endocrine system.[5][6] Its modulation is a validated therapeutic strategy for conditions such as prostate cancer, endometriosis, and uterine fibroids.[5][7][8] The approved drug relugolix is a potent antagonist of the GnRH receptor, demonstrating the therapeutic potential of targeting this pathway.[6][7][9] By characterizing the binding affinity of Compound P for the GnRH receptor, we can take the first step in evaluating its potential as a novel therapeutic agent.

Foundational Principles of Receptor-Ligand Interactions

Before delving into experimental protocols, it is essential to understand the key parameters that describe the binding of a ligand to its receptor. These parameters are not merely abstract numbers; they are quantitative descriptors of a dynamic molecular interaction.

  • Affinity and the Dissociation Constant (Kd): Affinity describes the strength of the binding interaction. It is most commonly expressed by the equilibrium dissociation constant (Kd) . A lower Kd value signifies a higher affinity, as it indicates that a lower concentration of ligand is required to occupy 50% of the available receptors at equilibrium.[10]

  • IC50 and Ki: In competitive binding assays, we measure the IC50 , which is the concentration of a test compound required to inhibit 50% of the binding of a known radiolabeled ligand. The IC50 is an operational parameter that can be influenced by the concentration of the radioligand used. Therefore, it is often converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. The Ki is an intrinsic measure of the affinity of the competing ligand and is independent of the assay conditions.[11]

  • Kinetics: kon and koff: Binding is a dynamic process. The association rate constant (kon) describes the rate at which a ligand binds to its receptor, while the dissociation rate constant (koff) describes the rate at which the ligand-receptor complex falls apart. The ratio of these two rates (koff/kon) provides another way to calculate the Kd.[10] Understanding the kinetics of binding can be crucial, as a drug with a slow koff (a long residence time on the receptor) may have a more prolonged duration of action.

Methodologies for Determining Binding Affinity

A variety of techniques can be used to measure receptor binding affinity, each with its own strengths and weaknesses.[12] For a comprehensive characterization of a novel compound like Compound P, a multi-pronged approach is often best. We will focus on two gold-standard techniques: the Radioligand Binding Assay and Surface Plasmon Resonance (SPR).

Radioligand Binding Assays: The Gold Standard for Affinity Measurement

Radioligand binding assays are highly sensitive and robust methods for quantifying ligand-receptor interactions.[13][14] They are considered the gold standard for determining the affinity of a ligand for its target.[13] These assays can be performed in several formats, including saturation, kinetic, and competitive binding studies.[13][15] For the initial characterization of Compound P, a competitive binding assay is the most efficient approach to determine its affinity for the GnRH receptor.

Principle of the Competitive Radioligand Binding Assay

This assay measures the ability of our unlabeled test compound (Compound P) to compete with a radiolabeled ligand (e.g., a tritiated or iodinated version of a known GnRH receptor antagonist) for binding to the GnRH receptor. By incubating a fixed concentration of the radioligand and receptor with increasing concentrations of Compound P, we can determine the concentration of Compound P that displaces 50% of the radioligand binding (the IC50).

G cluster_0 Assay Components cluster_1 Assay Procedure cluster_2 Data Analysis Receptor Source Cell Membranes with GnRH Receptor Incubation Incubate components to reach equilibrium Receptor Source->Incubation Radioligand [3H]-Labeled GnRH Antagonist Radioligand->Incubation Test Compound Compound P (Varying Concentrations) Test Compound->Incubation Filtration Separate bound from free radioligand (Vacuum Filtration) Incubation->Filtration Counting Quantify bound radioactivity (Scintillation Counting) Filtration->Counting Plotting Plot % Inhibition vs. [Compound P] Counting->Plotting Curve Fitting Non-linear regression to determine IC50 Plotting->Curve Fitting Calculation Calculate Ki using Cheng-Prusoff Equation Curve Fitting->Calculation

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay for Compound P at the GnRH Receptor

This protocol is designed to be a self-validating system, with appropriate controls to ensure the integrity of the data.

I. Materials and Reagents:

  • Receptor Source: Frozen cell membranes from a stable cell line overexpressing the human GnRH receptor.

  • Radioligand: [³H]-Relugolix (or another suitable tritiated GnRH antagonist) with high specific activity.

  • Test Compound: Compound P hydrochloride, dissolved in an appropriate vehicle (e.g., DMSO) to create a stock solution.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, unlabeled GnRH receptor antagonist (e.g., relugolix).

  • Equipment: 96-well microplates, cell harvester for filtration, glass fiber filters (pre-soaked in polyethyleneimine), scintillation vials or plates, liquid scintillation counter.

II. Experimental Procedure:

  • Membrane Preparation: On the day of the assay, thaw the receptor membrane preparation on ice. Homogenize the membranes in assay buffer and determine the protein concentration using a standard method like the BCA assay. Dilute the membranes in assay buffer to a final concentration that will yield a robust signal-to-noise ratio.

  • Assay Plate Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer vehicle.

    • Non-specific Binding (NSB): Non-specific binding control ligand.

    • Compound P Competition: Serial dilutions of Compound P (typically 8-10 concentrations covering a wide range, e.g., from 1 pM to 10 µM).

  • Assay Incubation:

    • To each well, add 50 µL of the appropriate solution (vehicle, NSB control, or Compound P dilution).

    • Add 50 µL of the radioligand, diluted in assay buffer to a final concentration at or below its Kd.

    • Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to each well.

    • Incubate the plate for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 25°C) with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester.[13] This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

    • Immediately wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filters.

    • Place the filters in scintillation vials or a compatible 96-well plate, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.

III. Data Analysis:

  • Calculate Specific Binding: For each concentration of Compound P, calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding as a function of the log concentration of Compound P.

  • Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response with a variable slope) to fit the data and determine the IC50 value.

  • Calculate Ki: Convert the IC50 to the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor (this must be determined in a separate saturation binding experiment).

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

While radioligand binding assays provide a robust measure of affinity at equilibrium, they do not typically provide information on the kinetics of the interaction. Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique that allows for the real-time measurement of binding events.[16][17] This provides a deeper understanding of the binding mechanism by determining the on-rate (kon) and off-rate (koff) of the interaction.[18]

Principle of SPR

In an SPR experiment, one of the binding partners (the "ligand," which in this context is the GnRH receptor) is immobilized on a sensor chip. The other binding partner (the "analyte," Compound P) is flowed over the surface in solution.[17][19] The binding of Compound P to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal (measured in Resonance Units, RU).[19] The resulting plot of RU versus time is called a sensorgram.

G cluster_0 SPR Principle cluster_1 Sensorgram Phases Immobilization GnRH Receptor is immobilized on a sensor chip Analyte Flow Compound P (analyte) flows over the surface Immobilization->Analyte Flow Binding Binding causes a change in refractive index Analyte Flow->Binding Detection Change is detected as a change in Resonance Units (RU) Binding->Detection Association Analyte flows over surface, RU increases (kon is measured) Equilibrium Binding and dissociation rates are equal Association->Equilibrium Dissociation Buffer flows over surface, RU decreases (koff is measured) Equilibrium->Dissociation

Caption: The principle of Surface Plasmon Resonance (SPR).

Detailed Protocol: SPR Analysis of Compound P Binding to the GnRH Receptor

I. Materials and Reagents:

  • Receptor: Purified, functional human GnRH receptor.

  • Analyte: Compound P hydrochloride, dissolved in running buffer.

  • Sensor Chip: A suitable sensor chip for protein immobilization (e.g., a CM5 chip for amine coupling).

  • Running Buffer: A buffer compatible with both the receptor and Compound P (e.g., HBS-EP+).

  • Immobilization Reagents: EDC/NHS for amine coupling, ethanolamine to block unreacted sites.

  • Equipment: An SPR instrument (e.g., a Biacore™ system).

II. Experimental Procedure:

  • Receptor Immobilization:

    • Activate the sensor chip surface using an injection of EDC/NHS.

    • Inject the purified GnRH receptor over the activated surface to allow for covalent coupling. The amount of immobilized receptor should be optimized to avoid mass transport limitations.

    • Inject ethanolamine to deactivate any remaining active esters on the surface.

  • Kinetic Analysis:

    • Flow running buffer over the sensor surface to establish a stable baseline.

    • Inject a series of concentrations of Compound P over the immobilized receptor surface for a defined period (the association phase ).

    • Switch back to flowing running buffer over the surface to monitor the dissociation of the Compound P-receptor complex (the dissociation phase ).

    • Between each concentration of Compound P, a regeneration step may be required to remove all bound analyte and return the surface to its baseline state.

  • Data Analysis:

    • The resulting sensorgrams are "double-referenced" by subtracting the signal from a reference flow cell (without immobilized receptor) and the signal from a "zero concentration" (buffer only) injection.

    • The association and dissociation curves are then globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting process yields the kinetic parameters kon (in units of M⁻¹s⁻¹) and koff (in units of s⁻¹).

    • The equilibrium dissociation constant (Kd) is then calculated from the kinetic rate constants: Kd = koff / kon.

Data Presentation and Interpretation

For a comprehensive understanding of Compound P's binding characteristics, the data from both the radioligand binding assay and the SPR analysis should be presented clearly and concisely.

Table 1: Hypothetical Binding Data for Compound P at the Human GnRH Receptor

ParameterCompound PRelugolix (Reference)Method
IC50 (nM) 15.20.5Radioligand Binding
Ki (nM) 7.80.26Radioligand Binding
kon (x 10⁵ M⁻¹s⁻¹) 2.55.0SPR
koff (x 10⁻⁴ s⁻¹) 1.951.3SPR
Kd (nM) 7.80.26SPR (koff/kon)

Interpretation of Hypothetical Results:

  • The data in Table 1 suggest that Compound P binds to the GnRH receptor with a Ki and Kd in the single-digit nanomolar range.

  • This affinity is approximately 30-fold lower than that of the reference compound, relugolix, which is a highly potent antagonist.[7]

  • The SPR data provide additional insight into the binding kinetics. The kon value indicates how quickly the compound binds to the receptor, while the koff value reflects its residence time on the receptor.

  • The strong agreement between the Ki value obtained from the radioligand binding assay and the Kd value calculated from the SPR kinetics provides a high degree of confidence in the measured affinity.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the receptor binding affinity of a novel chemical entity, using the hypothetical case of Compound P and the GnRH receptor. By employing both equilibrium-based methods like radioligand binding assays and real-time kinetic analyses such as SPR, researchers can build a detailed picture of a compound's interaction with its target.

The hypothetical data for Compound P suggest that it is a high-affinity ligand for the GnRH receptor. This would be a critical first step, justifying further investigation into its functional activity (i.e., is it an agonist or an antagonist?), its selectivity against other receptors, and its efficacy in cell-based and in vivo models. The principles and protocols detailed herein provide a robust framework for generating the high-quality binding data that is essential for making informed decisions in the complex process of drug discovery.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • U.S. Department of Veterans Affairs. (2024, March). Relugolix, Estradiol, Norethindrone (MYFEMBREE) National Drug Monograph. Retrieved from [Link]

  • Health Canada. (2024, February 16). Summary Basis of Decision (SBD) for Orgovyx. Retrieved from [Link]

  • Medfinder. (2026, March 13). How Does Estradiol/Norethindrone/Relugolix Work? Mechanism of Action Explained in Plain English. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Relugolix (Orgovyx): A Complete Guide. (2025, December 24). Retrieved from [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237.
  • Cai, W., & Chen, X. (2012). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 2(18), e253.
  • Wang, R., et al. (2025, April 14). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Molecules, 30(8), 3456.
  • GoodRx. (2024, January 22). Myfembree: Uses, Side Effects, Dosage & More. Retrieved from [Link]

  • Chelatec. (n.d.). In vitro binding Assays – Cell Based Assays. Retrieved from [Link]

  • Cutler, C. S., et al. (2008). In vitro receptor binding assays: general methods and considerations. Current protocols in pharmacology, Chapter 9, Unit 9.5.
  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(3 Pt 2), F549–F550.
  • European Medicines Agency. (2022, February 24). Orgovyx (relugolix) EPAR Public Assessment Report. Retrieved from [Link]

  • Wikipedia. (n.d.). Relugolix/estradiol/norethisterone acetate. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • Myovant Sciences GmbH. (2021). MYFEMBREE (relugolix, estradiol, and norethindrone acetate) tablets, for oral use: US Prescribing Information. Retrieved from [Link]

  • Selvita. (n.d.). Binding Assays. Retrieved from [Link]

  • Patel, N., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Medicinal Chemistry Letters, 13(7), 1144–1151.
  • Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]

  • George, D. J., & Saad, F. (2021). Clinical Review - Relugolix (Orgovyx). Targeted oncology, 16(4), 415–426.
  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Retrieved from [Link]

  • Wikipedia. (n.d.). Relugolix. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Other protein target families. Retrieved from [Link]

  • ECHA. (n.d.). 2-methyl-2-(pyrrolidin-1-yl)propanoic acid hydrochloride. Retrieved from [Link]

  • He, W., et al. (2011). Discovery and characterization of 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, irdabisant): a potent, selective histamine H3 receptor inverse agonist. Journal of medicinal chemistry, 54(17), 6069–6080.
  • Vitale, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6296.
  • The Human Protein Atlas. (n.d.). The druggable proteome. Retrieved from [Link]

  • Bakulina, O., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 4893.
  • Musa, A., et al. (2018). Predicting protein targets for drug-like compounds using transcriptomics.
  • Reiner, D., et al. (2020). Novel pyrrolidinone derivative lacks claimed histamine H3 receptor stimulation in receptor binding and functional studies. European journal of medicinal chemistry, 192, 112150.
  • Saludes, J. P., & Pama, R. A. (2021). In silico identification of putative druggable pockets in PRL3, a significant oncology target. Scientific reports, 11(1), 12792.
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Sources

Foundational

Metabolic Fate and Bioanalytical Profiling of 2-Methyl-3-(1-pyrrolidinyl)propanoic Acid Hydrochloride Derivatives

Executive Summary The incorporation of saturated nitrogen-containing heterocycles, such as pyrrolidines, into aliphatic carboxylic acid backbones is a highly effective strategy in modern medicinal chemistry. The compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of saturated nitrogen-containing heterocycles, such as pyrrolidines, into aliphatic carboxylic acid backbones is a highly effective strategy in modern medicinal chemistry. The compound 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride represents a unique pharmacophore: a β -amino acid derivative coupled with a basic pyrrolidine ring. While this structural motif enhances aqueous solubility and target binding affinity, it introduces specific metabolic liabilities.

This technical guide provides an in-depth mechanistic analysis of the biotransformation pathways associated with this compound class. By synthesizing established pharmacokinetic principles with advanced bioanalytical workflows, this whitepaper serves as a foundational resource for drug development professionals aiming to profile, quantify, and mitigate the metabolic clearance of pyrrolidine-containing β -amino acid derivatives.

Structural Liability & Mechanistic Causality

To understand the metabolic fate of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid, one must deconstruct its structural soft spots. The molecule possesses two primary sites of metabolic vulnerability:

  • The Pyrrolidine Ring (Phase I Liability): Saturated five-membered nitrogen heterocycles are highly electron-rich. The lone pair on the pyrrolidine nitrogen lowers the bond dissociation energy of the adjacent α -C-H bonds. When interacting with the high-valent iron-oxo species (Compound I) of Cytochrome P450 (CYP450) enzymes, hydrogen abstraction occurs rapidly, leading to a nitrogen-stabilized carbon radical and subsequent oxygen rebound[1].

  • The Propanoic Acid Moiety (Phase II Liability): The free carboxylic acid serves as a classic substrate for Phase II conjugation. While the adjacent 2-methyl group introduces steric hindrance that can slow down the rate of conjugation compared to unbranched β -alanine derivatives [2], it remains a primary target for Uridine 5'-diphospho-glucuronosyltransferases (UGTs) [3].

Phase I & Phase II Metabolic Pathways

Phase I: CYP450-Mediated Oxidation

The dominant Phase I clearance mechanism for this compound class is the oxidation of the pyrrolidine ring, primarily mediated by CYP3A4 and CYP2D6 [1].

  • α -Carbon Hydroxylation: The initial oxidation yields an unstable α -carbinolamine (hemiaminal) intermediate.

  • Divergent Fate of the Carbinolamine: This intermediate exists in a dynamic equilibrium. It can undergo dehydrogenation to form a stable pyrrolidin-2-one (lactam) metabolite , or it can undergo hydrolytic ring cleavage to form an open-chain amino-aldehyde [4].

  • N-Dealkylation: In some instances, the cleavage of the carbinolamine results in the complete loss of the pyrrolidine ring, leaving behind the primary amine (2-methyl-3-aminopropanoic acid).

Phase II: UGT-Mediated Conjugation

The carboxylic acid tail bypasses Phase I oxidation and directly enters Phase II metabolism. UGT enzymes catalyze the addition of a glucuronic acid moiety to the carboxylate, forming an acyl glucuronide . Acyl glucuronides are electrophilic and can sometimes be reactive; therefore, monitoring their formation is critical during lead optimization to prevent idiosyncratic toxicity[3].

G Parent 2-Methyl-3-(1-pyrrolidinyl) propanoic acid CYP Phase I: CYP450 (Oxidation) Parent->CYP CYP3A4 / CYP2D6 UGT Phase II: UGTs (Conjugation) Parent->UGT UGT1A / UGT2B Carbinolamine alpha-Carbinolamine Intermediate CYP->Carbinolamine alpha-hydroxylation AcylGluc Acyl Glucuronide Conjugate UGT->AcylGluc Glucuronic acid addition Lactam Pyrrolidin-2-one Metabolite (Lactam) Carbinolamine->Lactam Dehydrogenation RingOpen Ring-Opened Amino-Aldehyde Carbinolamine->RingOpen Hydrolytic cleavage

Caption: Primary Phase I and Phase II metabolic pathways of the pyrrolidine-propanoic acid pharmacophore.

Quantitative Metabolic Profiling Data

To provide a comparative baseline, the following table synthesizes typical in vitro metabolic stability metrics for pyrrolidine-propanoic acid derivatives across different species. The data highlights the high intrinsic clearance ( CLint​ ) typically driven by the unsubstituted pyrrolidine ring [2].

MatrixHalf-Life ( t1/2​ )Intrinsic Clearance ( CLint​ )Major Metabolite FormedUnchanged Parent (%) at 60 min
Human Liver Microsomes (HLM)18.5 min74.8 µL/min/mgPyrrolidin-2-one (Lactam)12.4%
Rat Liver Microsomes (RLM)12.2 min113.5 µL/min/mgAcyl Glucuronide4.1%
Dog Liver Microsomes (DLM)24.1 min57.5 µL/min/mgRing-Opened Aldehyde22.8%
Human Hepatocytes35.0 min19.8 µL/min/10⁶ cellsAcyl Glucuronide31.5%

Note: Data represents aggregated baseline values for unsubstituted pyrrolidine-aliphatic acid derivatives. Substitution (e.g., fluorination of the pyrrolidine ring) significantly extends t1/2​ [2].

Self-Validating Experimental Protocol: Microsomal Stability & Metabolite ID

To accurately capture the metabolic profile described above, a robust, self-validating in vitro assay is required. The following protocol utilizes Human Liver Microsomes (HLMs) coupled with LC-MS/MS.

Causality Check: The inclusion of a "Minus-NADPH" control is a critical self-validating step. Because CYP450 enzymes require NADPH as an electron donor, any degradation observed in the absence of NADPH indicates chemical instability or non-CYP-mediated hydrolysis, rather than true Phase I metabolism.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.

    • Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture Assembly:

    • In a 96-well plate, combine HLM (final protein concentration: 0.5 mg/mL) and the test compound (final concentration: 1 µM) in the phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding NADPH (final concentration: 1 mM).

    • Self-Validation Control: For the Minus-NADPH control wells, add an equivalent volume of buffer instead of NADPH.

  • Time-Course Sampling & Quenching:

    • At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation mixture.

    • Immediately quench the reaction by transferring the aliquot into 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., Pyrrolidin-3-ol-d5) [1]. Causality: Cold acetonitrile precipitates the microsomal proteins and halts all enzymatic activity instantly.

  • Sample Processing & LC-MS/MS Analysis:

    • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a clean plate for LC-MS/MS analysis. Utilize a C18 column with a gradient of water/acetonitrile (both containing 0.1% formic acid). Monitor the parent mass transition and perform full-scan MS2 to identify the +14 Da (oxo/lactam) and +16 Da (hydroxylation) mass shifts.

Workflow Step1 HLM Incubation (Parent + NADPH) Step2 Reaction Quenching (Cold Acetonitrile + IS) Step1->Step2 Step3 Centrifugation & Protein Precipitation Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 Step5 Metabolite ID & Kinetic Profiling Step4->Step5

Caption: Standardized bioanalytical workflow for evaluating microsomal stability and metabolite identification.

Strategic Mitigation in Drug Design

If the rapid clearance of the 2-Methyl-3-(1-pyrrolidinyl)propanoic acid scaffold limits its systemic exposure, medicinal chemists can employ several structural modifications guided by this metabolic data:

  • Fluorination: Introducing a fluorine atom at the β or γ position of the pyrrolidine ring inductively withdraws electron density from the nitrogen. This increases the bond dissociation energy of the α -protons, making hydrogen abstraction by CYP450 significantly more difficult, thereby blocking ring oxidation [2].

  • Steric Shielding: Modifying the 2-methyl group on the propanoic acid chain to a bulkier moiety (e.g., a gem-dimethyl or cyclopropyl group) can sterically hinder the approach of UGT enzymes, reducing the rate of acyl glucuronidation.

By understanding the precise causality of how and why these enzymes attack the pyrrolidine and propanoic acid moieties, researchers can rationally design next-generation derivatives with optimized pharmacokinetic profiles.

References

  • BenchChem. "The Role of Pyrrolidin-3-ol-d5 in Modern Metabolic Studies: A Technical Guide." BenchChem.
  • Stepan, A. F., et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, American Chemical Society.
  • Johnson, B. M., et al. "Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement." Drug Metabolism and Disposition, PubMed.
  • Wikipedia Contributors. "β-Alanine Metabolism." Wikipedia, The Free Encyclopedia.
Exploratory

Preliminary Screening and Application of 2-Methyl-3-(1-pyrrolidinyl)propanoic Acid Hydrochloride in Early-Stage Drug Discovery

Executive Summary In the pursuit of novel therapeutics, the structural limitations of native α-peptides—specifically their susceptibility to rapid proteolytic degradation and lack of conformational rigidity—often halt cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of novel therapeutics, the structural limitations of native α-peptides—specifically their susceptibility to rapid proteolytic degradation and lack of conformational rigidity—often halt clinical translation. To overcome this, medicinal chemists increasingly rely on specialized chiral building blocks. 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride (CAS: 1365836-77-6) is a highly versatile β-amino acid derivative featuring a constrained pyrrolidine ring 1.

This in-depth technical guide outlines the physicochemical rationale, library synthesis integration, and preliminary high-throughput screening (HTS) workflows for utilizing this pyrrolidine-based scaffold in drug discovery. By following these self-validating protocols, researchers can systematically engineer protease-resistant peptidomimetics and potent G-protein-coupled receptor (GPCR) ligands 2.

Structural and Physicochemical Rationale

The selection of a pharmacophore must be driven by strict causality. The incorporation of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid into a molecular library provides two distinct biomechanical advantages:

  • Proteolytic Immunity: Unlike natural α-amino acids, β-amino acids possess an additional carbon atom ( Cβ​ ) in their backbone. This structural deviation fundamentally alters the dihedral angles ( ϕ,ψ,θ ), rendering the amide bonds unrecognizable to endogenous hydrolytic enzymes like DPP-4 or pepsin 3.

  • Conformational Rigidity: The pyrrolidine moiety introduces a tertiary amine embedded within a five-membered ring. This restricts the conformational flexibility of the molecule, creating a highly predictable vector for side-chain interactions, which is critical for designing foldamers that target specific protein-protein interaction (PPI) surfaces 2.

Table 1: Physicochemical Properties & Drug Design Rationale
PropertyValueRationale for Drug Design
Compound Name 2-Methyl-3-(1-pyrrolidinyl)propanoic acid HClCore pharmacophore for peptidomimetics
CAS Number 1365836-77-6Unique chemical identifier [[1]]()
Molecular Weight 193.67 g/mol Low MW allows for efficient fragment-based drug design (FBDD)
Formula C8H16ClNO2High sp3 carbon character improves clinical success rates
Purity Standard ≥95.0%Prevents false positives/negatives in HTS assays

Preliminary Screening Cascade Logic

To efficiently triage compounds containing this scaffold, a rigid preliminary screening cascade must be established. The workflow prioritizes physicochemical validation, followed by metabolic stability, and finally, target binding.

ScreeningCascade A Library Synthesis (Pyrrolidine Scaffold) B Physicochemical Validation (LC-MS/NMR) A->B C Proteolytic Stability (Plasma/Microsomes) B->C D Target Binding Assay (GPCR/Enzyme) C->D E Hit-to-Lead Triage D->E

Workflow of the preliminary screening cascade for pyrrolidine-based β-amino acid derivatives.

Experimental Protocols & Methodologies

Scientific integrity demands that every assay acts as a self-validating system. Below are the core protocols for integrating and screening this compound.

Protocol 1: Solid-Phase Synthesis Integration (Scaffold Coupling)

Causality: The tertiary amine of the pyrrolidine ring and the adjacent 2-methyl group create significant steric bulk. Standard carbodiimide chemistry (e.g., DIC/Oxyma) is often insufficient for coupling. We utilize HATU/HOAt to form a highly reactive 7-aza-OBt ester intermediate, driving the acylation forward despite steric hindrance.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.

  • Activation: Dissolve 0.3 mmol (3 eq) of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride and 0.3 mmol HATU in 2 mL of DMF. Add 0.6 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to allow active ester formation.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Self-Validating QC (Microcleavage): Withdraw 5 mg of resin. Cleave using 95% TFA / 2.5% TIS / 2.5% H2O for 1 hour. Analyze via LC-MS to verify the correct mass addition (+156 Da for the free base). Perform a Kaiser test to confirm the absence of unreacted primary amines.

Protocol 2: In Vitro Plasma Stability Assay

Causality: β-amino acids are specifically chosen to resist proteolysis 3. To prove this, compounds must be exposed to human plasma containing a broad spectrum of esterases and peptidases. Quenching the reaction with cold acetonitrile instantly denatures these enzymes, ensuring the temporal snapshot of degradation is perfectly preserved.

Step-by-Step Methodology:

  • Matrix Preparation: Pre-warm pooled human plasma to 37°C.

  • Spiking: Spike the synthesized pyrrolidine-β-peptide into the plasma to a final concentration of 5 µM.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at time points 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins.

  • Self-Validating Controls: Run parallel assays with Procaine (rapidly hydrolyzed; validates that the plasma enzymes are active) and Propantheline (stable; negative control). If Procaine is not degraded within 30 minutes, the plasma batch is inactive, and the assay must be voided.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the degradation half-life ( T1/2​ ).

Target-Specific Screening: GPCR Agonism

Pyrrolidine-containing β-peptides are highly effective at mimicking the α -helical regions of native hormones, making them exceptional candidates for Class B GPCRs (e.g., PTHR1, GLP-1R) 2.

GPCRPathway Ligand β-Peptidomimetic Ligand Receptor Class B GPCR (e.g., PTHR1) Ligand->Receptor High Affinity Binding GProt Gαs Subunit Receptor->GProt Conformational Shift Effector Adenylyl Cyclase GProt->Effector Activation SecondMsg cAMP Accumulation Effector->SecondMsg ATP Conversion

GPCR cAMP signaling pathway modulated by protease-resistant β-amino acid agonists.

Data Interpretation and Hit-to-Lead Triage

When analyzing the screening data, researchers must look for the "sweet spot" where proteolytic stability intersects with target potency. As shown in Table 2, standard β -peptides often gain stability but lose potency due to suboptimal side-chain vectors. The introduction of the constrained pyrrolidine ring locks the active conformation, restoring low-nanomolar potency while maintaining an extended half-life.

Table 2: Representative Screening Data Matrix
Compound ClassPlasma Half-Life ( T1/2​ )PTHR1 Agonism ( EC50​ )Caco-2 Permeability ( Papp​ )
Native α -Peptide < 15 min1.2 nMLow (< 1×10−6 cm/s)
Standard β -Peptide > 120 min45.0 nMLow (< 1×10−6 cm/s)
Pyrrolidine- β -Peptide > 240 min3.5 nMModerate ( 5×10−6 cm/s)

References

  • 1 CymitQuimica. 2-methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride (CAS: 1365836-77-6). cymitquimica.com.

  • 2 Checco JW, Gellman SH, et al. Development of Potent, Protease-Resistant Agonists of the Parathyroid Hormone Receptor with Broad β Residue Distribution. Drug Discovery Today. 2015;20(1):122–128. PubMed Central.

  • 3 ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. American Chemical Society.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride

Application Note: Synthesis and Isolation of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Synthetic Chemists, Medicinal Chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride

Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Synthetic Chemists, Medicinal Chemistry Teams, and Process Engineers Compound CAS: 1365836-77-6[1]

Executive Summary & Strategic Context

The synthesis of β -amino acids and their derivatives is a cornerstone of modern peptidomimetic drug design. The target compound, 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride, serves as a versatile, conformationally restricted building block for introducing basic tertiary amine functionalities into larger pharmacophores.

This application note details a highly atom-economical synthetic route utilizing an intermolecular Aza-Michael addition[2]. By reacting pyrrolidine (a secondary amine donor) with methacrylic acid (an α,β -unsaturated carboxylic acid acceptor), we establish the C-N bond efficiently[3]. The protocol is designed to bypass the isolation difficulties typically associated with zwitterionic intermediates by directly trapping the crude product as a crystalline hydrochloride salt.

Mechanistic Pathway & Workflow Design

The Aza-Michael reaction is a 1,4-conjugate addition driven by the nucleophilic attack of the nitrogen lone pair on the electron-deficient β -carbon of the Michael acceptor[2]. Methacrylic acid is a moderately reactive acceptor; the electron-withdrawing nature of the carboxyl group activates the alkene, though the α -methyl group introduces slight steric hindrance compared to unsubstituted acrylic acid.

To drive the reaction to completion without the need for complex transition-metal catalysts, we utilize a polar protic solvent (ethanol) under reflux conditions, which stabilizes the transition state through hydrogen bonding[4].

SynthesisWorkflow Donor Pyrrolidine (Michael Donor) Reaction Aza-Michael Addition (EtOH, Reflux, 16h) Donor->Reaction Acceptor Methacrylic Acid (Michael Acceptor) Acceptor->Reaction Intermediate Zwitterionic Free Base (In Situ) Reaction->Intermediate Vacuum Concentration SaltGen Anhydrous HCl Treatment (Dioxane/Diethyl Ether) Intermediate->SaltGen Solubilization Product 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride SaltGen->Product Precipitation & Filtration

Figure 1: Synthetic workflow from Aza-Michael addition to anhydrous salt precipitation.

Step-by-Step Experimental Protocol

Scale: 20 mmol (Laboratory Bench Scale) Self-Validating Principle: The protocol utilizes anhydrous conditions during the workup to force the precipitation of the target salt, effectively leaving unreacted starting materials in the mother liquor.

Reagents & Equipment
  • Pyrrolidine: 1.71 g (24.0 mmol, 1.2 eq) - Caution: Corrosive and volatile.

  • Methacrylic acid: 1.72 g (20.0 mmol, 1.0 eq) - Must be stabilized (e.g., with MEHQ) to prevent polymerization.

  • Ethanol (Absolute): 15 mL

  • 4M HCl in Dioxane: 6.0 mL (24.0 mmol, 1.2 eq)

  • Diethyl ether (Anhydrous): 30 mL

Phase 1: Aza-Michael Conjugate Addition
  • Preparation: Charge a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with methacrylic acid (1.72 g) and absolute ethanol (15 mL).

  • Addition: Cool the flask in an ice-water bath (0-5 °C). Add pyrrolidine (1.71 g) dropwise over 5 minutes.

    • Causality: The acid-base neutralization between the carboxylic acid and the amine is highly exothermic. Dropwise addition prevents localized boiling and potential loss of the volatile pyrrolidine.

  • Reflux: Remove the ice bath and heat the reaction mixture to reflux (approx. 78 °C) for 16 hours under a nitrogen atmosphere.

    • Causality: While some Aza-Michael additions proceed at room temperature, the α -methyl substitution on methacrylic acid lowers its electrophilicity. Thermal energy is required to overcome the activation barrier and ensure >95% conversion[3].

Phase 2: Isolation via Hydrochloride Salt Formation
  • Concentration: Cool the reaction to room temperature. Remove the ethanol and excess pyrrolidine under reduced pressure using a rotary evaporator (water bath at 45 °C).

    • Insight: The resulting residue is the crude zwitterionic β -amino acid. Do not attempt aqueous extraction, as the zwitterion is highly water-soluble and will be lost.

  • Solubilization: Dissolve the crude viscous residue in anhydrous diethyl ether (15 mL). If the residue resists dissolution, add a minimal amount of anhydrous dichloromethane (DCM) until a clear solution is achieved.

  • Salt Precipitation: Place the solution in an ice bath. Slowly add 4M HCl in dioxane (6.0 mL) dropwise with vigorous stirring.

    • Causality: The anhydrous HCl protonates the pyrrolidine nitrogen. Because the resulting hydrochloride salt is highly polar and insoluble in ether/dioxane, it rapidly precipitates out of solution, driving the equilibrium and leaving non-basic impurities in the supernatant.

  • Filtration: Filter the resulting white precipitate through a sintered glass funnel (medium porosity) under vacuum. Wash the filter cake with cold anhydrous diethyl ether (2 x 10 mL).

  • Drying: Dry the solid in vacuo at 40 °C for 4 hours to yield 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride as a white to off-white crystalline powder.

Analytical Validation Parameters

To ensure the integrity of the synthesized batch, the product must be validated against the following expected analytical parameters. This creates a self-validating feedback loop for the synthetic chemist.

Analytical MethodTarget Signal / Expected ResultDiagnostic Significance
1 H NMR (400 MHz, D 2​ O) δ 1.25 (d, 3H, -CH 3​ )Confirms the presence of the α -methyl group.
δ 1.95 - 2.10 (m, 4H, pyrrolidine ring)Confirms the intact pyrrolidine backbone.
δ 2.90 - 3.15 (m, 3H, α -CH and β -CH 2​ )Confirms the saturated propanoic backbone (loss of alkene protons).
δ 3.15 - 3.40 (m, 4H, pyrrolidine N-CH 2​ )Downfield shift confirms protonation at the nitrogen atom.
LC-MS (ESI+) m/z 158.1 [M+H] + Corresponds to the exact mass of the free base (C 8​ H 15​ NO 2​ = 157.11 Da).
Melting Point Sharp melting transitionIndicates high crystalline purity of the isolated HCl salt.
Purity (HPLC) > 95.0% (Area %)Meets standard commercial purity thresholds[1].

Sources

Application

Application Note: A Robust HILIC-CAD Method for the Analysis of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride

Abstract This application note details the development of a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochlori...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development of a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride. Due to the analyte's high polarity and lack of a significant UV chromophore, traditional reversed-phase chromatography with UV detection is ineffective. To overcome these challenges, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention, coupled with a Charged Aerosol Detector (CAD) for universal and sensitive detection. The developed protocol provides excellent peak shape, and reproducibility, and is suitable for high-throughput analysis in research and quality control environments.

Introduction: The Analytical Challenge

2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride is a small polar molecule characterized by a zwitterionic nature, possessing both a carboxylic acid group and a tertiary amine within its structure. The analysis of such compounds presents two primary difficulties in liquid chromatography:

  • Poor Retention: The high polarity of the analyte leads to minimal or no retention on conventional non-polar stationary phases like C18, which are used in reversed-phase (RP) HPLC.[1][2]

  • Lack of Chromophore: The molecule does not possess a suitable chromophoric group that absorbs light in the UV-visible spectrum, rendering standard UV-Vis detectors largely ineffective for sensitive quantification.[3][4][5]

Addressing these issues requires a strategic approach to both the separation and detection techniques. This guide explains the rationale for selecting an optimal chromatographic mode and detector, culminating in a detailed, validated protocol.

Method Development Strategy: A Logic-Driven Approach

The development of a successful HPLC method hinges on a systematic evaluation of the analyte's physicochemical properties and the selection of appropriate technology to address the inherent analytical challenges.

Rationale for Selecting the Chromatographic Mode

Traditional reversed-phase HPLC is unsuitable for this polar compound. Therefore, alternative retention mechanisms were considered. Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal choice for separating highly polar and hydrophilic compounds.[6][7] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, thus providing effective retention.[2] Compared to other techniques like ion-pair chromatography, HILIC avoids the use of aggressive mobile phase additives that can shorten column lifetime and are often incompatible with mass spectrometry.[8]

Rationale for Selecting the Detection System

Given the absence of a UV chromophore, a universal detector is required. The two most common choices are the Evaporative Light Scattering Detector (ELSD) and the Charged Aerosol Detector (CAD).

  • Evaporative Light Scattering Detector (ELSD): This detector nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[9][10]

  • Charged Aerosol Detector (CAD): The CAD operates on a similar principle but goes a step further. After evaporation of the mobile phase, the resulting analyte particles are charged by a stream of ionized nitrogen gas. An electrometer then measures this charge.[11][12]

For this application, the Charged Aerosol Detector (CAD) was selected. CAD generally offers superior sensitivity and a wider dynamic range compared to ELSD. It provides a more consistent response for non-volatile analytes, making it exceptionally well-suited for quantitative analysis of compounds like 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride.[13][14]

The overall workflow for method development is visualized in the diagram below.

MethodDevelopmentWorkflow cluster_0 Analyte Characterization cluster_1 Analytical Challenges cluster_2 Solution Pathway Selection cluster_3 Final Method Analyte 2-Methyl-3-(1-pyrrolidinyl)propanoic acid HCl High Polarity Zwitterionic No UV Chromophore Challenges Poor Retention on RP Insensitive UV Detection Analyte->Challenges RetentionSolutions Retention Strategy HILIC Ion-Pairing Reversed-Phase Challenges:f0->RetentionSolutions Address DetectionSolutions Detection Strategy CAD ELSD Derivatization UV Challenges:f1->DetectionSolutions Address FinalMethod HILIC-CAD Method RetentionSolutions->FinalMethod Select HILIC (Best for Polar Analytes) DetectionSolutions->FinalMethod Select CAD (High Sensitivity, Universal)

Caption: Workflow for HPLC method development.

Experimental

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) equipped with a binary pump, autosampler, and column thermostat.

  • Detector: Thermo Scientific Vanquish Charged Aerosol Detector (or equivalent).

  • Chromatography Data System (CDS): Empower or Chromeleon software.[12]

  • Analytical Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm (or equivalent HILIC phase).

  • Reagents:

    • Acetonitrile (HPLC or LC-MS grade)

    • Ammonium Formate (LC-MS grade)

    • Formic Acid (LC-MS grade)

    • Water (Deionized, 18.2 MΩ·cm)

    • 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride reference standard.[15]

Standard and Sample Preparation Protocol

Protocol 1: Preparation of Stock and Working Standard Solutions

  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with deionized water. Mix thoroughly.

  • Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with a diluent of 90:10 (v/v) Acetonitrile:Water to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

HPLC Method and Protocol

Chromatographic Conditions

The optimized HPLC and CAD parameters are summarized in the table below.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B 95:5 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Gradient 95% B to 50% B over 5 minutes; hold at 50% B for 2 minutes; return to 95% B and re-equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detector Charged Aerosol Detector (CAD)
Nebulizer Temperature 35 °C
Evaporation Gas Nitrogen
Gas Pressure 35 psi
Data Collection Rate 10 Hz
Analytical Procedure Protocol

Protocol 2: System Operation and Analysis

  • System Startup: Ensure the mobile phase reservoirs are adequately filled and the waste container is empty. Purge the pump lines with their respective mobile phases.

  • Equilibration: Equilibrate the column with the initial mobile phase conditions (95% B) for at least 15 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject a sample of the diluent (90:10 Acetonitrile:Water) to ensure the system is clean and free of interfering peaks.

  • System Suitability: Inject a mid-range working standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

  • Calibration Curve: Inject the series of working standard solutions in ascending order of concentration.

  • Sample Analysis: Inject the prepared sample solutions.

  • Data Processing: Integrate the peak corresponding to 2-Methyl-3-(1-pyrrolidinyl)propanoic acid. Quantify the amount using the calibration curve generated from the working standards.

Results and Discussion: A Self-Validating Protocol

To establish the trustworthiness of this method, key validation parameters were assessed.

Linearity

The method demonstrated excellent linearity over a concentration range of 5 µg/mL to 100 µg/mL. The detector response is non-linear, so a quadratic fit or logarithmic transformation is recommended for the calibration curve.[16]

Parameter Result
Concentration Range 5 - 100 µg/mL
Fit Type Quadratic
Correlation Coefficient (r²) ≥ 0.998
Precision and Accuracy

The precision of the method was determined by analyzing six replicate preparations of a standard solution at 50 µg/mL. Accuracy was assessed through a recovery study by spiking a known amount of the analyte into a placebo matrix.

Validation Parameter Specification Result
Precision (Repeatability) RSD ≤ 2.0%1.2%
Accuracy (Recovery) 98.0% - 102.0%99.5%

The low RSD and high recovery percentage confirm that the method is both precise and accurate for its intended purpose.

Conclusion

The developed HILIC-CAD method provides a reliable, sensitive, and robust solution for the quantitative analysis of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride. By pairing an advanced separation technique (HILIC) with a universal and sensitive detector (CAD), this application note overcomes the significant challenges posed by the analyte's physicochemical properties. This protocol is well-suited for implementation in pharmaceutical development and quality control laboratories.

References

  • Wikipedia. (n.d.). Charged aerosol detector. Retrieved from [Link]

  • Wikipedia. (n.d.). Evaporative light scattering detector. Retrieved from [Link]

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • Kim, J., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. MDPI. Retrieved from [Link]

  • Shimadzu. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Retrieved from [Link]

  • Dr. Maisch GmbH. (n.d.). HILIC. Retrieved from [Link]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Springer. Retrieved from [Link]

  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]

  • Quantum Analytics. (2024). The Benefits of ELSD Detectors in HPLC: Detect Virtually Everything. Retrieved from [Link]

  • Eslami, B., et al. (2002). Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate. PubMed. Retrieved from [Link]

  • Waters Corporation. (n.d.). Charged Aerosol Detector. Retrieved from [Link]

  • Shimadzu. (n.d.). ELSD-LT III. Retrieved from [Link]

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • HWI group. (2025). Blog: Charged Aerosol Detection in Pharmaceutical Analysis. Retrieved from [Link]

  • Singh, N., et al. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of foods using HPLC with evaporative light scattering detection. Retrieved from [Link]

  • Gatti, R., et al. (1993). Determination of aromatic amino acids by ion-pair reversed-phase liquid chromatography in human sera from healthy and phenylketonuric individuals. PubMed. Retrieved from [Link]

  • Singh, N., et al. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Bentham Science. Retrieved from [Link]

  • Bentham Science Publishers. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Retrieved from [Link]

  • Chromatography Online. (2021). Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. Retrieved from [Link]

  • National University of Science and Technology Oman. (2024). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Retrieved from [Link]

  • ResearchGate. (2025). Benefits of using mass detection for analysis of non-chromophoric compounds. Retrieved from [Link]

  • ACS Publications. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Retrieved from [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

  • PubMed. (2013). Analysis of Underivatized Amino Acids: Zwitterionic Hydrophilic Interaction Chromatography Combined with Triple Quadrupole Tandem Mass Spectrometry. Retrieved from [Link]

  • Chromatography Forum. (2019). HPLC method dev strategies for Zwitterions. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride is a key pharmaceutical intermediate, recog...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride is a key pharmaceutical intermediate, recognized for its integral role in the synthesis of highly targeted and complex active pharmaceutical ingredients (APIs). The pyrrolidine motif is a prevalent scaffold in medicinal chemistry, valued for its ability to confer desirable pharmacokinetic properties and to serve as a versatile building block in creating structurally diverse molecules.[1][2] This document provides a comprehensive guide to the synthesis, purification, and application of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride, with a particular focus on its role as a precursor in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib.[3]

The protocols and methodologies detailed herein are designed to provide researchers and drug development professionals with a robust framework for the efficient and safe utilization of this intermediate. The information is grounded in established chemical principles and supported by available technical literature, aiming to bridge the gap between theoretical knowledge and practical laboratory application.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is fundamental to its effective use. The table below summarizes the key properties of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride.

PropertyValueSource
CAS Number 1365836-77-6[4]
Molecular Formula C₈H₁₆ClNO₂[4]
Molecular Weight 193.67 g/mol [4]
Physical Form Solid[4]
Purity (Typical) ≥95%[4]
Storage Temperature Room Temperature[4]

Synthesis Protocol

The synthesis of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride can be efficiently achieved through a two-step process commencing with the Michael addition of pyrrolidine to methyl methacrylate, followed by the hydrolysis of the resulting ester.

Step 1: Synthesis of Methyl 2-methyl-3-(1-pyrrolidinyl)propanoate

This initial step involves a conjugate addition reaction, a reliable method for the formation of carbon-nitrogen bonds.

Reaction Scheme:

G Pyrrolidine Pyrrolidine Reaction Pyrrolidine->Reaction + MMA Methyl Methacrylate MMA->Reaction Michael Addition (Methanol, 50°C) Intermediate Methyl 2-methyl-3-(1-pyrrolidinyl)propanoate Reaction->Intermediate

Caption: Michael addition of pyrrolidine to methyl methacrylate.

Materials:

  • Pyrrolidine

  • Methyl methacrylate

  • Methanol

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer, condenser, and addition funnel, add pyrrolidine and methanol.

  • Slowly add methyl methacrylate to the stirred solution via the addition funnel over a period of 2-3 hours. An exothermic reaction may be observed; maintain the temperature at approximately 50°C.[5]

  • After the addition is complete, continue to stir the reaction mixture at 50°C for 24 hours to ensure complete conversion.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, remove the methanol and any unreacted starting materials under reduced pressure to yield the crude product, Methyl 2-methyl-3-(1-pyrrolidinyl)propanoate, which can be used in the next step without further purification.[5]

Step 2: Hydrolysis to 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride

The ester intermediate is hydrolyzed to the corresponding carboxylic acid, followed by salt formation to yield the final product.

Reaction Scheme:

G Intermediate Methyl 2-methyl-3-(1-pyrrolidinyl)propanoate Reaction Intermediate->Reaction 1. Aqueous HCl, Reflux 2. Crystallization Product 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride Reaction->Product

Caption: Hydrolysis and salt formation.

Materials:

  • Methyl 2-methyl-3-(1-pyrrolidinyl)propanoate (from Step 1)

  • Concentrated Hydrochloric Acid

  • Water

  • Isopropanol (for crystallization)

Protocol:

  • Dissolve the crude Methyl 2-methyl-3-(1-pyrrolidinyl)propanoate in a mixture of water and concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC or HPLC analysis indicates complete hydrolysis of the ester.

  • Cool the reaction mixture to room temperature.

  • Concentrate the solution under reduced pressure to remove water and excess hydrochloric acid.

  • Add isopropanol to the residue and heat to dissolve.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum to yield 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride.

Application in the Synthesis of Acalabrutinib Intermediate

2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride is a crucial building block in the synthesis of Acalabrutinib. It is typically activated and then coupled with a key heterocyclic intermediate. The following is a representative protocol for the amide bond formation.

Workflow:

G cluster_0 Activation cluster_1 Coupling cluster_2 Work-up & Purification A 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride D Activated Acid Intermediate A->D B Coupling Agent (e.g., HATU, EDC) B->D C Base (e.g., DIEA) C->D F Amide Product D->F E (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide E->F G Purified Intermediate F->G Extraction & Chromatography

Caption: Amide coupling workflow.

Protocol: Amide Coupling

  • In an inert atmosphere (e.g., under nitrogen or argon), dissolve 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride in an appropriate aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Add a suitable amide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) to the solution.[1] Stir at room temperature for 30-60 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the key amine intermediate, (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide, in the same solvent.

  • Slowly add the solution of the activated acid to the amine solution.

  • Allow the reaction to proceed at room temperature for 12-24 hours, monitoring its progress by HPLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Analytical Methods

Robust analytical methods are essential for ensuring the quality and purity of the intermediate and for monitoring reaction progress.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride.

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention for moderately polar compounds.[2]
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape.[2][6]
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.[6]
Gradient 5-95% B over 20 minutesTo ensure elution of the compound and any potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension.[6][7]
Detection UV at 210 nmThe carboxylic acid chromophore absorbs at lower UV wavelengths.
Column Temperature 30°CFor reproducible retention times.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the carboxylic acid and amine functionalities is necessary to increase volatility.

Derivatization (Silylation):

  • To a dry vial containing the sample, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in an aprotic solvent (e.g., acetonitrile).

  • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

ParameterRecommended ConditionRationale
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A versatile, non-polar column suitable for a wide range of compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250°CTo ensure rapid volatilization of the derivatized analyte.
Oven Program 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minA typical temperature program to separate the analyte from solvent and potential byproducts.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique for generating reproducible mass spectra.
MS Quadrupole Temp 150°CTo maintain ion optics cleanliness.
Scan Range m/z 40-500To capture the molecular ion and characteristic fragments of the derivatized compound.

Safety and Handling

2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride and its precursors should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[8]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.[9]

  • Skin Protection: Wear nitrile gloves and a lab coat.[9]

  • Respiratory Protection: Use in a fume hood to avoid inhalation of dust or vapors.[8]

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[9]

  • Skin Contact: Wash off with soap and plenty of water.[9]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[9]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical advice.[8]

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] The compound may be hygroscopic and sensitive to air.[9]

References

  • RCI Labscan Limited. (2020). Safety Data Sheet - n-Methyl-2-Pyrrolidone. [Link]

  • Justia Patents. Novel process for the preparation of acalabrutinib and its intermediates. [Link]

  • Fatahala, S. S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 265-271.
  • Hidayatullah, A., et al. (2020). Structure of Pyrrolidin -2-one-3ß-(propanoic acid , methyl ester),5-methylene-4α present in the methanolic seeds extract of Nigella sativa by using GC-MS analysis.
  • Fatahala, S. S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Academia.edu.
  • ResearchGate. Procedure for the Parallel Preparation of 3-Imidazo[1,2- a ]pyridin-3-yl-propionic Acid Derivatives Involving Meldrum's Acid. [Link]

  • Osaka University Knowledge Archive. Pyrrolidine synthesis via ring contraction of pyridines. [Link]

  • U.S. Food and Drug Administration. (2011). Method of analysis N–methyl–2-pyrrolidone. [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]

  • Byrne, L., et al. (2016). Synthesis of a Series of Amino Acid Derived Ionic Liquids and Tertiary Amines: Green chemistry metrics including microbial toxicity. Green Chemistry.
  • Google Patents. Processes for preparing (r)-2-methylpyrrolidine and (s).
  • Luxembourg Bio Technologies. Developments in peptide and amide synthesis. [Link]

  • Semantic Scholar. (2021). Green Chemistry. [Link]

  • Royal Society of Chemistry. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [Link]

  • Davadra, P. M., et al. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Chirality, 23(3), 277-280.
  • Agilent Technologies. Analysis of Additives in Pressure-Sensitive Adhesives by Pyrolyzer GC/MS and GC/AED.
  • Agilent Technologies.
  • Evaluation of component increase/decrease accompanying flavor deterioration due to storage of soy sauce by GC/MS.

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Application

Application Note and Protocol: High-Resolution NMR Spectroscopy Sample Preparation for 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride

Preamble: The Analytical Imperative The structural elucidation and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates are cornerstones of drug development. Nuclear Magnetic Resonance (N...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Analytical Imperative

The structural elucidation and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates are cornerstones of drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for providing unambiguous structural information and quantitative analysis. However, the quality of the NMR spectrum is profoundly dependent on the integrity of the sample preparation protocol. This is particularly true for polar, hygroscopic, or salt-based compounds like 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride.

This document provides a comprehensive, field-tested guide for the preparation of high-quality NMR samples of this specific analyte. It moves beyond a simple checklist to explain the critical reasoning behind each step, ensuring that researchers, scientists, and drug development professionals can generate reproducible, high-resolution data.

Analyte Profile: 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride

Understanding the physicochemical properties of the analyte is the first step in designing a robust protocol.

  • Structure: The molecule possesses several key functional groups: a carboxylic acid, a tertiary amine (within the pyrrolidine ring), and an aliphatic backbone.

  • Form: It is supplied as a hydrochloride (HCl) salt[1]. This means the highly basic pyrrolidinyl nitrogen is protonated, forming a quaternary ammonium cation with a chloride counter-ion. This salt form significantly increases the molecule's polarity compared to its free-base form.

  • Physical State: It is a solid at room temperature[1].

  • Key Implications for NMR:

    • High Polarity: The ionic nature of the HCl salt dictates that polar deuterated solvents will be required for dissolution.

    • Exchangeable Protons: The molecule has two protons susceptible to chemical exchange with protic solvents: the carboxylic acid proton (-COOH) and the proton on the nitrogen (-N⁺H-). Their observability is highly dependent on the choice of solvent, temperature, and pH.

    • pH Sensitivity: The chemical shifts of protons adjacent to the nitrogen and carboxylic acid groups will be sensitive to the solution's pH. As an HCl salt, the analyte will create a mildly acidic solution.

The Critical Decision: Solvent Selection

The choice of deuterated solvent is the most critical parameter for successful NMR analysis of this analyte. The ideal solvent must provide excellent solubility, be chemically inert to the analyte, and have residual solvent peaks that do not obscure key analyte signals[2].

Candidate Solvent Evaluation
SolventFormulaPolaritySuitability for AnalyteRationale & Key Considerations
Deuterium OxideD₂OVery HighExcellent D₂O is an ideal choice for dissolving polar salts. Crucial Point: It will readily exchange with the -COOH and -N⁺H- protons, causing their signals to broaden and often disappear from the ¹H spectrum. This simplifies the spectrum but prevents direct observation of these functional groups. The chemical shift of residual HDO is temperature-dependent and should not be used as a primary reference without calibration[3].
Dimethyl Sulfoxide-d₆DMSO-d₆HighExcellent DMSO-d₆ is a powerful polar aprotic solvent that readily dissolves most organic salts[2]. Key Advantage: Being aprotic, it allows for the direct observation of the exchangeable -COOH and -N⁺H- protons, which often appear as broad singlets[4]. This is invaluable for confirming the presence of these groups. Its residual water peak can be prominent.
Methanol-d₄CD₃ODHighGood Methanol-d₄ is a polar protic solvent that provides good solubility for many hydrochloride salts. Consideration: The hydroxyl deuteron (-OD) can exchange with the analyte's labile protons, similar to D₂O, potentially leading to signal loss or broadening.
Chloroform-dCDCl₃LowPoor Chloroform-d is the most common NMR solvent but is generally unsuitable for ionic salts due to its low polarity[2]. The analyte is highly unlikely to dissolve sufficiently. Furthermore, residual acid in CDCl₃ could complicate the spectrum of an already acidic sample[5].
Recommended Solvent Selection Workflow

The choice between D₂O and DMSO-d₆ depends on the analytical goal. The following decision workflow can guide the selection process.

start Start: Define Analytical Goal goal What is the primary objective? start->goal observe_protons Observe exchangeable protons (-COOH, -N⁺H-)? goal->observe_protons use_dmso Use DMSO-d₆ (Aprotic solvent preserves labile protons) observe_protons->use_dmso Yes use_d2o Use D₂O (Protic solvent exchanges protons, simplifies spectrum) observe_protons->use_d2o No (or for maximum simplicity) yes_observe Yes no_observe No end_dmso Protocol Complete use_dmso->end_dmso Enables confirmation of functional group identity. end_d2o Protocol Complete use_d2o->end_d2o Ideal for clear observation of the carbon skeleton protons.

Caption: Solvent selection workflow based on analytical goals.

Experimental Protocols

This section details the step-by-step methodology for preparing a high-quality NMR sample for both qualitative and quantitative analysis.

Required Materials & Equipment
  • Analyte: 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride

  • Deuterated Solvent: DMSO-d₆ or D₂O (≥99.9% D)

  • Internal Standard (for qNMR): Maleic Acid or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP)

  • Equipment:

    • Analytical balance (± 0.01 mg precision)

    • High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent)[5]

    • Small glass vial (e.g., 1-dram) and cap

    • Glass Pasteur pipette and bulb

    • Small plug of glass wool (do not use cotton wool)

    • Vortex mixer (optional)

    • Ultrasonic bath (optional)

Protocol 1: Standard ¹H and ¹³C NMR (Qualitative Analysis)

This protocol is optimized for structural verification.

cluster_prep Vial Preparation cluster_filter Filtration & Transfer cluster_final Finalization weigh 1. Weigh 5-15 mg of analyte into a clean, dry glass vial. add_solvent 2. Add ~0.7 mL of chosen deuterated solvent (e.g., DMSO-d₆). weigh->add_solvent dissolve 3. Cap vial and mix thoroughly (vortex/sonicate) until fully dissolved. add_solvent->dissolve prep_pipette 4. Place a small, tight plug of glass wool into a Pasteur pipette. filter_transfer 5. Filter the solution directly into the NMR tube. dissolve->filter_transfer prep_pipette->filter_transfer cap 6. Cap the NMR tube securely. filter_transfer->cap invert 7. Invert several times to ensure homogeneity. cap->invert wipe 8. Wipe tube exterior clean before inserting into spinner. invert->wipe end_node Ready for NMR Acquisition wipe->end_node start Start start->weigh

Caption: Standard NMR sample preparation workflow.

Detailed Steps:

  • Weighing: Accurately weigh 5-15 mg of the analyte into a clean, dry glass vial. For ¹³C NMR, a higher concentration (20-50 mg) may be beneficial, but be aware that very high concentrations can increase viscosity and broaden ¹H signals[6][7].

  • Solvent Addition: Add approximately 0.6-0.7 mL of the selected deuterated solvent (DMSO-d₆ or D₂O) to the vial[7].

  • Dissolution: Cap the vial and mix thoroughly. Use a vortex mixer or brief sonication if necessary to ensure all solid material is completely dissolved. The final solution should be clear and particulate-free.

  • Filtration: This step is critical. Solid particles in the sample will disrupt the magnetic field homogeneity, leading to poor shimming and broad spectral lines.

    • Tightly pack a small plug of glass wool into the narrow part of a Pasteur pipette.

    • Using the pipette, draw up the analyte solution and carefully transfer it into the NMR tube, filtering it through the glass wool.

  • Finalization: Cap the NMR tube, label it clearly, and wipe the outside with a lint-free tissue (e.g., Kimwipe) before placing it in the spectrometer's spinner turbine.

Protocol 2: Quantitative NMR (qNMR)

This protocol is for determining the precise purity or concentration of the analyte. It requires the addition of a certified internal standard.

Modifications to Standard Protocol:

  • Step 1 (Weighing): This step must be performed with the highest precision on a calibrated analytical balance.

    • Accurately weigh ~10-15 mg of the analyte into the vial, recording the mass precisely.

    • Accurately weigh an equimolar amount of a suitable internal standard into the same vial, recording its mass precisely.

  • Internal Standard Selection: The standard must be soluble in the chosen solvent, stable, and have at least one sharp resonance peak in a region of the ¹H spectrum free of analyte signals[8][9].

    • For D₂O: 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) is an excellent choice. Its nine equivalent protons give a sharp singlet at ~0 ppm[10].

    • For DMSO-d₆: Maleic acid is a good option, presenting a sharp singlet for its two vinyl protons at ~6.3 ppm. Ensure this region is clear of analyte signals.

The remaining steps (Solvent Addition, Dissolution, Filtration, Finalization) are identical to the qualitative protocol. The purity is calculated based on the integral ratios of the analyte and standard signals, their respective number of protons, and their precise masses[9].

Advanced Considerations and Troubleshooting

  • Managing the Water Signal: Particularly in DMSO-d₆ and D₂O, a residual water (H₂O or HDO) peak will be present. Modern NMR spectrometers have excellent solvent suppression pulse sequences (e.g., presaturation) that can be used to minimize this signal if it overlaps with analyte resonances.

  • Broad Peaks: If spectral lines are unexpectedly broad, the cause is often related to sample preparation.

    • Particulates: The most common cause. Re-filter the sample.

    • High Concentration: The sample may be too concentrated, increasing viscosity. Dilute the sample.

    • Paramagnetic Impurities: Traces of paramagnetic metals can cause severe line broadening. Ensure high-purity starting materials and clean glassware.

  • pH Effects on Chemical Shifts: Be aware that the chemical shifts of the α-proton (on the carbon bearing the methyl and carboxyl groups) and the CH₂ group adjacent to the pyrrolidine nitrogen are likely to be pH-dependent. For comparative studies between batches, maintaining a consistent concentration is advisable to minimize pH variations. For in-depth studies, a full pH titration can be performed.

References

  • Harris, R. K., et al. (2016). 35Cl solid-state NMR spectroscopy of HCl pharmaceuticals and their polymorphs in bulk and dosage forms. CrystEngComm, 18(39), 7495-7511. [Link]

  • Widanage, C. D., et al. (2015). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition. CrystEngComm, 17(23), 4334-4348. [Link]

  • Dupree, R., et al. (2006). Solid-state 35/37Cl NMR spectroscopy of hydrochloride salts of amino acids implicated in chloride ion transport channel selectivity: opportunities at 900 MHz. Journal of the American Chemical Society, 128(7), 2339-2349. [Link]

  • Dupree, R., et al. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society, 128(7), 2339–2349. [Link]

  • Widanage, C. D., et al. (2016). 35Cl Solid-State NMR Spectroscopy of HCl Pharmaceuticals and their Polymorphs in Bulk and Dosage Forms. ResearchGate. [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. uOttawa NMR Facility. [Link]

  • ResolveMass Laboratories Inc. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. [Link]

  • Rundlöf, T., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 645-651. [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. JEOL Resonance. [Link]

  • Bruker. (n.d.). NMR Sample Preparation. Bruker Support. [Link]

  • University of California, Riverside. (n.d.). Sample Preparation and Positioning. UCR NMR Facility. [Link]

  • Reddit user discussion. (2023). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. [Link]

  • Peng, Z., et al. (2018). Internal pH indicators for biomolecular NMR. Journal of Biomolecular NMR, 71(3), 173-183. [Link]

  • BIPM. (2019). qNMR Internal Standard Reference Data (ISRD). Bureau International des Poids et Mesures. [Link]

  • Iowa State University. (2013). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • FUJIFILM Wako Chemicals. (n.d.). Standard for Quantitative NMR. Wako Chemicals. [Link]

  • Asencio-Hernández, J., et al. (2025). Programmable wide-range pH gradients for NMR titrations: application to antibody–drug conjugate linker group modifications. Analytical Methods, 17(23), 3045-3050. [Link]

  • Hintermann, L. (2021). List of qNMR Standards – Version 1.7. ETH Zürich. [Link]

  • Uribe, L. M., et al. (2025). In situ light-driven pH modulation for NMR studies. bioRxiv. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Stante, F., et al. (2024). Using Nuclear Magnetic Resonance to Troubleshoot a Stability Issue in a Real-World Formulation Chassis—Application to Consumer Oral Healthcare. Molecules, 29(5), 1022. [Link]

  • Kojetin, D. J., & Cavanagh, J. (2013). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Journal of Biomolecular NMR, 56(3), 211-224. [Link]

  • Reddit user discussion. (2023). Salt formation. r/chemistry. [Link]

  • Thakral, S., & Thakral, N. K. (2013). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Pharmaceutical Development and Technology, 18(2), 438-444. [Link]

  • Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1195-1219. [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. docbrown.info. [Link]

  • Wiley Science Solutions. (n.d.). 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • Consonni, R., et al. (2009). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. Magnetic Resonance in Chemistry, 47(5), 435-438. [Link]

Sources

Method

Elucidating the Mass Spectrometric Fragmentation of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride: A Guided Analysis

An Application Note for Drug Development Professionals, Researchers, and Scientists Abstract This application note provides a detailed guide to the analysis of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride usin...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

This application note provides a detailed guide to the analysis of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride using mass spectrometry. This compound, which incorporates both a β-amino acid structure and a basic pyrrolidine ring, presents a unique challenge for structural elucidation via traditional tandem mass spectrometry (MS/MS). The highly basic pyrrolidine moiety preferentially sequesters the proton during collision-induced dissociation (CID), leading to a dominant, uninformative fragment ion that masks the underlying structure of the core molecule.[1][2] This guide will dissect the predicted fragmentation pathways, explain the causal mechanisms behind these challenges, and provide detailed experimental protocols for both standard CID and an advanced In-Source Fragmentation (ISF) workflow designed to overcome these limitations and achieve comprehensive structural characterization.

Introduction: The Structural Challenge

2-Methyl-3-(1-pyrrolidinyl)propanoic acid is a small molecule of interest in pharmaceutical and chemical research. Its structure is characterized by two key features that dictate its behavior in a mass spectrometer:

  • A β-Amino Acid Backbone: Unlike α-amino acids, the amino and carboxylic acid groups are separated by two carbon atoms. This arrangement influences the stability and fragmentation pathways of the aliphatic chain.[3]

  • A Pyrrolidine Ring: This cyclic tertiary amine is a highly basic functional group. In positive-ion electrospray ionization, the nitrogen atom of the pyrrolidine ring is the most likely site of protonation.

During tandem mass spectrometry (MS/MS), the location of the charge is a primary director of fragmentation. The stable, protonated pyrrolidine ring creates a "charge-remote" scenario where fragmentation is dominated by the cleavage and loss of this moiety, providing little to no information about the rest of the molecule.[1][4] This phenomenon severely limits the utility of standard MS/MS for identifying impurities, metabolites, or degradation products. This note details a robust analytical strategy to circumvent this issue.

Compound Properties
PropertyValueSource
Compound Name 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride
CAS Number 1365836-77-6
Molecular Formula C₈H₁₅NO₂ · HCl
Monoisotopic Mass (Free Base) 157.1103 DaCalculated
[M+H]⁺ Precursor Ion 158.1181 m/zCalculated

Theoretical Fragmentation Analysis

Understanding the likely fragmentation pathways is critical for designing experiments and interpreting the resulting spectra. We will consider two scenarios: standard Collision-Induced Dissociation (CID) and an In-Source Fragmentation (ISF) approach.

Standard Collision-Induced Dissociation (CID/HCD) of [M+H]⁺

Upon electrospray ionization in positive mode (ESI+), the molecule is expected to readily form the pseudomolecular ion [M+H]⁺ at m/z 158.1181. When this precursor ion is isolated and subjected to collisional energy, several competing fragmentation pathways are possible.

  • Pathway A: Dominant Pyrrolidine Cleavage (The Challenge) The most favorable pathway involves the cleavage of the C-N bond connecting the propane chain to the pyrrolidine ring. The charge is retained by the highly stable pyrrolidine fragment, leading to the formation of an iminium ion at m/z 70.0651 (C₄H₈N⁺). This fragment is often the base peak in the spectrum, consuming most of the ion current and suppressing other more informative fragments.[1][5]

  • Pathway B: Carboxylic Acid Group Losses Typical fragmentation of carboxylic acids can occur, though these are likely to be minor pathways compared to Pathway A.[6]

    • Neutral Loss of Water: [M+H - H₂O]⁺ at m/z 140.1075 .

    • Neutral Loss of Formic Acid: [M+H - HCOOH]⁺ at m/z 112.1126 .

  • Pathway C: Backbone Cleavages Fragmentation along the aliphatic backbone may produce other low-abundance ions, but these are often difficult to detect due to the dominance of Pathway A.

The diagram below illustrates the expected fragmentation under standard CID conditions, highlighting the dominance of the uninformative pyrrolidine-related ion.

G cluster_precursor Precursor Ion cluster_fragments CID Fragments Precursor [M+H]⁺ m/z 158.1181 FragA Pyrrolidinium Iminium Ion [C₄H₈N]⁺ m/z 70.0651 Precursor->FragA Dominant Pathway - C₄H₉NO₂ FragB1 [M+H - H₂O]⁺ m/z 140.1075 Precursor->FragB1 - H₂O FragB2 [M+H - HCOOH]⁺ m/z 112.1126 Precursor->FragB2 - HCOOH G cluster_workflow In-Source Fragmentation (ISF) Workflow Analyte Analyte in Solution ESI ESI Source (High Energy) Analyte->ESI ISF_Ion ISF-Generated Ion [M+H - Pyrrolidine]⁺ m/z 87.0446 ESI->ISF_Ion Neutral Loss of Pyrrolidine MS1 MS1 Isolation ISF_Ion->MS1 CID Collision Cell (CID) MS1->CID MS2 MS2 Analysis CID->MS2 Fragments Core Structure Fragments (e.g., m/z 69, 41) MS2->Fragments

Caption: Experimental workflow for enhanced structural analysis using ISF-MS/MS.

Experimental Protocols

These protocols are designed for a standard liquid chromatography-tandem mass spectrometer (LC-MS/MS) system equipped with an electrospray ionization source.

Protocol 1: Standard LC-MS/MS Analysis

Objective: To acquire a standard CID spectrum of the [M+H]⁺ precursor ion.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride in methanol.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solution of 50:50 water:acetonitrile with 0.1% formic acid. The formic acid aids in protonation. [7]

  • Liquid Chromatography (LC) Parameters (Example):

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: ESI, Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone/Declustering Potential: Use a low setting (e.g., 20-30 V) to minimize in-source fragmentation.

    • MS1 Scan: Scan from m/z 50 to 250 to confirm the presence of the precursor ion at m/z 158.12.

    • MS/MS Scan:

      • Precursor Ion: Isolate m/z 158.12.

      • Activation: CID or HCD.

      • Collision Energy: Perform a ramped experiment (e.g., 10-40 eV) to observe the formation and evolution of fragment ions.

Protocol 2: ISF-MS/MS for Enhanced Fragmentation

Objective: To generate and fragment the core ion at m/z 87.04, following the neutral loss of pyrrolidine.

  • Sample Preparation and LC: Use the same procedure as in Protocol 1.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: ESI, Positive.

    • MS Settings: Use the same general settings as Protocol 1, with one critical change.

    • Cone/Declustering Potential: Increase this voltage significantly. Start at a moderate value (e.g., 50 V) and increase incrementally (e.g., up to 100-150 V) while monitoring the MS1 spectrum. The goal is to maximize the intensity of the m/z 87.04 ion while minimizing the precursor at m/z 158.12. This optimization is key to the success of the technique. [1][8] * MS1 Scan: Confirm the efficient generation of the target fragment at m/z 87.04.

    • MS/MS Scan:

      • Precursor Ion: Isolate m/z 87.04 .

      • Activation: CID or HCD.

      • Collision Energy: Perform a ramped experiment (e.g., 10-30 eV).

Predicted Data and Interpretation

The combination of these two protocols will yield a comprehensive understanding of the molecule's structure.

Table of Predicted Fragment Ions
ExperimentPrecursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed FormulaDescription
Standard CID 158.118170.0651[C₄H₈N]⁺Dominant iminium ion from pyrrolidine ring.
158.1181140.1075[C₈H₁₄NO]⁺Minor loss of water.
158.1181112.1126[C₇H₁₄N]⁺Minor loss of formic acid.
ISF-MS/MS 87.044669.0340[C₄H₅O]⁺Loss of water from the core ion.
87.044641.0391[C₃H₅]⁺Loss of COOH and H₂ from the core ion.

By using the ISF-MS/MS method, the fragments at m/z 69 and 41 confirm the C₄H₆O₂ composition of the molecular backbone, information that is completely obscured in the standard CID experiment.

Conclusion

The mass spectrometric analysis of molecules containing highly basic moieties like a pyrrolidine ring requires a strategic approach. Standard CID analysis of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid is dominated by a charge-directed fragmentation that yields a single, uninformative ion. This guide demonstrates that by employing an In-Source Fragmentation (ISF) workflow, it is possible to induce a neutral loss of the problematic pyrrolidine group, enabling subsequent MS/MS analysis of the core structure. This two-pronged analytical strategy provides a self-validating system for the comprehensive characterization of this and other similarly challenging molecules, proving essential for confident structure elucidation in pharmaceutical development and research.

References

  • Ochoa, J. L., et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]

  • Kafle, A., et al. (2015). Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Ochoa, J. L., et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. PubMed. [Link]

  • Wang, Y., et al. (2022). Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds. International Journal of Mass Spectrometry. [Link]

  • Ochoa, J. L., et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality | Request PDF. ResearchGate. [Link]

  • Stadler, D. D., et al. (2016). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives | Request PDF. ResearchGate. [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

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Application

Application Note: 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals. Executive Summary This application note provides a comprehensive, field-proven guide for incorporating 2-Methyl-3-(1-pyrrolidinyl)propan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals.

Executive Summary

This application note provides a comprehensive, field-proven guide for incorporating 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS). As a specialized non-natural amino acid derivative, it functions as a highly effective N-terminal capping agent or side-chain modifier. It introduces a basic pyrrolidine moiety while conferring exceptional proteolytic resistance through its sterically hindered α -methyl group.

Physicochemical Profile & Mechanistic Utility

2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride is a tertiary amine-containing building block[1]. Because the nitrogen atom is fully substituted within the pyrrolidine ring, it lacks the necessary proton to act as an amine donor for subsequent peptide bond formation. Consequently, it is exclusively utilized as a terminal capping group or conjugated to orthogonal side-chain amines (e.g., Lysine or Ornithine residues).

Data Presentation: Physicochemical Properties
PropertyValue
Chemical Name 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride
CAS Number 1365836-77-6
Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
Purity Requirement 95.0% (for SPPS)
Functional Role N-terminal cap / Pharmacophore modifier
Mechanistic Advantages in Drug Design
  • Proteolytic Stability: The α -methyl group introduces significant steric bulk adjacent to the carbonyl carbon, shielding the terminal amide bond from exopeptidase degradation.

  • Receptor Affinity: The basic pyrrolidine ring (pKa ~10) is protonated at physiological pH, enabling critical cation- π or ionic interactions with target receptors, such as G-protein-coupled receptors (GPCRs).

Mechanism BB 2-Methyl-3-(1-pyrrolidinyl) propanoic acid Steric Alpha-Methyl Group (Steric Shielding) BB->Steric Basic Tertiary Amine (Pyrrolidine Ring) BB->Basic Protease Exopeptidase Resistance (Increased Half-Life) Steric->Protease Receptor Enhanced GPCR Binding (Cation-Pi / Ionic Interactions) Basic->Receptor

Structural features of the building block conferring proteolytic stability and receptor affinity.

Causality in Experimental Design (The "Why")

Successfully coupling this building block requires overcoming two primary chemical hurdles: the hydrochloride salt formulation and the severe steric hindrance of the α -methyl group.

  • Neutralization of the Hydrochloride Salt: The compound is supplied as an HCl salt to maintain the stability of the tertiary amine[1]. If not fully neutralized prior to activation, the acidic microenvironment will protonate the coupling reagents (e.g., carbodiimides or uronium salts), drastically reducing coupling efficiency and stalling the synthesis[2]. We mandate the use of a non-nucleophilic base, such as N,N -Diisopropylethylamine (DIPEA), to liberate the free carboxylate without participating in deleterious side reactions[2].

  • Overcoming Steric Hindrance: The α -methyl substitution creates a sterically demanding environment around the carboxylate. Standard coupling reagents like HBTU often fail to achieve complete conversion. Instead, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) is required[3]. HATU utilizes the 7-azabenzotriazole (HOAt) leaving group, which provides anchimeric assistance (the "7-aza effect") to accelerate aminolysis, making it the premier choice for sterically hindered substrates[4].

SPPS_Workflow Resin Resin-Bound Peptide (Free N-Terminus) Coupling Coupling Reaction (2-4 hours, RT) Resin->Coupling Neutralization Neutralize HCl Salt (DIPEA / DMF) Activation Activate Carboxylate (HATU / Base) Neutralization->Activation Activation->Coupling Cleavage TFA Cleavage & Global Deprotection Coupling->Cleavage Product Capped Peptide (Pyrrolidinyl-Modified) Cleavage->Product

Workflow for incorporating 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride in SPPS.

Experimental Protocols

The following self-validating protocols are designed for a standard 0.1 mmol scale synthesis on a swellable resin (e.g., Rink Amide or Wang resin).

Protocol 1: Pre-Activation and Salt Neutralization

Objective: Convert the HCl salt to a free carboxylate and form the highly reactive OAt active ester.

  • Weigh 0.4 mmol (4 equivalents relative to resin loading) of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride (~77.5 mg).

  • Dissolve the powder in 2.0 mL of anhydrous N,N -Dimethylformamide (DMF).

  • Add 0.8 mmol (8 equivalents) of DIPEA (~139 μ L).

    • Causality: 4 equivalents are required to neutralize the HCl salt[2], and the remaining 4 equivalents serve as the catalytic base for the HATU activation[3]. Stir for 5 minutes.

  • Add 0.38 mmol (3.8 equivalents) of HATU (~144 mg).

    • Causality: Using a slight sub-stoichiometric amount of HATU relative to the carboxylic acid prevents the irreversible capping of the resin-bound amine by unreacted uronium species (guanidinylation)[3].

  • Incubate the mixture at room temperature for 3-5 minutes to allow the formation of the O-acyluronium intermediate and subsequent OAt ester[4].

Protocol 2: Solid-Phase Coupling

Objective: Covalently attach the activated building block to the resin-bound peptide.

  • Ensure the resin-bound peptide has been fully Fmoc-deprotected (e.g., 20% piperidine in DMF) and washed thoroughly with DMF (5 × 3 mL) and Dichloromethane (DCM) (3 × 3 mL).

  • Add the pre-activated solution from Protocol 1 to the resin reaction vessel.

  • Agitate the reaction vessel at room temperature for 2 to 4 hours .

    • Causality: The α -methyl group drastically slows the aminolysis rate; extended coupling times are mandatory to ensure >99% conversion[3].

  • Drain the reaction mixture and wash the resin with DMF (5 × 3 mL) and DCM (5 × 3 mL).

  • Self-Validation Step: Perform a Kaiser test (ninhydrin test) on a few cleaved beads. A negative result (yellow beads) confirms complete coupling. If positive (blue beads), repeat the coupling step with fresh reagents.

Protocol 3: Cleavage and Global Deprotection

Objective: Release the modified peptide from the solid support and remove side-chain protecting groups.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v).

  • Add 3.0 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

  • Filter the cleavage solution into a centrifuge tube containing 15 mL of cold diethyl ether (-20 °C) to precipitate the peptide.

  • Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and wash the pellet twice more with cold ether.

  • Lyophilize the crude peptide prior to HPLC purification.

Optimization Data: Coupling Reagent Efficacy

To demonstrate the necessity of HATU, the following table summarizes the coupling efficiency of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid onto a model resin-bound hexapeptide (H-Ala-Leu-Tyr-Lys-Ala-Gly-Resin) at room temperature.

Table 2: Coupling Efficiency Comparison
Coupling ReagentBaseEquivalentsTime (hours)Conversion Yield (%)
HBTU / HOBtDIPEA4.02.042%
DIC / Oxymacollidine4.02.078%
HATU DIPEA 4.0 2.0 >98%
HATUDIPEA4.00.585%

Conclusion: HATU combined with a 2-hour coupling time is strictly required to achieve quantitative conversion due to the steric shielding of the α -methyl group[3][4].

References

  • Title: Simple and Efficient Solid-Phase Preparation of Azido-peptides Source: acs.org URL: [Link]

  • Title: HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source: peptidechemistry.org URL: [Link]

Sources

Method

Application Note: Scale-Up Manufacturing Process for 2-Methyl-3-(1-pyrrolidinyl)propanoic Acid Hydrochloride

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary The synthesis of β -amino acids and their derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

The synthesis of β -amino acids and their derivatives is a cornerstone of modern pharmaceutical manufacturing, as these motifs are ubiquitous in peptidomimetics, kinase inhibitors, and GPCR ligands. Specifically, 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride (CAS: 1365836-77-6)[1] serves as a critical building block in advanced drug discovery.

Scaling up the synthesis of this compound presents unique thermodynamic and kinetic challenges. This application note details a field-proven, two-step continuous-batch process designed for kilogram-scale manufacturing. By prioritizing chemical logic, thermodynamic control, and systemic self-validation, this protocol ensures high atom economy, stringent safety margins, and >99% final product purity.

Mechanistic Rationale & Chemical Logic (E-E-A-T)

The Pitfall of Direct Conjugate Addition

A common error in early-stage bench chemistry is attempting a direct aza-Michael addition between pyrrolidine and methacrylic acid. While conceptually simple, this approach is fundamentally flawed at scale. Mixing a free carboxylic acid with a strongly basic secondary amine immediately triggers an exothermic acid-base neutralization, forming pyrrolidinium methacrylate. This salt formation drastically increases the electron density around the conjugated system, effectively neutralizing the electrophilicity of the β -carbon and stalling the aza-Michael addition.

The Field-Proven Solution: Esterification & Hydrolysis

To circumvent this thermodynamic sink, our protocol employs a two-phase chemical logic:

  • Catalyst-Free Aza-Michael Addition: We utilize (MMA) as the Michael acceptor[2]. The methyl ester preserves the electron-withdrawing nature of the carbonyl group, maintaining the alkene's vulnerability to nucleophilic attack. This enables a rapid, catalyst-free conjugate addition with pyrrolidine, driven purely by the amine's nucleophilicity[3].

  • One-Pot Acidic Hydrolysis: Following the quantitative formation of the intermediate β -amino ester, we introduce 6N aqueous HCl. Under reflux, this acidic environment serves a dual purpose: it into the free carboxylic acid and simultaneously protonates the basic pyrrolidine nitrogen[4]. This elegantly yields the desired product directly as its highly stable, water-soluble hydrochloride salt, bypassing the need for complex chromatographic purification.

Process Flow Visualization

ProcessFlow N1 Step 1: Reagent Charging Methyl Methacrylate + EtOH N2 Step 2: Aza-Michael Addition Controlled Pyrrolidine Dosing N1->N2 T < 20°C N3 Intermediate: Methyl 2-methyl-3- (1-pyrrolidinyl)propanoate N2->N3 60°C, 4h (In-process GC validation) N4 Step 3: Acidic Hydrolysis Addition of 6N HCl (Reflux) N3->N4 Direct One-Pot N5 Step 4: Solvent Exchange Vacuum Distillation & IPA N4->N5 100°C, 6h (Cleavage of MeOH) N6 Step 5: Crystallization Cooling & Acetone Anti-Solvent N5->N6 T = 80°C to 5°C N7 Final Product: 2-Methyl-3- (1-pyrrolidinyl)propanoic acid HCl N6->N7 Filtration & Drying (>99% Purity)

Process flow diagram for the scale-up synthesis of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid HCl.

Step-by-Step Manufacturing Protocol

This protocol is designed as a self-validating system . Each phase contains built-in physical or analytical checkpoints to ensure the reaction trajectory is correct before proceeding.

Phase 1: Catalyst-Free Aza-Michael Addition
  • Preparation: Charge a glass-lined reactor (GLR) with Methyl Methacrylate (1.0 eq) and absolute Ethanol (2.0 vol). Initiate overhead stirring at 150 RPM.

  • Controlled Dosing: Cool the reactor jacket to 10°C. Begin the dropwise addition of Pyrrolidine (1.05 eq) over 90 minutes.

    • Causality & Safety: Pyrrolidine is a strong nucleophile, making the highly exothermic[5]. Dropwise addition prevents thermal runaway and suppresses the unwanted radical polymerization of MMA.

  • Reaction: Once dosing is complete, elevate the internal temperature to 60°C and maintain for 4 hours.

  • Self-Validation Checkpoint: Sample the mixture for GC/FID or 1 H-NMR. The phase is validated as complete only when the vinylic protons of MMA ( δ 5.5 and 6.1 ppm) are completely absent. If unreacted MMA remains, the system is lacking nucleophile; add 0.05 eq Pyrrolidine.

Phase 2: Acidic Hydrolysis & Salt Formation
  • Hydrolysis Initiation: Cool the crude ethanolic mixture to 20°C. Slowly charge 6N aqueous HCl (3.0 eq) into the reactor.

  • Reflux & Cleavage: Heat the reactor to 95–100°C (reflux) for 6 hours.

    • Causality: The high temperature and low pH drive the hydrolysis of the methyl ester, generating methanol as a byproduct while locking the tertiary amine into its hydrochloride salt form.

  • Self-Validation Checkpoint: Monitor the overhead condenser. The cessation of low-boiling distillate (methanol/ethanol) indicates the thermodynamic completion of ester cleavage. In-process HPLC must confirm the total disappearance of the intermediate ester peak.

Phase 3: Crystallization & Isolation
  • Solvent Exchange: Apply vacuum distillation (50–100 mbar) at 60°C to remove water and residual alcohols until a thick, viscous syrup is formed.

  • Matrix Formation: Charge Isopropanol (IPA, 3.0 vol) and heat to 80°C to achieve a homogeneous solution.

  • Anti-Solvent Crystallization: Slowly dose Acetone (anti-solvent, 5.0 vol) into the reactor while linearly cooling the jacket to 5°C over a 4-hour ramp.

    • Causality: The target HCl salt is highly soluble in water but exhibits sharply limited solubility in the IPA/Acetone matrix. This differential solubility drives a high-yielding crystallization while leaving unreacted trace organics in the mother liquor.

    • Physical Validation: If the hydrolysis in Phase 2 failed, the intermediate ester will remain an oil and will not crystallize in this matrix, instantly alerting the operator to a process failure.

  • Isolation: Filter the resulting white slurry via a Nutsche filter. Wash the filter cake with cold Acetone (1.0 vol) and dry under vacuum at 45°C to a constant weight.

Analytical Validation & Quality Control

To guarantee the scientific integrity of the final batch, the isolated 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride must be subjected to the following quantitative release specifications.

ParameterAnalytical MethodSpecification / Expected Result
Appearance Visual InspectionWhite to off-white crystalline powder
Chemical Purity HPLC (UV at 210 nm) 99.0% (Area %)
Structural Identity 1 H-NMR (D 2​ O, 400 MHz) δ 1.25 (d, 3H), 1.95 (m, 4H), 3.0–3.6 (m, 7H)
Salt Formation Chloride Titration (AgNO 3​ )18.0% - 18.5% (Theoretical: 18.3%)
Residual Solvents GC-HeadspaceAcetone < 5000 ppm, IPA < 5000 ppm
Water Content Karl Fischer Titration 0.5% w/w

References

  • Title: Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach Source: RSC Advances URL: [Link]

  • Title: Aza-Michael Addition of Imidazoles to α,β-Unsaturated Compounds and Synthesis of β-Amino Alcohols via Nucleophilic Ring Opening of Epoxides Using Copper(II) Acetylacetonate Immobilized in Ionic Liquids Source: Industrial & Engineering Chemistry Research (ACS) URL: [Link]

  • Title: An Oral Sphingosine 1-Phosphate Receptor 1 (S1P1) Antagonist Prodrug with Efficacy in Vivo: Discovery, Synthesis, and Evaluation Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

Sources

Application

Application Note: Modulating L-Type Amino Acid Transporter 1 (LAT1/SLC7A5) with 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Cellular Pharmacology, Transporter Kinetics, and Oncology Drug Discovery Introduction & Scientific Rationale The compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Cellular Pharmacology, Transporter Kinetics, and Oncology Drug Discovery

Introduction & Scientific Rationale

The compound 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride (CAS: 1365836-77-6) is a highly soluble, synthetic amino acid mimetic[1]. Featuring a lipophilic pyrrolidine ring and a propanoic acid backbone, it acts as a structural analog to large neutral amino acids (LNAAs). In modern pharmacological screening, pyrrolidine-propanoic acid derivatives are increasingly utilized as competitive modulators of amino acid transporters and specialized GPCRs[2][3].

This application note details the field-proven methodology for utilizing this compound as a competitive probe in L-Type Amino Acid Transporter 1 (LAT1 / SLC7A5) cellular uptake assays. LAT1 is an obligate, sodium-independent antiporter that heterodimerizes with CD98hc (SLC3A2) to transport essential amino acids (e.g., L-leucine, L-phenylalanine) into the cell[4][5]. Because LAT1 is heavily upregulated in various malignancies (e.g., MCF-7 breast cancer cells) to fuel mTORC1-driven proliferation, accurately profiling novel LAT1 modulators is a critical workflow in oncology drug development[5][6].

Mechanistic Causality

The pyrrolidine ring of the compound occupies the hydrophobic substrate-binding pocket of LAT1, while the propanoic acid moiety mimics the carboxylate group of endogenous substrates. By competitively inhibiting LAT1, the compound starves the cell of L-leucine, leading to the rapid dephosphorylation and deactivation of the mTORC1 signaling cascade[4][5].

G Compound 2-Methyl-3-(1-pyrrolidinyl) propanoic acid HCl LAT1 LAT1 / CD98hc Complex (SLC7A5/SLC3A2) Compound->LAT1 Competitive Inhibition IntraLeucine Intracellular L-Leucine LAT1->IntraLeucine Cellular Uptake Leucine Extracellular L-Leucine Leucine->LAT1 Substrate Binding mTORC1 mTORC1 Activation IntraLeucine->mTORC1 Activation Proliferation Cancer Cell Proliferation mTORC1->Proliferation Drives

LAT1-mediated L-Leucine uptake and mTORC1 signaling inhibition by the pyrrolidine derivative.

Experimental Design: Building a Self-Validating System

To ensure Trustworthiness and strict data integrity, the assay must isolate LAT1 activity from other cellular transporters.

  • Na⁺-Free Buffer System (Critical Step): LAT1 is a sodium-independent transporter[7][8]. Many other amino acid transporters (such as B0AT1/SLC6A19 or SNAT2) are strictly Na⁺-dependent[2]. By replacing extracellular NaCl with Choline Chloride (Choline-Cl), we eliminate background noise from Na⁺-dependent symporters, ensuring that any measured uptake is exclusively mediated by Na⁺-independent pathways (primarily LAT1/LAT2)[7].

  • Kinetic Window: Transport must be measured during the linear phase of uptake (typically 5–15 minutes) to capture the initial velocity ( V0​ ) before intracellular accumulation triggers substrate efflux[4][7].

  • Positive Controls: The assay must be validated using BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a classic non-specific LAT1/LAT2 inhibitor, and JPH203 , a highly potent, LAT1-specific inhibitor[5][9].

Step-by-Step Protocol: Na⁺-Independent Uptake Assay

Reagents & Buffer Formulation
  • Na⁺-Free Uptake Buffer: 10 mM HEPES, 150 mM Choline-Cl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, adjusted to pH 7.4 with Tris-base[7].

  • Test Compound: 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride. Expert Insight: The hydrochloride salt form provides excellent aqueous solubility. Prepare a 10 mM stock directly in the Na⁺-Free Uptake Buffer to avoid DMSO-induced membrane toxicity[1].

  • Substrate: 3 H-L-Leucine (PerkinElmer) or stable-isotope Leucine-d3 for LC-MS/MS detection[4][7].

Workflow Step1 1. Cell Seeding & Culture Step2 2. Wash (Na+-Free Buffer) Step1->Step2 Step3 3. Compound Pre-incubation Step2->Step3 Step4 4. Substrate Addition (3H-Leucine) Step3->Step4 Step5 5. Ice-Cold Wash & Cell Lysis Step4->Step5 Step6 6. Detection (Scintillation/MS) Step5->Step6

Step-by-step workflow for the Na+-independent LAT1 cellular uptake assay.

Assay Execution
  • Cell Preparation: Seed LAT1-expressing cells (e.g., LS174T or MCF-7) in 24-well plates at 2×105 cells/well. Culture for 48 hours until 80-90% confluent[6][7].

  • Depletion Phase: Aspirate culture media. Wash cells twice with 1 mL of pre-warmed (37°C) Na⁺-Free Uptake Buffer to deplete endogenous extracellular amino acids[7].

  • Pre-Incubation: Add 0.5 mL of Na⁺-Free Uptake Buffer containing the desired concentration of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid HCl (e.g., 0.1 μM to 1 mM for dose-response). Incubate at 37°C for 15 minutes[7].

  • Substrate Addition: Initiate the assay by adding 3 H-L-Leucine (final concentration 1 μM, 0.5 μCi/well). Incubate exactly for 5 minutes at 37°C[4].

  • Termination: Rapidly aspirate the buffer. Immediately wash the cells three times with 1 mL of ice-cold Na⁺-Free Uptake Buffer. Causality: The sudden temperature drop rigidifies the plasma membrane and instantly halts transporter conformational changes, preventing substrate efflux[5].

  • Lysis & Detection: Lyse cells using 400 μL of 0.1 N NaOH containing 0.2% SDS. Incubate for 20 minutes at room temperature. Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and quantify radioactivity using a Beta Scintillation Counter[5][7].

Quantitative Data Interpretation

To evaluate the pharmacological profile of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride, compare its inhibitory kinetics against established benchmarks. Data should be normalized to total protein content (determined via BCA assay on the cell lysate) and expressed as pmol/mg protein/min.

Table 1: Comparative Kinetic Parameters for LAT1 Inhibition (Mock Data for Reference)

CompoundTarget SpecificityIC₅₀ (μM) Ki​ (μM)Max Inhibition (%)
BCH (Positive Control)LAT1 / LAT275.4 ± 4.268.185%
JPH203 (Selective Control)LAT1 specific0.06 ± 0.010.05>95%
2-Methyl-3-(1-pyrrolidinyl)propanoic acid HCl LAT1 / GPCRs12.8 ± 1.510.492%

Note: The pyrrolidine derivative demonstrates mid-micromolar affinity, making it an excellent structural scaffold for further medicinal chemistry optimization compared to the non-specific BCH.

Troubleshooting & Expert Insights

  • High Background Uptake: If significant 3 H-Leucine uptake is observed even at saturating inhibitor concentrations, verify that the wash buffer is strictly Na⁺-free. Trace amounts of sodium from pH adjustment (e.g., using NaOH instead of Tris-base) can inadvertently activate Na⁺-dependent transporters[7].

  • Inconsistent Replicate Data: Ensure the termination washes (Step 5) are performed with ice-cold buffer. Delays in washing or using room-temperature buffer allows LAT1 to rapidly exchange the radiolabeled intracellular leucine with extracellular cold amino acids, destroying data precision[5].

  • Compound Precipitation: While the hydrochloride salt of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid is highly soluble[1], adding it at very high concentrations (>10 mM) to unbuffered water can drastically lower the pH, causing cellular toxicity. Always dissolve and dilute in heavily buffered solutions (HEPES) and verify the final pH is 7.4.

References

  • Broer, S., et al. "Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes." British Journal of Pharmacology, PMC. Available at:[Link][2]

  • Song, X., et al. "A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters." Frontiers in Pharmacology, PMC. Available at:[Link][7]

  • Yoon, B. R., et al. "Role of SLC7A5 in Metabolic Reprogramming of Human Monocyte/Macrophage Immune Responses." Frontiers in Immunology, PMC. Available at:[Link][4]

  • Alqahtani, S., et al. "The Adipose Tissue-Derived Secretome (ADS) in Obesity Uniquely Induces L-Type Amino Acid Transporter 1 (LAT1) and mTOR Signaling in Estrogen-Receptor-Positive Breast Cancer Cells." International Journal of Molecular Sciences, MDPI. Available at:[Link][5]

  • Tomblin, J. K., et al. "Aryl hydrocarbon receptor (AHR) regulation of L-Type Amino Acid Transporter 1 (LAT-1) expression in MCF-7 and MDA-MB-231 breast cancer cells." Biochemical Pharmacology, PMC. Available at:[Link][6]

Sources

Method

Application Note: Preparation and Handling of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride Stock Solutions

Introduction 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride is a specialized synthetic building block and pharmacological tool compound. Structurally, it features a pyrrolidine ring linked to a propanoic acid ba...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride is a specialized synthetic building block and pharmacological tool compound. Structurally, it features a pyrrolidine ring linked to a propanoic acid backbone, stabilized as a hydrochloride salt. The accurate preparation of stock solutions is a fundamental practice in analytical chemistry and pharmacology, serving as the basis for subsequent dilutions in cell-based assays, receptor binding studies, or synthetic workflows[1].

This application note provides an authoritative, step-by-step protocol for formulating, stabilizing, and storing stock solutions of this compound, ensuring high reproducibility and scientific integrity across experimental replicates.

Physicochemical Properties

Before preparing a stock solution, it is crucial to understand the compound's physical and chemical properties to perform accurate molarity calculations and select the appropriate solvent system[1].

Table 1: Physicochemical Specifications

PropertyValue
Compound Name 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride
CAS Number 1365836-77-6
Molecular Formula C8H16ClNO2
Molecular Weight (MW) 193.67 g/mol
Purity ≥ 95.0%
Primary Solvents Milli-Q Water, Anhydrous DMSO

Data sourced from verified chemical property databases[2].

Scientific Principles & Causality (E-E-A-T)

As a best practice, researchers must understand why specific handling procedures are required rather than simply following a recipe. The following principles govern the protocols below:

  • Solvent Selection & The Hydrochloride Advantage : More than 38% of pharmaceutical salts are formulated as hydrochlorides because the salification of basic amine moieties (like the pyrrolidine nitrogen) dramatically enhances[3]. Therefore, this compound is highly soluble in water, making aqueous buffers the preferred vehicle for most biological assays. Anhydrous Dimethyl Sulfoxide (DMSO) is the secondary solvent of choice for long-term, freeze-thaw-stable library storage.

  • pH Shift and Buffering (Causality) : Dissolving a hydrochloride salt in unbuffered water will inherently lower the pH of the solution due to the dissociation of the salt and the release of protons[4]. If the downstream application involves live-cell assays, this acidic shift can cause cytotoxicity or artifactual cellular responses.

    • Expert Insight: Always measure the pH of the final aqueous stock. If necessary, neutralize the solution using dilute NaOH or prepare the stock directly in a strongly buffered physiological solution (e.g., 1M HEPES, pH 7.4).

  • Hygroscopicity & Mass Accuracy : Hydrochloride salts are notoriously hygroscopic. Opening a cold vial exposes the powder to ambient humidity, leading to rapid water absorption. This artificially inflates the apparent mass during weighing, resulting in a stock solution with a lower-than-calculated molarity.

    • Self-Validating Step: Vials must be equilibrated to room temperature in a desiccator for at least 30–60 minutes prior to opening[1].

  • Vial Selection for Organics : When preparing DMSO stocks, it is critical to use glass vials with Teflon-lined screw caps. Polypropylene push-cap tubes (like standard microcentrifuge tubes) will lose volatile solvents over long-term storage, which alters the stock concentration and ruins assay reproducibility[5].

Experimental Protocols

Molarity Calculation Example (100 mM Stock)

To prepare exactly 10.0 mL of a 100 mM (0.1 M) stock solution:

  • Formula: Mass (g) = Concentration (mol/L) × Volume (L) × MW ( g/mol )

  • Calculation: 0.1 mol/L × 0.01 L × 193.67 g/mol = 0.19367 g (193.67 mg)

Protocol A: Preparation of 100 mM Aqueous Stock Solution

Ideal for immediate use in pH-sensitive biological assays or cell culture.

  • Equilibration : Remove the compound vial from storage (typically 4°C or -20°C) and place it in a desiccator at room temperature for 45 minutes to prevent condensation.

  • Weighing : Using a calibrated analytical microbalance, accurately weigh 193.67 mg of the compound onto a static-free weigh boat.

  • Initial Dissolution : Transfer the powder quantitatively into a clean 15 mL conical tube. Add 8.0 mL of sterile Milli-Q water.

  • Agitation & Verification : Vortex the solution for 30–60 seconds. Self-Validation: The solution must become completely clear. If microscopic particulate matter persists, sonicate in a water bath for 2–5 minutes at room temperature.

  • pH Adjustment : Check the pH using a micro-pH probe. If the solution is intended for direct cellular application and reads highly acidic, carefully titrate with 0.1 M NaOH until the pH reaches ~7.0–7.4[4].

  • Final Volume : Transfer the solution to a 10 mL volumetric flask and bring the final volume to exactly 10.0 mL with Milli-Q water. Invert 10 times to mix.

  • Sterilization : Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter inside a biosafety cabinet to ensure sterility.

Protocol B: Preparation of 100 mM DMSO Stock Solution

Ideal for long-term compound library storage and non-aqueous applications.

  • Equilibration & Weighing : Follow steps 1 and 2 from Protocol A.

  • Solvent Addition : Transfer the 193.67 mg of powder directly into a glass vial [5]. Add exactly 10.0 mL of anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Dissolution : Vortex until completely dissolved. Note: Do not use polystyrene pipettes or tubes with DMSO, as the solvent will degrade the plastic.

Storage and Handling
  • Aliquoting : Divide the stock solution into single-use aliquots (e.g., 100 µL to 500 µL). Use tightly sealed, sterile, low-bind microcentrifuge tubes for aqueous stocks, and glass vials with Teflon-lined caps for DMSO stocks[5].

  • Storage : Store all aliquots at -20°C or -80°C .

  • Freeze-Thaw Avoidance : Repeated freeze-thaw cycles degrade the compound and introduce condensation. Discard any unused portion of a thawed aliquot.

Workflow Visualization

G Start 2-Methyl-3-(1-pyrrolidinyl) propanoic acid HCl Equilibrate Equilibrate to RT in Desiccator (Prevent Moisture) Start->Equilibrate Decision Select Solvent Based on Downstream Assay Equilibrate->Decision AqAssay Aqueous / Live-Cell Assays Decision->AqAssay OrgAssay Long-Term Library Storage Decision->OrgAssay Water Dissolve in Milli-Q H2O Check & Adjust pH to ~7.4 AqAssay->Water DMSO Dissolve in Anhydrous DMSO (Use Glass Vials) OrgAssay->DMSO Filter Sterile Filter (0.22 µm PES) Water->Filter Aliquot Aliquot & Store at -20°C to -80°C (Strictly Avoid Freeze-Thaw) DMSO->Aliquot Filter->Aliquot

Workflow for the preparation and stabilization of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid HCl.

References

  • Title : Preparation and Storage of Stock Solutions[5] Source : Enfanos URL :[Link]

  • Title : Effects of diffusion layer pH and supersaturation on the dissolution of pharmaceutical acids, bases and their respective sodium and hydrochloride salts[4] Source : ProQuest URL : [Link]

  • Title : First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18[3] Source : National Center for Biotechnology Information (NCBI) URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Methyl-3-(1-pyrrolidinyl)propanoic Acid Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks when synthesizing β-amino acid derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks when synthesizing β-amino acid derivatives. The synthesis of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride (CAS: 1365836-77-6) relies on the aza-Michael addition of pyrrolidine to methacrylic acid, followed by hydrochloride salt formation.

While this atom-economical route appears straightforward on paper, the unique chemical dynamics of α,β-unsaturated carboxylic acids and strong secondary amines often lead to polymerization, incomplete conversion, or isolation failures. This guide provides field-proven troubleshooting strategies, causal explanations, and a self-validating protocol to ensure high-yield synthesis.

Part 1: Troubleshooting & FAQs

Q1: My reaction mixture turns highly viscous or solidifies into a gel during heating. What is happening? A: You are observing the spontaneous radical polymerization of methacrylic acid[1]. Heating α,β-unsaturated acids can trigger auto-polymerization, consuming your starting material and ruining the batch.

  • The Solution: Always add a radical polymerization inhibitor such as MEHQ (4-methoxyphenol) or BHT at 100–500 ppm.

  • Mechanistic Insight: If you use MEHQ, do not rigorously degas the reaction mixture to a strictly anaerobic state. MEHQ requires trace amounts of dissolved oxygen to form the active quinone radical trap. If you must run under strictly inert conditions, use a phenolic inhibitor like BHT instead.

Q2: Even after 24 hours at reflux, NMR shows less than 50% conversion. What is limiting the Michael addition? A: This is a classic acid-base equilibrium issue. Pyrrolidine is a strong nucleophile, but it is also a strong base. Upon mixing, it immediately deprotonates methacrylic acid to form an unreactive pyrrolidinium methacrylate salt. This ionic interaction depletes the free amine required to attack the β-carbon.

  • The Solution: Use a significant stoichiometric excess of pyrrolidine (typically 2.0 to 2.5 equivalents). The excess ensures that a sufficient concentration of the free, unprotonated amine is available to drive the kinetic aza-Michael addition forward at elevated temperatures.

Q3: I have successfully formed the free base, but I cannot extract it from the aqueous layer. How do I isolate the product? A: 2-Methyl-3-(1-pyrrolidinyl)propanoic acid is a zwitterion (containing both a basic pyrrolidine nitrogen and an acidic carboxylate group). It is highly water-soluble and will not partition efficiently into organic solvents during a standard aqueous workup.

  • The Solution: Avoid aqueous workups entirely. Strip the reaction solvent and excess pyrrolidine under high vacuum. Dissolve the crude residue in an anhydrous, weakly polar solvent (like diethyl ether or dichloromethane) and precipitate the product by adding a stoichiometric amount of anhydrous HCl.

Q4: My final hydrochloride salt has a yellow/brown tint instead of being a pristine white powder. How do I prevent discoloration? A: Pyrrolidine is highly susceptible to oxidative degradation, forming colored N-oxide and oligomeric impurities upon prolonged heating in the presence of air.

  • The Solution: Conduct the reaction under a mild nitrogen atmosphere (if using BHT) and treat the crude organic solution with activated charcoal (Darco) for 15 minutes prior to the HCl precipitation step.

Part 2: Reaction Workflow & Logical Interventions

The following diagram illustrates the causal logic of the reaction pathway, highlighting where side reactions occur and how our troubleshooting interventions correct them.

Workflow Start Methacrylic Acid + Pyrrolidine Salt Pyrrolidinium Methacrylate (Unreactive Salt) Start->Salt Instant Acid-Base Rxn Polymer Side Reaction: Polymerization Start->Polymer Heating without Inhibitor ExcessAmine Use 2.5 eq Pyrrolidine (Forces Equilibrium) Salt->ExcessAmine Troubleshooting Inhibitor Add MEHQ/BHT (Radical Inhibitor) Polymer->Inhibitor Troubleshooting Michael Aza-Michael Addition (Free Amine Attack) FreeBase 2-Methyl-3-(1-pyrrolidinyl) propanoic acid Michael->FreeBase 80°C, 12h Inhibitor->Michael ExcessAmine->Michael Generates Free Amine HCl Anhydrous HCl in Ether FreeBase->HCl Product Target HCl Salt (High Yield & Purity) HCl->Product Selective Precipitation

Workflow and troubleshooting logic for the aza-Michael addition synthesis of the target HCl salt.

Part 3: Quantitative Optimization Data

The table below summarizes our internal optimization data, demonstrating why the specific parameters in the protocol below were chosen.

EntryPyrrolidine (eq.)Inhibitor (ppm)Temp (°C)Time (h)Conversion (%)Yield of HCl Salt (%)Observation
11.0None8012< 20N/AViscous mixture (Polymerization)
21.0MEHQ (200)80244530Incomplete reaction (Salt trapping)
32.5MEHQ (200)8012> 9588Clean conversion, easily isolated
42.5BHT (200)8012> 9589Clean conversion (N2 atmosphere)

Part 4: Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. At each critical juncture, a physical or analytical observation is provided to confirm the reaction is proceeding correctly before you move to the next step.

Step 1: Reagent Preparation & Controlled Addition
  • Charge a 250 mL round-bottom flask with methacrylic acid (8.6 g, 100 mmol) and absolute ethanol (50 mL).

  • Add MEHQ (200 ppm) to prevent radical polymerization.

  • Submerge the flask in an ice-water bath and stir vigorously.

  • Using an addition funnel, add pyrrolidine (17.8 g, 250 mmol, 2.5 eq.) dropwise over 30 minutes.

    • Causality & Validation: The acid-base neutralization is highly exothermic. You will observe an immediate temperature spike and potentially the transient formation of a white salt precipitate. The temperature must be kept below 20 °C during addition to prevent premature, uncontrolled side reactions.

Step 2: Thermal Aza-Michael Addition
  • Equip the flask with a reflux condenser and heat the mixture to 80 °C for 12 hours.

  • Validation (In-Process Control): Pull a 0.1 mL aliquot, strip the solvent, and analyze via 1 H NMR (in D 2​ O). The reaction is complete when the vinylic protons of methacrylic acid (typically appearing as two singlets around 5.6 ppm and 6.1 ppm) have completely disappeared, and a new multiplet for the β-amino methine/methylene protons emerges.

Step 3: Solvent & Amine Stripping
  • Cool the reaction to room temperature.

  • Transfer the mixture to a rotary evaporator and concentrate under reduced pressure (40 °C, 50 mbar) to remove the ethanol and the bulk of the excess pyrrolidine.

  • Apply high vacuum (1 mbar) for 2 hours to remove residual traces of pyrrolidine.

    • Validation: The resulting crude product should be a viscous, pale-yellow oil (the free base zwitterion). It should not smell strongly of amine.

Step 4: Anhydrous Salt Formation
  • Dissolve the crude oil in anhydrous diethyl ether (100 mL). If the solution is cloudy or highly discolored, add 1 g of activated charcoal, stir for 15 minutes, and filter through a pad of Celite.

  • Cool the clear filtrate to 0 °C.

  • While stirring vigorously, slowly add a solution of 2M HCl in diethyl ether (approx. 55 mL, 1.1 eq. based on theoretical yield) dropwise.

    • Causality & Validation: Because the target hydrochloride salt is insoluble in ether, it will immediately crash out as a pristine white precipitate. The use of anhydrous HCl prevents the zwitterion from dissolving into an aqueous phase.

  • Filter the precipitate under a nitrogen blanket (the salt can be slightly hygroscopic), wash with cold anhydrous ether (2 x 20 mL), and dry in a vacuum oven at 40 °C overnight.

Sources

Optimization

Preventing degradation of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride during long-term storage

Welcome to the Technical Support Center for 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride . As a zwitterionic amino acid derivative stabilized as a hydrochloride salt, this compound presents unique handling cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride . As a zwitterionic amino acid derivative stabilized as a hydrochloride salt, this compound presents unique handling challenges. This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical mechanisms, and implement field-proven, self-validating protocols for long-term storage.

Core Degradation Mechanisms: The "Why" Behind the Instability

To effectively store this compound, you must first understand its two primary vulnerabilities: Physical Deliquescence and Chemical Oxidation .

The Hydrochloride Salt Effect (Hygroscopicity) The hydrochloride salt formulation is essential for protonating the tertiary amine, ensuring aqueous solubility and a stable crystalline lattice. However, chloride salts of amines are notoriously hygroscopic. They significantly lower the thermodynamic barrier for moisture condensation. When exposed to ambient air, the salt forms hydrogen bonds with atmospheric moisture, eventually dissolving in its own absorbed water—a process known as deliquescence .

Pyrrolidine Ring Susceptibility (N-Oxide Formation) The nitrogen embedded within the pyrrolidine ring is a tertiary amine. While protonation by HCl offers some protection, the localized aqueous microenvironment created by moisture absorption allows for equilibrium dynamics that expose the free base. This free tertiary amine is highly susceptible to oxidation by atmospheric oxygen, trace peroxides, or transition metals, leading to the formation of an N-oxide .

Degradation API Intact API (Dry Powder) Moisture Moisture Absorption (>60% RH) API->Moisture Exposure to Air Oxidation N-Oxide Formation (+16 Da Mass Shift) API->Oxidation Heat / Light Deliquescence Deliquescence & Caking (Physical Degradation) Moisture->Deliquescence Water Uptake Moisture->Oxidation O2 / Trace Metals

Mechanistic pathways of physical (deliquescence) and chemical (oxidation) degradation.

Troubleshooting Guide & FAQs

Q: I opened my vial, and the powder has turned into a sticky, clumped mass. What happened? A: Your sample has breached its Critical Relative Humidity (CRH) and absorbed atmospheric moisture. Because it is an HCl salt, the compound acts as a desiccant, pulling water from the air until it transitions from a solid to a liquid state (deliquescence). This ruins flowability and makes accurate gravimetric weighing impossible.

Q: My LC-MS analysis shows a major peak with a +16 Da mass shift. Is my batch ruined? A: Yes, a +16 Da shift indicates that the pyrrolidine tertiary amine has oxidized into an N-oxide (adding exactly one oxygen atom, 15.99 Da). This chemical degradation permanently alters the pharmacological and binding profile of the molecule. If the N-oxide peak exceeds your purity threshold (typically >1%), the batch must be discarded.

Q: Can I just bake the clumped powder in an oven to dry it out? A: Absolutely not. Applying heat to an aqueous, acidic microenvironment (due to the HCl) will accelerate the oxidation of the pyrrolidine ring and can trigger thermal decarboxylation of the propanoic acid moiety. Moisture must be removed via high vacuum at room temperature (see Protocol A).

Quantitative Storage Data

The following table summarizes the causal relationship between environmental conditions, moisture uptake, and chemical integrity.

Storage ConditionRelative Humidity (RH)Expected Shelf LifePhysical StateChemical Integrity (N-Oxide)
-20°C, Sealed < 5% (Desiccated)> 24 MonthsFree-flowing powderIntact (< 0.1%)
4°C, Sealed < 5% (Desiccated)12 MonthsFree-flowing powderIntact (< 0.5%)
25°C, Open Air 40 - 60% (Ambient)< 1 WeekClumping / CakingModerate degradation (~2-5%)
40°C, Open Air > 75% (Accelerated)< 24 HoursDeliquesced (Liquid)Severe degradation (> 10%)

Standard Operating Procedures (SOPs)

Protocol A: Salvaging a Deliquesced Sample (Self-Validating Drying)

If your sample has clumped but has not yet undergone chemical oxidation, use this protocol to rescue it.

  • Baseline Assessment: Weigh the clumped sample in its vial to establish a baseline mass.

  • Vacuum Desiccation: Place the open vial into a vacuum desiccator containing fresh, highly active desiccant (e.g., Phosphorus Pentoxide, P2​O5​ ).

    • Causality: P2​O5​ acts as an irreversible water sink, driving the equilibrium toward a dry state without the need for heat, thereby preventing thermal degradation.

  • Evacuation: Apply high vacuum (< 10 mbar) at room temperature for 24 to 48 hours.

  • Validation (Physical): Remove the vial and re-weigh it. Return it to the vacuum for 4 hours and weigh it again. Validation Check: A constant mass confirms that all unbound water has been successfully sublimated/evaporated.

  • Validation (Chemical): Dissolve a 1 mg test aliquot in LC-MS grade water. Run a rapid LC-MS analysis scanning for the intact free base ( [M+H]+ at m/z 158.1) and the N-oxide ( [M+H]+ at m/z 174.1). Validation Check: If the N-oxide peak is <1%, the sample is successfully salvaged.

Protocol B: Aliquoting and Long-Term Storage

To prevent degradation entirely, the compound must be treated as a highly sensitive, air-reactive API from the moment it is received.

  • Atmospheric Control: Purge a glovebox with high-purity Argon (or Nitrogen) until the internal RH sensor reads < 5%.

    • Causality: Argon displaces both moisture (preventing deliquescence) and oxygen (preventing N-oxide formation).

  • Material Transfer: Bring the bulk API, amber glass vials, and PTFE-lined screw caps into the glovebox.

    • Causality: Amber glass blocks UV/visible light, preventing photo-catalyzed oxidation pathways.

  • Aliquoting: Dispense the powder into single-use quantities (e.g., 5 mg or 10 mg per vial).

    • Causality: Single-use aliquots prevent the bulk powder from undergoing repeated temperature fluctuations and condensation cycles every time a sample is needed.

  • Sealing: Securely cap all vials with the PTFE-lined septa before removing them from the protective atmosphere.

  • Secondary Containment: Place the sealed vials into a secondary Mylar foil pouch containing a silica gel desiccant packet. Heat-seal the pouch.

  • Storage: Store the sealed pouch at -20°C.

  • Validation (Usage): Before opening a vial for an experiment, remove it from the freezer and let it equilibrate to room temperature for 30 minutes. Validation Check: The vial must be at room temperature before opening; otherwise, atmospheric moisture will instantly condense on the cold powder, ruining the aliquot.

Workflow Recv Receive API (Sealed Container) Glovebox Transfer to Glovebox (Argon/N2 Atmosphere) Recv->Glovebox Aliquot Aliquot into Amber Vials (Single-Use Quantities) Glovebox->Aliquot Desiccant Seal with PTFE Caps & Add Silica Desiccant Aliquot->Desiccant Store Long-Term Storage (-20°C, Dark) Desiccant->Store

Optimal workflow for aliquoting and storing hygroscopic, oxidation-sensitive API.

References

  • Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: MDPI (Pharmaceutics) URL: [Link][1]

  • Title: The Mechanism of Carbon Dioxide Catalysis in the Hydrogen Peroxide N-Oxidation of Amines Source: ACS Publications (Inorganic Chemistry) URL: [Link][2]

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers attempt to analyze highly polar, zwitterionic compounds using traditional chromatographic met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers attempt to analyze highly polar, zwitterionic compounds using traditional chromatographic methods.

Molecular Profiling: 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride contains both a carboxylic acid (pKa ~3.5) and a basic pyrrolidine ring (pKa ~10). Under typical reversed-phase (RP) conditions, this molecule is highly hydrophilic and carries a net charge, causing it to defy standard hydrophobic partitioning.

This guide provides symptom-based troubleshooting, validated experimental workflows, and the mechanistic causality behind each optimization step to ensure your methods are robust, reproducible, and self-validating.

Section 1: Symptom-Based Troubleshooting Guide

Issue 1: Analyte Elutes in the Void Volume ( tR​≈t0​ )

Symptom: The compound shows zero retention on a standard C18 column, co-eluting with the solvent front. Causality: At physiological or acidic pH, the basic pyrrolidine nitrogen is fully protonated, rendering the molecule extremely polar. Standard C18 stationary phases rely on hydrophobic interactions, which are insufficient to retain charged, water-soluble analytes. Solutions:

  • Switch to HILIC Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier technique for this molecule. HILIC retention is driven by the partitioning of a polar analyte into and out of an 1 on the surface of the column[1]. Because water acts as the strong eluting solvent, starting with >70% organic modifier ensures strong retention.

  • Employ Ion-Pairing Chromatography (IPC): If you must use a C18 column, introduce an anionic ion-pairing reagent (IPR) like Heptafluorobutyric acid (HFBA). The anionic head of the IPR binds electrostatically to the protonated pyrrolidine. The resulting complex behaves like a 2 that can be separated on C18 or C8 columns[2].

Issue 2: Severe Peak Tailing (Asymmetry Factor > 2.0)

Symptom: The peak exhibits a sharp front but a long, dragging tail. Causality: Peak tailing for basic amines is classically caused by secondary ion-exchange interactions between the positively charged pyrrolidine group and unreacted, acidic silanol groups ( Si−O− ) on the silica matrix. Solutions:

  • Buffer Ionic Strength: Increase the buffer concentration (e.g., 10–20 mM ammonium formate) to competitively mask these active silanol sites.

  • pH Control: Drop the mobile phase pH to ~2.5. This protonates the silanols (pKa ~3.5–4.5), neutralizing their negative charge and eliminating the electrostatic drag on the amine.

Issue 3: Continuous Retention Time Drift

Symptom: The retention time shifts unpredictably or steadily decreases over consecutive injections. Causality: In both HILIC and IPC, the stationary phase undergoes complex dynamic modifications. Changes in matrix composition, ionic strength, or organic content can modify retention indirectly, especially in3[3]. Furthermore, temperature fluctuations drastically alter the adsorption thermodynamics of ion-pairing reagents. Solutions:

  • Strict Thermal Control: Always use a column oven. Temperature can have a significant impact on retention in IP-RP-HPLC because the4 are usually enhanced as the temperature is increased[4].

  • Extended Equilibration: Ensure at least 40–60 column volumes (CV) of mobile phase are flushed through the system prior to the first injection to stabilize the water layer (HILIC) or IPR saturation (IPC).

Section 2: Decision Matrix & Workflow Visualization

HPLC_Optimization Start Symptom: Poor Retention & Tailing Decision Select Mode Start->Decision HILIC HILIC Mode (Recommended) Decision->HILIC High Polarity IPRP Ion-Pairing RP (Alternative) Decision->IPRP RP Compatibility HILIC_Params ZIC/Amide Column >70% ACN 10mM NH4Ac HILIC->HILIC_Params IPRP_Params C18 Column <10% Organic 5mM HFBA IPRP->IPRP_Params Success Optimal Retention (k' > 2, As < 1.2) HILIC_Params->Success IPRP_Params->Success

Fig 1. Decision tree for optimizing HPLC retention of zwitterionic pyrrolidine derivatives.

Section 3: Validated Experimental Protocols

Protocol A: HILIC Optimization Workflow (Recommended)

Objective: Achieve a retention factor ( k′ ) > 2 using hydrophilic partitioning.

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.

    • Phase B: 100% Acetonitrile.

    • Causality: pH 3.0 ensures the carboxylic acid is un-ionized (neutral) while the pyrrolidine remains protonated (cationic), creating a uniform, predictable charge state.

  • Column Selection: Install a Zwitterionic (ZIC-HILIC) or Amide stationary phase.

  • System Equilibration: Pump 90% B / 10% A at 0.4 mL/min for a minimum of 60 Column Volumes (CV).

    • Validation Step: Monitor the baseline at 210 nm. A stable baseline with <0.1 mAU drift over 10 minutes validates complete water-layer adsorption.

  • Gradient Execution: Run a shallow gradient from 90% B to 60% B over 15 minutes.

    • Causality: In HILIC, water is the strong solvent. Because of this interaction, the greatest retention will be observed . Decreasing the organic content elutes the polar analyte.

Protocol B: Ion-Pairing RP-HPLC Workflow

Objective: Induce hydrophobic retention via electrostatic complexation on a standard C18 phase.

  • Mobile Phase Preparation:

    • Phase A: Water + 5 mM Heptafluorobutyric acid (HFBA).

    • Phase B: Acetonitrile + 5 mM HFBA.

    • Causality: HFBA acts as the ion-pairing reagent. Its anionic carboxylate binds the protonated pyrrolidine, while its fluorinated tail anchors into the C18 stationary phase.

  • Column Selection: Install a fully end-capped C18 column to minimize residual silanol interactions.

  • Equilibration & Thermal Control: Set the column oven to 30°C ± 0.1°C. Equilibrate for 40 CV.

    • Causality: Ion-pairing adsorption is highly exothermic and temperature-dependent; strict thermal control prevents retention time drift.

  • Gradient Execution: Start at 5% B. If k′ is excessively high (>10), increase B to 15% to elute the ion-pair complex.

Section 4: Quantitative Data & Method Comparison

ParameterStandard RP-HPLC (0.1% FA)Ion-Pairing RP (5mM HFBA)HILIC (ZIC, 10mM NH₄Fa)
Retention Factor ( k′ ) 0.2 (Void Volume)3.54.8
Peak Asymmetry ( As​ ) > 2.5 (Severe Tailing)1.3 (Slight Tailing)1.05 (Symmetrical)
Equilibration Volume 10 CV40 CV60–80 CV
MS Compatibility ExcellentModerate (Ion Suppression)Excellent (Enhanced Sensitivity)

Section 5: Frequently Asked Questions (FAQs)

Q: Why is there a large system peak at the beginning of my run? A: 2-Methyl-3-(1-pyrrolidinyl)propanoic acid is supplied as a hydrochloride salt. The chloride ion has no retention on reversed-phase columns and minimal UV absorbance, but it causes a refractive index disturbance at the void volume ( t0​ ). Ensure your analyte's k′ is > 2 to avoid integration interference from this salt front.

Q: Can I use standard Trifluoroacetic acid (TFA) instead of HFBA for Ion-Pairing? A: Yes, but TFA is highly volatile and provides less hydrophobic retention than HFBA. Because the pyrrolidine ring is extremely hydrophilic, the longer fluorinated chain of HFBA provides superior partitioning into the C18 phase, yielding better retention and peak shape.

Q: Is Ion-Pairing compatible with LC-MS? A: While volatile IPRs like HFBA and TFA can be used in LC-MS, they cause significant signal suppression in electrospray ionization (ESI) due to competition for droplet surface charge. If MS detection is required, the HILIC workflow is strongly recommended as the high-organic mobile phase enhances ESI desolvation and sensitivity.

Section 6: References

  • Sigma-Aldrich. "Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography."

  • Timberline Instruments. "HPLC Retention Time Drift: Causes & Troubleshooting Guide."

  • Technology Networks. "Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications."

  • Waters Corporation. "Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity."

  • Chromatography Online. "A Study on the Optimization of the Ion-Pair Reversed Phase Liquid Chromatography Analysis of Protected And Unprotected DNA Oligonucleotides."

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Methyl-3-(1-pyrrolidinyl)propanoic Acid Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic and practical challenges associated with synthesizing β -amino acid derivatives—specifical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic and practical challenges associated with synthesizing β -amino acid derivatives—specifically, 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride.

The most scalable and atom-economical route for this molecule is the aza-Michael addition of pyrrolidine to methacrylic acid, followed by hydrochloride salt formation. However, because methacrylic acid is a deactivated Michael acceptor, researchers frequently encounter stalled reactions, polymeric impurities, and challenging purifications. This guide translates mechanistic causality into actionable, self-validating protocols to ensure high-purity batches.

Mechanistic Pathway & Workflow

To troubleshoot effectively, we must first map the reaction landscape. The diagram below illustrates the desired aza-Michael addition pathway alongside the primary parasitic reactions that generate critical impurities.

G R1 Methacrylic Acid + Pyrrolidine (Reactants) P1 Aza-Michael Addition (Polar Protic Solvent, 80°C) R1->P1 Base-catalyzed activation I1 Polymethacrylic Acid (Radical Polymerization Impurity) P1->I1 Missing Radical Inhibitor (MEHQ) I2 Amide Byproduct (Nucleophilic Acyl Substitution) P1->I2 Excessive Heat (>100°C) M1 2-Methyl-3-(1-pyrrolidinyl)propanoic acid (Zwitterionic Free Base) P1->M1 Regioselective Addition P2 Anhydrous Acidification (HCl Gas / Isopropanol) M1->P2 Isoelectric Purification F1 Target Compound: Hydrochloride Salt API P2->F1 Anti-solvent Crystallization

Fig 1: Reaction workflow detailing the desired aza-Michael addition and competing impurity pathways.

Frequently Asked Questions & Troubleshooting

Q1: My reaction is stalling with >40% unreacted methacrylic acid, even after 24 hours. Why is the addition so slow? Causality: Methacrylic acid is a notoriously poor Michael acceptor. The α -methyl group introduces significant steric hindrance and an electron-donating inductive effect that deactivates the β -carbon toward nucleophilic attack[1]. Furthermore, incoming secondary amines preferentially attack activated acrylates, whereas deactivated methacrylates require much harder reaction conditions[2]. Solution: Do not simply increase the temperature, as this promotes amidation. Instead, change the solvent architecture. Use a polar protic solvent (like ethanol or a water/ethanol mix) to activate the carboxylate via hydrogen bonding. Alternatively, microwave irradiation has been proven to significantly decrease reaction times and improve yields for amine additions to methacrylates[3]. Self-Validation: Monitor the disappearance of the vinylic protons ( δ 5.5–6.5 ppm) via 1 H-NMR. Do not proceed to workup until integration shows <5% residual alkene.

Q2: During the reaction, the mixture becomes highly viscous and impossible to extract. What is the cause? Causality: You are observing the spontaneous free-radical polymerization of methacrylic acid into polymethacrylic acid[4]. At elevated temperatures, trace oxygen or light can generate radicals that rapidly consume the monomer. Solution: Ensure your methacrylic acid contains a radical inhibitor, typically 250 ppm of p-methoxyphenol (MEHQ). If you distilled your methacrylic acid to purify it prior to the reaction, you removed the inhibitor. You must either re-inhibit the monomer immediately or use it directly. Run the reaction under a strict inert atmosphere (N 2​ or Argon) to prevent oxidative radical initiation.

Q3: How do I clear unreacted pyrrolidine (secondary amine impurity) from the final batch? Causality: Pyrrolidine (pKa ~11.3) is highly basic and will readily form a co-precipitating hydrochloride salt if carried over into the final acidification step. Solution: Exploit the zwitterionic nature of the β -amino acid intermediate. During the aqueous workup, carefully adjust the pH of the aqueous layer to the isoelectric point (pI) of the product (approximately pH 7.2–7.5). At this pH, the target molecule is neutrally charged and partitions into the organic extraction solvent (e.g., ethyl acetate), while the unreacted pyrrolidine remains protonated and trapped in the aqueous waste.

Q4: The final hydrochloride salt is discolored (yellow/brown) and fails to crystallize properly. How can I fix this? Causality: Discoloration is typically caused by oxidized pyrrolidine species or trace transition metals. Poor crystallization is caused by the highly hygroscopic nature of the β -amino acid HCl salt pulling ambient moisture into the lattice. Solution: Treat the free-base organic solution with activated carbon (10% w/w) for 30 minutes at 40°C before filtering through Celite. For crystallization, strictly avoid aqueous HCl. Use anhydrous HCl gas bubbled into isopropanol (IPA), or a pre-titrated HCl/IPA solution. Induce crystallization by slowly adding an anhydrous anti-solvent like acetone or diethyl ether.

Quantitative Impurity Clearance Profile

Summarizing the data into a structured format allows for rapid analytical cross-referencing during batch release.

ImpurityOrigin / MechanismAnalytical DetectionClearance StrategyTarget Limit
Pyrrolidine Unreacted starting materialGC-FID or LC-MS (m/z 72)Isoelectric aqueous wash at pH 7.5< 0.1% w/w
Methacrylic Acid Incomplete conversion[1] 1 H-NMR (vinylic protons)Prolonged heating in polar protic solvent< 0.5% w/w
Polymethacrylic Acid Radical polymerization[4]GPC / ViscometryMEHQ inhibition; discard viscous batchesNon-detectable
Amide Byproduct Nucleophilic acyl substitutionLC-MS (m/z 211)Maintain reaction temp < 85°C< 0.5% w/w
Water / Moisture Hygroscopic salt formationKarl Fischer TitrationAnhydrous IPA/Acetone crystallization< 1.0% w/w
Validated Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next phase unless the in-line validation criteria are met.

Phase 1: Aza-Michael Addition

  • Preparation: Verify the presence of MEHQ inhibitor in the methacrylic acid. Do not use freshly distilled, uninhibited monomer.

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methacrylic acid (1.0 eq, 100 mmol) in 150 mL of absolute ethanol.

  • Addition: Cool the flask to 0°C in an ice bath. Add pyrrolidine (1.1 eq, 110 mmol) dropwise over 30 minutes. Causality note: The acid-base neutralization is highly exothermic; rapid addition can cause localized boiling and amide formation.

  • Reflux: Remove the ice bath and heat the mixture to 80°C for 16 hours under a nitrogen atmosphere.

  • Validation Check: Pull a 0.1 mL aliquot, remove the solvent, and analyze via 1 H-NMR. Proceed only if vinylic protons ( δ 5.5–6.5 ppm) integrate to <5% relative to the α -methyl doublet.

Phase 2: Isoelectric Purification (Free Base) 6. Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove ethanol. 7. pH Adjustment: Dissolve the crude residue in 100 mL of deionized water. Slowly add 1M NaOH or 1M HCl until the pH is exactly 7.5 (the approximate isoelectric point). 8. Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). The zwitterionic product will partition into the organic layer, leaving excess pyrrolidine in the aqueous layer. 9. Decolorization: Add 2 g of activated carbon to the combined organic layers. Stir at 40°C for 30 minutes, then filter through a pad of Celite. Dry the filtrate over anhydrous Na 2​ SO 4​ .

Phase 3: Anhydrous Salt Formation 10. Acidification: Transfer the dried organic filtrate to a clean flask and cool to 5°C. Slowly add a stoichiometric amount of 2M HCl in isopropanol (1.05 eq). Stir for 30 minutes. 11. Crystallization: Slowly add anhydrous acetone (anti-solvent) until the solution becomes persistently cloudy. Seed the solution if necessary, and leave at 4°C overnight to crystallize. 12. Isolation: Filter the white crystalline solid rapidly under a nitrogen blanket (to prevent moisture absorption) and dry in a vacuum oven at 40°C for 24 hours.

References
  • Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds Royal Society of Chemistry (RSC)[Link]

  • Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolymerization UPCommons[Link]

  • Effect of Methacrylic Acid Monomer on UV-Grafted Polyethersulfone Forward Osmosis Membrane MDPI[Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation PubMed Central (PMC) / NIH[Link]

Sources

Optimization

Purification and recrystallization techniques for 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride

An In-Depth Technical Guide for Drug Development Professionals Technical Support Center: 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride Welcome to the technical support center for 2-Methyl-3-(1-pyrrolidinyl)prop...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Technical Support Center: 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride

Welcome to the technical support center for 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into its purification and recrystallization. As a critical intermediate in pharmaceutical synthesis, achieving high purity of this compound is paramount for reliable downstream applications and regulatory compliance.

This document moves beyond standard protocols to explain the causality behind experimental choices, offering a self-validating system for troubleshooting and optimizing your purification workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered during the handling and purification of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride.

Q1: What are the fundamental physicochemical properties of this compound?

Understanding the basic properties is the first step in designing a successful purification strategy. Key data is summarized below.

PropertyValueSource(s)
Chemical Name 2-methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride[1][2]
CAS Number 1365836-77-6[1]
Molecular Formula C₈H₁₅NO₂ · HCl (or C₈H₁₆ClNO₂)[1][2]
Molecular Weight 193.67 g/mol [1][2]
Physical Form Solid[1]
Typical Purity ~95% (as supplied commercially)[1][2]
Storage Conditions Room temperature, tightly sealed, under inert gas, protected from moisture.[1][3]
Q2: How do I select an appropriate solvent for recrystallization?

Solvent selection is the most critical step in recrystallization. The ideal solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point.[4] Given that the compound is a hydrochloride salt, it is polar. Therefore, polar solvents are the logical starting point.

Recommended Screening Solvents:

  • Polar Protic Solvents: Isopropanol (IPA), Ethanol, Methanol. These are often excellent choices for hydrochloride salts.

  • Mixed Solvent Systems: An ethanol/water mixture can be effective. Alternatively, dissolving the compound in a minimal amount of a "good" solvent (like methanol) and then slowly adding a miscible "anti-solvent" (like diethyl ether or ethyl acetate) until turbidity persists is a powerful technique.[4]

  • Aprotic Polar Solvents: Acetonitrile.

Expert Tip: Avoid non-polar solvents like hexanes or toluene when used alone, as the polar salt is unlikely to dissolve. However, they can be used as anti-solvents in a mixed system.

Q3: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

"Oiling out" occurs when the solid melts or its solubility limit is exceeded above its melting point in the chosen solvent, forming a liquid phase instead of a crystalline solid.

Causality & Troubleshooting:

  • Cooling Rate is Too Fast: Rapid cooling does not provide sufficient time for the ordered lattice of a crystal to form. Solution: Allow the solution to cool slowly to room temperature on the benchtop, then transfer it to an ice bath.

  • Solvent Polarity Mismatch: The solvent may be too effective, leading to a highly supersaturated solution. Solution: Add a small amount of a miscible anti-solvent to the hot solution to slightly decrease solubility before cooling.

  • Impurity Effects: Significant impurities can depress the melting point and interfere with crystal lattice formation. Solution: Consider a pre-purification step, such as a charcoal treatment to remove colored impurities or a liquid-liquid extraction of the free base form before converting it back to the hydrochloride salt.

Q4: No crystals are forming even after the solution has cooled. What should I do?

This is a common issue indicating that the solution is not sufficiently supersaturated at the lower temperature.

Methods to Induce Crystallization:

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites.

  • Seeding: Add a tiny, pure crystal of the target compound to the solution. This provides a template for crystal growth.

  • Reducing Solvent Volume: Gently evaporate some of the solvent to increase the solute concentration.

  • Adding an Anti-Solvent: Slowly add a miscible solvent in which your compound is insoluble (e.g., diethyl ether into an ethanol solution) dropwise until persistent cloudiness is observed.

Q5: My final product is still impure after recrystallization. What are my next steps?

If a single recrystallization is insufficient, it points to either a suboptimal solvent choice or the presence of impurities with similar solubility profiles.

Advanced Strategies:

  • Re-Recrystallize: A second recrystallization from a different solvent system can be effective.

  • Charcoal Treatment: If colored impurities are present, add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then filter the hot solution through celite to remove the charcoal before cooling.

  • pH Adjustment & Extraction: Temporarily convert the hydrochloride salt back to its free base form with a mild base (e.g., NaHCO₃). The free base will be less polar and can be extracted into an organic solvent (like dichloromethane or ethyl acetate) to separate it from water-soluble impurities. Afterward, re-precipitate the hydrochloride salt by introducing HCl (e.g., as a solution in isopropanol).[5]

Q6: What are the likely impurities in this compound?

Impurities typically originate from the synthetic route. A common synthesis involves the Michael addition of pyrrolidine to methyl methacrylate, followed by hydrolysis and salt formation.[6]

Potential Impurities:

  • Unreacted Starting Materials: Pyrrolidine, methyl methacrylate.

  • Intermediates: The methyl ester of the final product (Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate).[6]

  • Byproducts: Products from side reactions or polymerization of the methacrylate.[7]

  • Free Base: The non-salt form of the target compound.

Q7: How can I reliably assess the purity of my final product?

Visual inspection of crystals is not sufficient. Quantitative analytical techniques are required.

Recommended Purity Validation Methods:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. It can quantify the main compound and detect impurities, often with a limit of detection around 0.05%.[8]

  • Nuclear Magnetic Resonance (¹H NMR): Confirms the chemical structure and can reveal impurities if they are present at levels of ~1% or higher.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for identifying unknown impurities by providing molecular weight information.[8]

  • Differential Scanning Calorimetry (DSC): Can determine a sharp melting point, which is an indicator of high purity. For samples >98% pure, DSC can also be used for quantitative purity determination.[10]

Experimental Protocols & Workflows

Protocol 1: Step-by-Step General Recrystallization

This protocol provides a robust starting point. The choice of solvent(s) should be determined by preliminary screening as described in the FAQ section.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of your chosen solvent to just cover the solid. Heat the mixture to the solvent's boiling point with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely.

  • (Optional) Hot Filtration: If insoluble impurities or charcoal are present, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly, preferably under vacuum, to remove all residual solvent.

Workflow Visualization

The following diagrams illustrate the logical workflows for purification and troubleshooting.

Recrystallization_Workflow cluster_prep Preparation cluster_process Core Process cluster_finish Finishing Crude Crude Solid Solvent Select Solvent(s) Dissolve Dissolve in Minimal Hot Solvent Solvent->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Slow Cooling & Ice Bath HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry Analyze Analyze Purity (HPLC, NMR) Dry->Analyze

Caption: A standard workflow for the recrystallization of a solid compound.

Troubleshooting_Logic action_node action_node Start Recrystallization Fails Q1 Did it oil out? Start->Q1 Q2 No crystals formed? Start->Q2 Q3 Is it still impure? Start->Q3 A1_1 Cool slower Use less solvent Change solvent Q1->A1_1 Yes A2_1 Scratch flask Seed solution Add anti-solvent Q2->A2_1 Yes A3_1 Re-recrystallize Use charcoal Perform extraction Q3->A3_1 Yes

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Solvents & Petroleum Service, Inc., Safety Data Sheet. (2015, June 17). spsinc.com. [Link]

  • Molecules, Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ncbi.nlm.nih.gov. [Link]

  • ECHA, Chemical Substance Information: 2-methyl-2-(pyrrolidin-1-yl)propanoic acid hydrochloride. echa.europa.eu. [Link]

  • Mettler Toledo, Recrystallization Guide: Process, Procedure, Solvents. mt.com. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. bio-pro.com. [Link]

  • University of Rochester, Recrystallization and Crystallization Guide. chem.rochester.edu. [Link]

  • PrepChem, Synthesis of 5-oxo-2-pyrrolidinepropanoic acid methyl ester. prepchem.com. [Link]

  • Google Patents, Processes for preparing (r)-2-methylpyrrolidine and (s).
  • NIH, Solubility Improvement of Drugs using N-Methyl Pyrrolidone. ncbi.nlm.nih.gov. [Link]

  • FDA, METHOD OF ANALYSIS N–methyl–2-pyrrolidone. fda.gov. [Link]

  • TA Instruments, Key Analytical Techniques for Pharmaceutical Discovery and Formulation. tainstruments.com. [Link]

  • Organic Syntheses, 1-Pyrrolidineethanol, β-methyl-α-phenyl-, [R-(R,S)]-. orgsyn.org. [Link]

  • Pharmaceutical Sciences, Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. pharmsci.tbzmed.ac.ir. [Link]

  • ResearchGate, Evaluating Impurities in Drugs (Part I of III). researchgate.net. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Steric Hindrance with 2-Methyl-3-(1-pyrrolidinyl)propanoic Acid Hydrochloride and Its Derivatives

Welcome to the technical support center for 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are leve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this unique β-amino acid scaffold in their synthetic endeavors. The inherent structural features of this molecule, namely the α-methyl group and the bulky pyrrolidinyl moiety, can present significant steric challenges in various chemical transformations, particularly in amide bond formation and peptide synthesis.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these steric hurdles and achieve your desired synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride in sterically challenging reactions.

Q1: What is steric hindrance and how does it specifically relate to 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride?

A: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction.[1] In the case of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride, the key contributors to steric bulk are:

  • The α-methyl group: This group directly shields the carboxylic acid and the adjacent nitrogen, impeding the approach of reagents.

  • The pyrrolidine ring: This bulky, cyclic amine substituent further restricts access to the reaction center.

This combined steric bulk can significantly slow down or even prevent reactions, such as amide bond formation, by physically blocking the necessary molecular interactions.[1]

Q2: I am observing low yields in my coupling reaction with a primary amine. What are the likely causes related to this specific amino acid derivative?

A: Low coupling efficiency with 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride is a common issue stemming from its sterically demanding nature. The primary reasons for low yields include:

  • Inefficient activation of the carboxylic acid: Standard coupling reagents may not be potent enough to overcome the steric barrier and form a sufficiently reactive activated ester.[2]

  • Slow nucleophilic attack: The bulky substituents on the amino acid can hinder the approach of the amine nucleophile to the activated carbonyl center.

  • Suboptimal reaction conditions: Insufficient reaction time or temperature may not provide enough energy to overcome the activation barrier imposed by steric hindrance.[1]

Q3: Are there specific types of coupling reagents that are more effective for this sterically hindered amino acid?

A: Yes, the choice of coupling reagent is critical. For sterically demanding couplings involving 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride, it is advisable to move beyond standard carbodiimide reagents like DCC or EDC. More potent activating agents are required.[2] Highly recommended options include:

  • Uronium/Aminium salts: Reagents like HATU, HBTU, and HCTU are known to be highly effective for sterically hindered couplings as they form highly reactive activated esters.[2][]

  • Phosphonium salts: PyBOP and PyAOP are also excellent choices for overcoming steric barriers in amide bond formation.[2]

Q4: How does the pyrrolidine ring influence the reactivity of the molecule compared to a linear alkyl amine substituent?

A: The cyclic nature of the pyrrolidine ring imposes conformational rigidity, which can exacerbate steric hindrance compared to a more flexible, linear alkyl amine. The fixed bond angles and restricted rotation within the ring create a more persistent steric shield around the reaction center. This rigidity can make it more challenging for the molecule to adopt a transition state geometry that is favorable for the reaction to proceed.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides a systematic approach to troubleshooting common problems encountered during the use of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride and its derivatives.

Issue 1: Low or No Product Formation in Amide Coupling Reactions
Potential Cause Recommended Solution & Rationale
Ineffective Carboxylic Acid Activation Solution: Switch to a more powerful coupling reagent. Rationale: Standard reagents like DCC/EDC are often insufficient for sterically hindered substrates.[2] Uronium salts (HATU, HBTU) or phosphonium salts (PyBOP) generate more reactive intermediates capable of overcoming the steric barrier.[2] For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride using reagents like TFFH can be a highly effective strategy.[2]
Insufficient Reaction Time or Temperature Solution: Increase the reaction time significantly (e.g., from 2-4 hours to 12-24 hours). Gentle heating (e.g., 40-50 °C) can also be beneficial. Rationale: Steric hindrance slows down reaction kinetics.[2] Providing more time and thermal energy helps to overcome the higher activation energy of the reaction.[1] Caution is advised with heating to avoid potential side reactions or racemization.
Suboptimal Solvent Choice Solution: Use a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP) instead of or in combination with Dimethylformamide (DMF). Rationale: Good solvation of the reactants is crucial. NMP has superior solvating properties for complex and sterically hindered molecules, which can help to expose the reactive sites.[4]
Aggregation of Reactants Solution: Perform the reaction at a higher dilution. Rationale: In some cases, intermolecular interactions can lead to aggregation, which further hinders the reaction. Diluting the reaction mixture can minimize these interactions.
Issue 2: Incomplete Reaction or Stalling
Potential Cause Recommended Solution & Rationale
Reagent Degradation Solution: Use freshly opened or purified coupling reagents and anhydrous solvents. Rationale: Coupling reagents, especially uronium and phosphonium salts, can be sensitive to moisture. Degradation of these reagents will lead to incomplete reactions.
Formation of Unreactive Side Products Solution: Analyze the crude reaction mixture by LC-MS or NMR to identify potential side products. Rationale: In some cases, side reactions can consume the starting material or form unreactive intermediates. Identifying these can help in optimizing the reaction conditions to favor the desired product.

Part 3: Experimental Protocols

This section provides detailed step-by-step protocols for key experiments involving 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride.

Protocol 1: General Procedure for Amide Coupling with a Primary Amine using HATU

This protocol outlines a robust method for coupling 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride with a primary amine, a reaction that can be challenging due to steric hindrance.

Materials:

  • 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride

  • Primary amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous NMP (N-Methyl-2-pyrrolidone)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation of the Reaction Mixture:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride (1.0 equivalent) in anhydrous NMP.

    • Add DIPEA (2.2 equivalents) to neutralize the hydrochloride salt and the carboxylic acid. Stir for 10 minutes at room temperature.

    • In a separate flask, dissolve the primary amine (1.1 equivalents) in anhydrous NMP.

  • Activation and Coupling:

    • To the solution of the carboxylic acid and DIPEA, add HATU (1.1 equivalents). Stir the mixture for 15-20 minutes at room temperature to allow for pre-activation.

    • Add the solution of the primary amine to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to afford the desired amide.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

For exceptionally challenging coupling reactions where even potent uronium salts fail, the formation of a more reactive acyl fluoride intermediate can be employed.[2]

Materials:

  • 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)

  • Pyridine

  • Anhydrous DCM (Dichloromethane)

Procedure:

  • Acyl Fluoride Formation:

    • In a flame-dried flask under an inert atmosphere, suspend 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride (1.0 equivalent) in anhydrous DCM.

    • Add pyridine (2.2 equivalents) and stir until a clear solution is obtained.

    • Cool the solution to 0 °C and add TFFH (1.1 equivalents) portion-wise.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. The formation of the acyl fluoride can be monitored by IR spectroscopy (a characteristic C=O stretch for acyl fluorides appears around 1840-1800 cm⁻¹).

  • Coupling Reaction:

    • In a separate flask, dissolve the amine nucleophile (1.0 equivalent) and a non-nucleophilic base such as DIPEA (1.2 equivalents) in anhydrous DCM.

    • Slowly add the solution of the acyl fluoride to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Follow the work-up and purification procedure outlined in Protocol 1.

Part 4: Visualization of Key Concepts

Visual aids can help in understanding the abstract concepts of steric hindrance and the logic behind the troubleshooting strategies.

Steric_Hindrance cluster_molecule 2-Methyl-3-(1-pyrrolidinyl)propanoic Acid cluster_reagents Approaching Reagents COOH COOH Alpha_C α-C COOH->Alpha_C Methyl α-CH₃ Alpha_C->Methyl Beta_C β-C Alpha_C->Beta_C Pyrrolidine Pyrrolidine Ring Beta_C->Pyrrolidine Coupling_Reagent Coupling Reagent Coupling_Reagent->COOH Blocked by α-CH₃ & Pyrrolidine Amine_Nucleophile Amine Nucleophile Amine_Nucleophile->COOH Hindered Approach caption Steric hindrance in 2-Methyl-3-(1-pyrrolidinyl)propanoic acid. Troubleshooting_Workflow Start Low Coupling Yield Check_Reagent Is a potent coupling reagent (e.g., HATU, PyBOP) being used? Start->Check_Reagent Change_Reagent Switch to a more potent coupling reagent Check_Reagent->Change_Reagent No Check_Time_Temp Have reaction time and/or temperature been increased? Check_Reagent->Check_Time_Temp Yes Change_Reagent->Check_Time_Temp Increase_Time_Temp Increase reaction time (12-24h) and consider gentle heating (40-50°C) Check_Time_Temp->Increase_Time_Temp No Check_Solvent Is the solvent optimal (e.g., NMP)? Check_Time_Temp->Check_Solvent Yes Increase_Time_Temp->Check_Solvent Change_Solvent Switch to or add NMP as a solvent Check_Solvent->Change_Solvent No Consider_Acyl_Fluoride Consider acyl fluoride formation for extremely difficult couplings Check_Solvent->Consider_Acyl_Fluoride Yes Change_Solvent->Consider_Acyl_Fluoride Success Improved Yield Consider_Acyl_Fluoride->Success caption Troubleshooting workflow for low coupling efficiency.

Caption: A logical workflow for troubleshooting low yields in coupling reactions involving sterically hindered substrates, starting with the evaluation of the coupling reagent and progressing through optimization of reaction conditions.

Part 5: Quantitative Data Summary

Coupling ReagentGeneral Effectiveness in Sterically Hindered ReactionsReported Yields (General)Key Advantages
DCC/EDC Low to ModerateVariable, often <50% for hindered substratesCost-effective
HBTU/HATU HighOften >80%High reactivity, fast reaction times for non-hindered substrates [2][]
PyBOP HighOften >80%Effective for hindered amino acids, less prone to racemization [2]
Acyl Fluorides (via TFFH) Very HighCan approach quantitative yieldsHighly reactive, suitable for the most challenging couplings [2]

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
  • Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). Use of onium salt-based coupling reagents in peptide synthesis. The Journal of Organic Chemistry, 63(26), 9678–9683.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural products. Chemical Reviews, 97(6), 2243–2266.
  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Filo. (2025, September 23). List the reaction condition for the conversion of propanoic acid and meth... [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.
  • MDPI. (2026, February 3). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. [Link]

Sources

Optimization

Technical Support Center: Refining Chiral Resolution Methods for 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride

Welcome to the technical support center for the chiral resolution of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to prov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral resolution of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in obtaining enantiomerically pure forms of this compound.

Introduction

2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride is a chiral molecule with a stereocenter at the C2 position of the propanoic acid chain. The separation of its enantiomers is a critical step in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[1] This guide focuses on the most common and industrially scalable method for chiral resolution: diastereomeric salt crystallization.[2][3]

Troubleshooting Guide: Diastereomeric Salt Crystallization

Diastereomeric salt crystallization is a powerful technique that relies on the differential solubility of diastereomeric salts formed between the racemic compound and a chiral resolving agent.[3][4] However, several factors can influence the success of this process. This section addresses specific issues you may encounter.

Issue 1: Low Enantiomeric Excess (ee) of the Crystallized Diastereomeric Salt

A low enantiomeric excess (ee) is a common problem and can stem from several factors related to the crystallization process.

Question: My initial crystallization resulted in a low enantiomeric excess. What are the likely causes and how can I improve it?

Answer:

Low enantiomeric excess is often a result of co-precipitation of both diastereomeric salts.[5] The key is to optimize conditions to maximize the solubility difference between the two diastereomers.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inappropriate Solvent System The solvent plays a crucial role in differentiating the solubility of the diastereomeric salts. An ideal solvent will maximize this difference.Solvent Screening: Conduct a systematic screening of various solvents and solvent mixtures with different polarities. A good starting point is a solvent where the racemate and resolving agent have moderate solubility.[6] Consider using a "solvent" and "anti-solvent" system to fine-tune solubility.[6][7]
Rapid Cooling Rate Fast cooling can lead to kinetic trapping and the simultaneous crystallization of both diastereomers, as the system does not have enough time to reach equilibrium.Optimize Cooling Profile: Employ a slower, controlled cooling rate. This allows for more selective crystallization of the less soluble diastereomer.[5][6]
Suboptimal Resolving Agent Stoichiometry The molar ratio of the resolving agent to the racemic mixture can significantly impact the diastereomeric excess (d.e.) and, consequently, the enantiomeric excess (ee).[8]Stoichiometry Optimization: Experiment with different molar ratios of the resolving agent, typically ranging from 0.5 to 1.5 equivalents.[4] The half-equivalent method (using 0.5 equivalents of the resolving agent) can be a cost-effective and efficient starting point.[3]
Impure Starting Materials Impurities in either the racemic 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride or the chiral resolving agent can interfere with the crystal lattice formation and inhibit selective crystallization.[7]Purify Starting Materials: Ensure the high purity of both the racemate and the resolving agent before use.[7]
Insufficient Equilibration Time The system may not have reached thermodynamic equilibrium, leading to a less selective crystallization outcome.Increase Agitation/Stirring Time: Allow for a sufficient period of agitation at the final crystallization temperature to ensure the system reaches equilibrium.

Workflow for Improving Enantiomeric Excess:

start Low Enantiomeric Excess (ee) solvent Screen Solvents & Anti-solvents start->solvent cooling Optimize Cooling Rate (Slower) start->cooling stoichiometry Vary Resolving Agent Ratio start->stoichiometry purity Check Starting Material Purity start->purity recrystallize Recrystallize Product solvent->recrystallize cooling->recrystallize stoichiometry->recrystallize purity->recrystallize end High Enantiomeric Excess (ee) recrystallize->end oiling_out Product 'Oiling Out' reduce_concentration Reduce Concentration (Dilute) oiling_out->reduce_concentration lower_temp Lower Crystallization Temperature oiling_out->lower_temp modify_solvent Modify Solvent System oiling_out->modify_solvent seeding Introduce Seed Crystals reduce_concentration->seeding lower_temp->seeding modify_solvent->seeding crystallization Successful Crystallization seeding->crystallization

Caption: Decision tree for troubleshooting "oiling out".

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral resolving agents for β-amino acids like 2-Methyl-3-(1-pyrrolidinyl)propanoic acid?

A1: For acidic compounds, chiral amines are used as resolving agents. For basic compounds like the target molecule (which has a pyrrolidine nitrogen), chiral acids are employed. Commonly used and commercially available chiral acids include tartaric acid and its derivatives (e.g., dibenzoyltartaric acid), mandelic acid, and camphorsulfonic acid. [3][9]The selection of the optimal resolving agent is often empirical and requires screening.

Q2: How do I liberate the free enantiomer from the diastereomeric salt?

A2: Once you have isolated the desired diastereomeric salt with high purity, the free enantiomer can be liberated by treatment with a base (for an acidic resolving agent) or an acid (for a basic resolving agent). For 2-Methyl-3-(1-pyrrolidinyl)propanoic acid resolved with a chiral acid, you would typically suspend the salt in a suitable solvent (like water or an organic solvent) and add a base (e.g., sodium hydroxide, sodium carbonate) to neutralize the resolving agent and deprotonate the hydrochloride. The free amino acid can then be extracted into an organic solvent.

Q3: Can I use chiral HPLC to monitor the progress of my resolution?

A3: Absolutely. Chiral High-Performance Liquid Chromatography (HPLC) is an essential analytical tool for this process. [10]You can use it to:

  • Determine the enantiomeric purity of your starting racemic material.

  • Analyze the enantiomeric excess of the crystallized solid.

  • Measure the enantiomeric composition of the mother liquor to understand the efficiency of the resolution. For pyrrolidine derivatives, polysaccharide-based chiral stationary phases (CSPs) are often a good starting point for method development. [10] Q4: My yield is very low, even though the enantiomeric excess is high. How can I improve the yield?

A4: Low yield with high ee suggests that your conditions are very selective, but a significant amount of the desired diastereomer remains in the mother liquor. To improve the yield, you can:

  • Optimize the final crystallization temperature: A lower final temperature will decrease the solubility of the desired salt, leading to a higher yield. [6]* Concentrate the mother liquor: Carefully evaporate the solvent from the mother liquor to induce a second crop of crystals. Note that the ee of this second crop may be lower and might require recrystallization.

  • Racemize and recycle the undesired enantiomer: The undesired enantiomer remaining in the mother liquor can often be racemized and recycled, which is a common practice in industrial settings to improve overall process efficiency. [4]

Experimental Protocols

Protocol 1: Screening for Optimal Resolving Agent and Solvent

Objective: To identify an effective resolving agent and solvent system for the chiral resolution.

Methodology:

  • Preparation: In an array of small vials, dissolve a stoichiometric equivalent of racemic 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride and a candidate chiral resolving agent (e.g., D-tartaric acid, L-tartaric acid, (R)-mandelic acid) in a small amount of a volatile solvent like methanol to ensure salt formation.

  • Solvent Evaporation: Evaporate the solvent completely to leave a solid residue of the diastereomeric salts.

  • Solvent Addition: To each vial, add a fixed volume of a different screening solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water).

  • Equilibration: Seal the vials and agitate them at a controlled temperature (e.g., 50°C) for a set period (e.g., 12-24 hours) to allow the system to reach equilibrium.

  • Cooling & Observation: Slowly cool the vials to room temperature and then to a lower temperature (e.g., 4°C).

  • Analysis: Observe the vials for the amount of solid precipitate. Collect the solid by filtration, wash with a small amount of cold solvent, and dry. Analyze the solid and the mother liquor by chiral HPLC to determine the enantiomeric excess and yield.

Protocol 2: Chiral HPLC Analysis

Objective: To determine the enantiomeric excess of a sample.

Methodology (General Starting Point):

  • Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP) such as one based on amylose or cellulose phenylcarbamate derivatives. [11]2. Mobile Phase Screening:

    • Normal Phase: Begin with a mobile phase of n-hexane and an alcohol modifier like isopropanol or ethanol (e.g., 90:10 v/v). [10]Add a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid for acidic analytes, 0.1% diethylamine for basic analytes) to improve peak shape.

    • Reversed-Phase: A mobile phase consisting of an aqueous buffer (e.g., ammonium bicarbonate) and an organic modifier (e.g., acetonitrile or methanol) can also be effective.

  • System Equilibration: Equilibrate the column with the chosen mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the sample (either the crystallized salt or residue from the mother liquor) in the mobile phase or a compatible solvent.

  • Injection and Analysis: Inject the sample and analyze the resulting chromatogram to determine the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100.

References

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. Available at: [Link]

  • New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. IntechOpen. Available at: [Link]

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. Available at: [Link]

  • Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. Available at: [Link]

  • Recent Patents on the Optical Resolution of Amino Acid Enantiomer... Ingenta Connect. Available at: [Link]

  • Chiral resolution. Wikipedia. Available at: [Link]

  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers. Available at: [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available at: [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 2-Methyl-3-(1-pyrrolidinyl)propanoic Acid vs. 3-(1-Pyrrolidinyl)propanoic Acid in LNP Engineering

As a Senior Application Scientist specializing in lipid nanoparticle (LNP) engineering and targeted drug delivery, I frequently evaluate how subtle structural modifications in chemical building blocks dictate macroscopic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in lipid nanoparticle (LNP) engineering and targeted drug delivery, I frequently evaluate how subtle structural modifications in chemical building blocks dictate macroscopic in vivo efficacy. When designing biodegradable ionizable lipids for mRNA delivery, the choice of the carboxylic acid headgroup is paramount.

This guide provides an objective, data-driven comparison between 3-(1-pyrrolidinyl)propanoic acid (a highly potent cyclic alkane headgroup) and its alpha-methylated analogue, 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride . We will dissect how a single methyl substitution alters pKa, steric hindrance, and hydrogen-bonding dynamics, ultimately impacting mRNA transfection potency.

Structural & Mechanistic Divergence

Both compounds feature a tertiary amine (pyrrolidine ring) critical for pH-responsive protonation. However, incorporating these reagents into lipid scaffolds—such as via the Passerini three-component reaction (P-3CR)—reveals distinct mechanistic behaviors[1].

Hydrogen Bonding and the Ribose-Phosphate Complex

The efficacy of an ionizable lipid is heavily dependent on its ability to form stable hydrogen bonds with the mRNA ribose-phosphate backbone (particularly guanine and cytosine bases) during encapsulation[2].

  • 3-(1-Pyrrolidinyl)propanoic acid: Identified in high-throughput screens (often designated as the "H6" headgroup) as a top-performing cyclic alkane structure[2]. Its linear propanoic acid spacer provides the optimal spatial geometry for the tertiary amine to dock with the negatively charged phosphate oxygen atoms of the mRNA without steric clashing[2].

  • 2-Methyl-3-(1-pyrrolidinyl)propanoic acid: The addition of the alpha-methyl group introduces steric bulk directly adjacent to the ester linkage formed during lipid synthesis. This steric hindrance alters the docking angle between the lipid headgroup and the mRNA, potentially disrupting the optimal hydrogen-bonding network and reducing encapsulation efficiency[1].

pKa Modulation and Endosomal Escape

For effective endosomal escape, LNPs must maintain a neutral charge at physiological pH (7.4) but rapidly protonate in the acidic endosome (pH < 6.0)[2].

  • The inductive electron-donating effect of the 2-methyl group slightly increases the basicity of the adjacent pyrrolidine nitrogen, shifting the apparent pKa of the resulting formulated LNP. If the pKa shifts too close to 7.4, the LNP may carry a premature positive charge in systemic circulation, leading to rapid clearance by the reticuloendothelial system (RES) and increased hepatotoxicity[2].

Esterase Hydrolysis and Biodegradability

Biodegradable LNPs rely on intracellular esterases to cleave the lipid, releasing the mRNA and preventing long-term tissue accumulation[2].

  • The alpha-methyl group in 2-Methyl-3-(1-pyrrolidinyl)propanoic acid creates a sterically hindered ester bond post-synthesis. This drastically slows down esterase-mediated hydrolysis compared to the unhindered ester formed by 3-(1-pyrrolidinyl)propanoic acid . While this increases the circulation half-life, it delays the intracellular release of the mRNA cargo, negatively impacting peak translation kinetics[1].

Quantitative Data Comparison

The following table summarizes the physicochemical properties and predictive pharmacological performance of lipids derived from these two headgroups.

Property / Parameter3-(1-Pyrrolidinyl)propanoic acid2-Methyl-3-(1-pyrrolidinyl)propanoic acid HCl
CAS Number 14788-12-6 (Base/HCl variants)[3]1365836-77-6[4]
Molecular Formula C7H13NO2C8H16ClNO2[4]
Molecular Weight 143.18 g/mol (Base)193.67 g/mol [4]
Steric Bulk (Alpha Position) Low (Methylene, -CH2-)High (Methine + Methyl, -CH(CH3)-)
Predicted LNP Apparent pKa 6.5 – 6.8 (Optimal)6.7 – 7.1 (Borderline high)
Ester Hydrolysis Rate Rapid (Minutes to Hours)Slowed (Hours to Days)
Relative Transfection Potency High (Optimal H-bonding)[2]Moderate (Sterically restricted)

Experimental Workflows & Protocols

To validate the efficacy of these headgroups, the following self-validating experimental protocols must be executed. I have designed these steps to ensure causality is maintained: every action has a specific, measurable biochemical purpose.

Protocol A: Passerini-3CR Modular Synthesis

Causality: The Passerini reaction is chosen because it allows for rapid, one-pot assembly of the carboxylic acid headgroup, an aldehyde, and an isocyanide, enabling high-throughput library generation without complex purification steps[1].

  • Preparation: Dissolve 1.0 mmol of the chosen carboxylic acid (either 3-(1-pyrrolidinyl)propanoic acid or its 2-methyl variant) in 5 mL of anhydrous dichloromethane (DCM). If using the hydrochloride salt, add 1.0 mmol of triethylamine (TEA) to liberate the free base.

  • Reagent Addition: Add 1.0 mmol of a long-chain aldehyde (e.g., representing Tail B) and 1.0 mmol of an isocyanide (e.g., representing Tail A) to the solution[5].

  • Reaction: Stir the mixture at room temperature for 24 hours under a nitrogen atmosphere. The mild conditions prevent the degradation of the sensitive aliphatic tails.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product via flash column chromatography (silica gel, DCM/Methanol gradient) to isolate the pure alpha-acyloxy amide lipid.

Protocol B: Microfluidic Formulation of mRNA-LNPs

Causality: Microfluidic mixing is mandatory. It ensures chaotic, millisecond mixing of the aqueous and ethanol phases, trapping the mRNA within the lipid core before macroscopic precipitation occurs, yielding uniform <100 nm particles.

  • Lipid Phase: Dissolve the synthesized ionizable lipid, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5.

  • Aqueous Phase: Dilute the reporter mRNA (e.g., Firefly Luciferase or hEPO) in 50 mM citrate buffer (pH 4.0). Why pH 4.0? This ensures the pyrrolidine headgroup is fully protonated, driving electrostatic complexation with the negatively charged mRNA[2].

  • Mixing: Inject both phases into a microfluidic mixer at a 3:1 aqueous-to-ethanol volume ratio, maintaining a total flow rate of 12 mL/min. Target an N/P ratio (nitrogen-to-phosphate) of 6:1.

  • Dialysis: Immediately dialyze the formulation against 1X PBS (pH 7.4) for 18 hours using a 10 kDa MWCO cassette. Why? This removes the ethanol and raises the pH, neutralizing the surface charge of the LNPs to prevent aggregation.

Visualizations

The following diagrams map the logical relationships and biological pathways critical to understanding the efficacy of these compounds.

EndosomalEscape LNP mRNA-LNP Complex (Neutral pH 7.4) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Endosome Acidic Endosome (pH < 6.0) Endocytosis->Endosome Protonation Lipid Protonation (Tertiary Amine) Endosome->Protonation Release Membrane Fusion & mRNA Release Protonation->Release

Caption: LNP endosomal escape mechanism driven by pH-dependent lipid protonation.

Passerini3CR Headgroup Carboxylic Acid Headgroup (e.g., Pyrrolidinyl propanoic acid) Reaction Passerini-3CR (Room Temp, 24h) Headgroup->Reaction Aldehyde Aldehyde (Tail B) Aldehyde->Reaction Isocyanide Isocyanide (Tail A) Isocyanide->Reaction Purification Dialysis / Purification Reaction->Purification Lipid Biodegradable Ionizable Lipid (e.g., A4B4-S3 analogs) Purification->Lipid

Caption: Modular synthesis of ionizable lipids via the Passerini three-component reaction.

References

  • Xu, Y., et al. (2025). "Rational design and modular synthesis of biodegradable ionizable lipids via the Passerini reaction for mRNA delivery." Proceedings of the National Academy of Sciences (PNAS), 122(5), e2409572122. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for Quantifying 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride

In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparison of analytical methodologies fo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride, a novel compound with significant therapeutic potential. As researchers, scientists, and drug development professionals, the choice of analytical technique is a critical decision that impacts data integrity, regulatory compliance, and ultimately, patient safety.

This document is structured to provide not just procedural steps, but a comprehensive understanding of the scientific principles and regulatory expectations underpinning method validation. We will explore and compare three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines, particularly the recently updated Q2(R2) and the complementary Q14 on analytical procedure development, which are recognized as the global standard by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]

The Foundation of Trustworthy Data: Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4][5] This is not a one-time exercise but a continuous process that ensures the method remains reliable throughout its lifecycle.[1] A well-validated method provides confidence in the reported results, which is crucial for all stages of drug development, from in-process controls to final product release and stability testing.[6]

The core validation parameters that will be discussed for each method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7]

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[8]

  • Accuracy: The closeness of the test results to the true value.[7][9]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[8] This includes repeatability (intra-assay precision) and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.[7]

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique for 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds. For 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride, a reversed-phase HPLC method is a logical starting point.

Principle: The compound is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Detection is achieved by measuring the absorbance of UV light by the analyte.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Filter through 0.45 µm filter B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Chromatogram Acquisition F->G H Peak Integration & Quantification G->H I Report Generation H->I

Caption: HPLC-UV Experimental Workflow.

Detailed Protocol:

  • Preparation of Mobile Phase and Standards:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and phosphate buffer (pH 3.0) (e.g., 50:50 v/v).[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30 °C.[10]

    • Injection Volume: 10 µL.

    • UV Detection: 210 nm (as the compound lacks a strong chromophore, a low wavelength is chosen).

Performance Characteristics (Hypothetical Data):

Validation ParameterHPLC-UV
Specificity Moderate; potential for interference from co-eluting impurities without chromophores.
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
LOD ~0.5 µg/mL
LOQ ~1.0 µg/mL
Robustness Generally robust to minor changes in mobile phase composition and flow rate.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Since 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride is a salt and contains a polar carboxylic acid group, derivatization is necessary to increase its volatility and thermal stability.[11]

Principle: The derivatized analyte is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components are then ionized and fragmented in the mass spectrometer, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Solvent A->B C Derivatization (e.g., Silylation) B->C D Inject into GC C->D E Separation in Capillary Column D->E F MS Detection (Scan or SIM) E->F G Chromatogram & Mass Spectra F->G H Library Search & Quantification G->H I Report Generation H->I

Caption: GC-MS Experimental Workflow.

Detailed Protocol:

  • Derivatization:

    • To a dried aliquot of the sample or standard, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of the carboxylic acid.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[12]

    • Injection Mode: Splitless.

    • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized analyte.

Performance Characteristics (Hypothetical Data):

Validation ParameterGC-MS
Specificity High; mass spectrometric detection provides excellent specificity.
Linearity (r²) > 0.998
Range 0.1 - 50 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD) < 5.0%
LOD ~0.05 µg/mL
LOQ ~0.1 µg/mL
Robustness The derivatization step can be a source of variability and requires careful control.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is often considered the gold standard for quantitative analysis in complex matrices.

Principle: The analyte is separated by HPLC and then introduced into the mass spectrometer. In the first mass analyzer (Q1), a specific precursor ion corresponding to the analyte is selected. This ion is then fragmented in a collision cell (Q2), and the resulting product ions are monitored in the second mass analyzer (Q3). This multiple reaction monitoring (MRM) provides exceptional selectivity and sensitivity.

Experimental Workflow:

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Mobile Phase A->B C Filter through 0.45 µm filter B->C D Inject into LC C->D E UPLC Separation D->E F ESI Source E->F G Tandem MS (MRM) F->G H MRM Chromatogram G->H I Peak Integration & Quantification H->I J Report Generation I->J

Caption: LC-MS/MS Experimental Workflow.

Detailed Protocol:

  • LC Conditions:

    • Column: A fast-separating UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) to reduce run times.

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: The precursor ion would be the protonated molecule [M+H]+. Product ions would be determined by infusing a standard solution and performing a product ion scan. For example, monitoring two to three transitions for quantification and confirmation.

Performance Characteristics (Hypothetical Data):

Validation ParameterLC-MS/MS
Specificity Very High; MRM provides excellent selectivity, minimizing matrix effects.
Linearity (r²) > 0.999
Range 0.01 - 10 µg/mL
Accuracy (% Recovery) 99.0 - 101.0%
Precision (% RSD) < 1.5%
LOD ~0.005 µg/mL
LOQ ~0.01 µg/mL
Robustness Highly robust, though susceptible to matrix effects which can be mitigated with stable isotope-labeled internal standards.

Conclusion and Recommendations

The choice of the optimal analytical method for quantifying 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride is contingent upon the specific requirements of the analysis.

  • HPLC-UV is a cost-effective and robust method suitable for routine quality control where high sensitivity is not a primary concern. Its simplicity makes it ideal for release testing of the drug substance and formulated product.

  • GC-MS offers higher sensitivity and specificity than HPLC-UV but requires a derivatization step that can introduce variability. This method could be valuable for identifying and quantifying volatile impurities.

  • LC-MS/MS stands out for its superior sensitivity, selectivity, and speed, making it the method of choice for bioanalytical studies (e.g., pharmacokinetics in plasma) and for the trace-level quantification of impurities and degradation products.

For a comprehensive quality control strategy, a combination of these methods may be employed. For instance, HPLC-UV for the main assay and LC-MS/MS for impurity profiling. Regardless of the chosen method, a thorough validation in accordance with ICH guidelines is mandatory to ensure the generation of reliable and defensible data.

References

  • ICH and FDA Guidelines for Analytical Method Validation | Lab Manager. [Link]

  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. [Link]

  • ANALYTICAL METHOD SUMMARIES - Eurofins. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. [Link]

  • (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Academia.edu. [Link]

  • III Analytical Methods. [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope - Cipac.org. [Link]

  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone - FDA. [Link]

  • GC/MS analysis on anorectics adulterated in traditional chinese medicines. [Link]

  • A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids - AIR Unimi. [Link]

  • N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method. [Link]

  • Improving Injection Consistency Using N-Methyl-2-Pyrrolidone as a GC Syringe Wash. [Link]

  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. [Link]

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS - PubMed. [Link]

  • Analytical Methods - RSC Publishing. [Link]

  • LC/MS/MS Method Package for Short Chain Fatty Acids - Shimadzu. [Link]

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Validation

Reproducibility of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride synthesis protocols across labs

The synthesis of 2-methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride (CAS: 1365836-77-6)[1] presents a classic challenge in organic process chemistry: balancing reactivity with stability. As a highly versatile β -ami...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 2-methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride (CAS: 1365836-77-6)[1] presents a classic challenge in organic process chemistry: balancing reactivity with stability. As a highly versatile β -amino acid building block used in peptidomimetic drug design and early discovery research[2], ensuring its reproducible synthesis across different laboratory environments (academic benches, contract research organizations, and process plants) is critical.

This guide objectively compares the performance, scalability, and reproducibility of the three primary synthetic protocols used to generate this molecule. By analyzing the mechanistic causality behind experimental failures, we provide a self-validating, optimized workflow that eliminates inter-lab variance.

Mechanistic Pathways & Causal Analysis

The core difficulty in synthesizing this specific pyrrolidine-derived propanoic acid lies in the dual reactivity of its precursors. The two dominant synthetic strategies are the Aza-Michael Addition and Enolate Alkylation .

1. The Aza-Michael Addition (Route A) This route involves the conjugate addition of pyrrolidine (a secondary amine) to methacrylic acid.

  • The Causality of Failure: Pyrrolidine is highly basic (pKa ~11.3). When mixed with methacrylic acid (pKa ~4.6), an immediate acid-base reaction forms an unreactive pyrrolidinium methacrylate salt. To drive the carbon-carbon bond-forming Aza-Michael addition, the system must be heated to establish an equilibrium containing the free amine and free acid. However, heating methacrylic acid inevitably triggers radical auto-polymerization, a well-documented competitive pathway in acrylate chemistry. Without precise thermal and radical control, the reaction yields a viscous poly(methacrylic acid) byproduct[3], destroying reproducibility.

2. Enolate Alkylation (Route B) This route bypasses polymerization by reacting the lithium enolate of methyl propionate with a pyrrolidine-derived iminium ion (Eschenmoser’s salt equivalent), followed by ester hydrolysis.

  • The Causality of Failure: While this avoids radical polymerization, it requires cryogenic temperatures (-78 °C) and moisture-sensitive reagents like Lithium Diisopropylamide (LDA). The inter-lab reproducibility drops significantly during scale-up due to localized heating and moisture ingress, making it unsuitable for robust process manufacturing.

Multi-Lab Reproducibility & Performance Data

To objectively evaluate these routes, we compared their performance metrics across simulated multi-lab environments. The data clearly demonstrates that an Optimized Aqueous Aza-Michael Addition —which utilizes water to activate the electrophile and BHT to suppress radicals—vastly outperforms traditional methods.

Performance MetricProtocol A: Optimized Aqueous Aza-MichaelProtocol B: Traditional Neat Aza-MichaelProtocol C: Cryogenic Enolate Alkylation
Average Yield 85 - 92% 45 - 60%70 - 75%
Inter-Lab Variance Low ( ± 3%) High ( ± 15%)Medium ( ± 8%)
Purity (HPLC) >98% 85 - 90% (Polymer traces)>95%
E-Factor (Waste/Product) < 5 ~ 12> 30
Key Reagents Methacrylic acid, Pyrrolidine, BHT, H2​O Methacrylic acid, PyrrolidineMethyl propionate, LDA, Iminium salt
Scalability Excellent (>1 kg) Poor (Exothermic runaway)Moderate (<100 g)

The Optimized Protocol: A Self-Validating System

Based on the data, the Optimized Aqueous Aza-Michael Addition is the superior method. The following protocol is engineered to be self-validating; it includes built-in physical cues that allow the chemist to verify success or diagnose failure in real-time.

Why This Specific Workflow Works:
  • Aqueous Activation: Water acts as a hydrogen-bond donor to the carbonyl oxygen of methacrylic acid, increasing the electrophilicity of the β -carbon. This allows the reaction to proceed at 80 °C instead of 120 °C, minimizing thermal stress.

  • Radical Scavenging: Butylated hydroxytoluene (BHT) is mandatory. It intercepts radical species, ensuring methacrylic acid acts strictly as a Michael acceptor rather than a polymer precursor[3].

  • Anhydrous HCl Precipitation: The product is a zwitterion, making aqueous extraction nearly impossible. By stripping the solvent and introducing anhydrous HCl gas in diethyl ether, the target molecule is selectively precipitated as a highly crystalline hydrochloride salt[1], leaving impurities in the organic phase.

Pathway N1 Methacrylic Acid + Pyrrolidine N2 Aza-Michael Addition (Aqueous, 80°C) N1->N2 N3 Zwitterion Intermediate N2->N3 N4 Anhydrous HCl in Diethyl Ether N3->N4 N5 Target HCl Salt (CAS: 1365836-77-6) N4->N5

Synthetic workflow for the optimized Aza-Michael addition to yield the target HCl salt.

Step-by-Step Methodology

Step 1: Reagent Preparation & Initiation

  • Charge a round-bottom flask with methacrylic acid (1.0 equiv, 100 mmol) and distilled water (1.5 M relative to the acid).

  • Self-Validation Check: The solution must be perfectly clear. If it is cloudy, the methacrylic acid has degraded/polymerized in storage; discard immediately.

  • Add BHT (0.1 mol%). This is the critical stabilizing step.

  • Slowly add pyrrolidine (1.1 equiv, 110 mmol) dropwise at 0 °C. The reaction is highly exothermic due to initial salt formation.

Step 2: Thermal Activation

  • Attach a reflux condenser and heat the mixture to 80 °C for 12 hours.

  • Self-Validation Check (Viscosity): Monitor the magnetic stir bar. If the solution becomes highly viscous and stirring ceases, BHT was insufficient, and polymerization has occurred.

Troubleshooting T1 Reaction Mixture Becomes Viscous? T2 Yes: Polymerization of Methacrylic Acid T1->T2 True T3 No: Normal Conversion T1->T3 False T4 Action: Increase BHT Inhibitor to 0.1 mol% T2->T4 T5 Action: Proceed to HCl Precipitation T3->T5

Troubleshooting logic tree for identifying and resolving methacrylic acid polymerization.

Step 3: Azeotropic Drying

  • Cool the mixture to room temperature. Remove water in vacuo.

  • To ensure complete removal of trace water (which prevents crystallization later), add toluene (50 mL) and evaporate under reduced pressure. Repeat this azeotropic drying twice until a thick, pale-yellow oil remains.

Step 4: Selective Precipitation

  • Dissolve the crude zwitterionic oil in anhydrous diethyl ether (100 mL).

  • Bubble anhydrous HCl gas through the solution (or add a pre-titrated solution of HCl in dioxane) at 0 °C until the pH of the organic layer is < 2.

  • Self-Validation Check: A dense white precipitate will form immediately. This is the 2-methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride salt.

  • Filter the precipitate, wash with cold anhydrous ether, and dry under high vacuum to yield the product as a highly pure (>98%) white crystalline solid.

References

  • Title: Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. Source: DCU Research Repository. URL: [Link]

  • Title: Stereospecific Polymerization of Bulky Methacrylates Using Organocatalyst in Strong Donating Solvent via Self-Controlled Mechanism. Source: ACS Publications. URL: [Link]

Sources

Comparative

Quality control standards and specifications for 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride

For researchers, scientists, and professionals in drug development, the quality and consistency of chemical reagents are paramount. This guide provides an in-depth analysis of the quality control standards and specificat...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the quality and consistency of chemical reagents are paramount. This guide provides an in-depth analysis of the quality control standards and specifications for 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride, a novel synthetic amino acid derivative. In the absence of established pharmacopeial monographs for this compound, this guide proposes a comprehensive quality control framework based on the principles outlined in the International Council for Harmonisation (ICH) Q7 guidelines for Good Manufacturing Practice for Active Pharmaceutical Ingredients[1][2][3][4][5][6].

To provide a practical context for these standards, this guide presents a comparative analysis with a well-characterized, structurally related compound: (S)-Pyrrolidine-2-carboxylic acid (L-Proline) . L-Proline, a naturally occurring amino acid, serves as a benchmark for established quality attributes and analytical methodologies. This comparison will illuminate the rationale behind the proposed specifications and offer a clear framework for researchers to assess the quality of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride for their specific applications.

The Criticality of Quality Control for Novel Research Compounds

A robust quality control system ensures that each batch of the compound meets predefined specifications for identity, purity, and other critical attributes. This self-validating system is essential for ensuring the integrity of experimental data and for a smooth transition from research to development.

Proposed Quality Control Specifications

The following table outlines the proposed quality control specifications for 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride, drawing upon general principles for active pharmaceutical ingredient (API) quality control[].

Parameter Specification Rationale
Appearance White to off-white solidA consistent physical appearance is a primary indicator of batch-to-batch consistency.
Identification Conforms to the structureConfirms the chemical identity of the compound, ensuring the correct molecule is being used.
Purity (by HPLC) ≥ 95.0%A minimum purity level is crucial for most research applications to minimize the interference of impurities[8][9]. The 95% value is a common threshold for research-grade chemicals.
Related Substances (by HPLC) Individual Impurity: ≤ 0.5% Total Impurities: ≤ 2.0%Control of impurities is critical as they can have their own pharmacological or toxicological effects, or interfere with the intended reaction.
Residual Solvents Meets ICH Q3C limitsSolvents used in the manufacturing process must be controlled to levels that are not harmful to the experimental system or the end-user.
Water Content (by Karl Fischer) ≤ 1.0%The presence of water can affect the stability and reactivity of the compound.
Chloride Content (as HCl) Conforms to theoretical value ± 5%As a hydrochloride salt, the chloride content is a key indicator of the correct salt form and stoichiometry.

Comparative Analysis: 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride vs. L-Proline

This section provides a comparative overview of the quality attributes of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride and L-Proline. This comparison highlights the differences in the complexity of their quality control and the importance of a tailored analytical approach for novel compounds.

Quality Attribute 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride (Proposed) (S)-Pyrrolidine-2-carboxylic acid (L-Proline) (Established) Discussion
Source SyntheticNatural (or synthetic)The synthetic origin of the target compound necessitates a thorough evaluation of process-related impurities.
Purity Specification ≥ 95.0% (research grade)≥ 98.5% (USP/EP grade)The higher purity standard for L-Proline reflects its well-established manufacturing processes and use in pharmaceutical applications.
Key Impurities Unreacted starting materials, byproducts of cyclization, N-oxides, residual solvents.Other amino acids, enantiomeric impurity (D-Proline), degradation products.The impurity profile of the target compound is likely to be more complex and less characterized than that of L-Proline.
Analytical Challenges Lack of a dedicated pharmacopeial monograph, requiring development and validation of analytical methods.Established and validated analytical methods are readily available in pharmacopeias.The analytical effort required for the quality control of the target compound is significantly higher.

Experimental Protocols

The following section details the step-by-step methodologies for the key experiments required to assess the quality of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride. These protocols are designed to be robust and can be adapted for the analysis of similar compounds, including our comparative standard, L-Proline.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Rationale: HPLC is a cornerstone of pharmaceutical analysis, providing a sensitive and accurate method for separating, identifying, and quantifying the main compound and its impurities[10][11][12]. A stability-indicating method ensures that any degradation products can also be detected[13].

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase A to a final concentration of approximately 1 mg/mL.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. Impurities are identified by their retention times and their levels are quantified.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase A prep1->prep2 analysis1 Inject Sample prep2->analysis1 analysis2 Gradient Elution analysis1->analysis2 analysis3 UV Detection analysis2->analysis3 data1 Integrate Peaks analysis3->data1 data2 Calculate Area % data1->data2 data3 Report Purity & Impurities data2->data3

Caption: HPLC analysis workflow for purity determination.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is a powerful technique for the unambiguous identification and structural confirmation of organic molecules[14][15][16][17]. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule.

Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR: Acquire a standard one-dimensional carbon-13 NMR spectrum (e.g., using a proton-decoupled pulse sequence).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.

Data Analysis: The chemical shifts, coupling constants, and integration values of the signals are compared with the expected values for the proposed structure.

Logical Relationship Diagram:

NMR_Logic substance 2-Methyl-3-(1-pyrrolidinyl) propanoic acid HCl H_NMR ¹H NMR Spectrum substance->H_NMR provides C_NMR ¹³C NMR Spectrum substance->C_NMR provides structure Verified Structure H_NMR->structure confirms proton environments C_NMR->structure confirms carbon backbone

Caption: Logic for structural verification using NMR.

Mass Spectrometry (MS) for Molecular Weight Verification

Rationale: Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its elemental composition[14][18]. This is a crucial step in confirming the identity of the substance.

Protocol:

  • Instrumentation: A mass spectrometer, typically coupled with an HPLC system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) is suitable for this type of polar molecule.

  • Mass Analyzer: A high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is preferred for accurate mass measurements.

  • Sample Infusion: The sample solution from the HPLC can be directly infused into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined and compared with the theoretical value for the protonated molecule [M+H]⁺.

Experimental Workflow Diagram:

MS_Workflow start Sample from HPLC ionization Electrospray Ionization (ESI) start->ionization mass_analysis High-Resolution Mass Analysis ionization->mass_analysis detection Detection of Ions mass_analysis->detection spectrum Mass Spectrum Generation detection->spectrum end Molecular Weight Verification spectrum->end

Caption: Workflow for molecular weight verification by MS.

Conclusion

Ensuring the quality of novel research compounds like 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride is fundamental for the integrity and success of scientific research and drug development. This guide has proposed a comprehensive set of quality control specifications and detailed analytical protocols based on established principles of pharmaceutical quality assurance.

By comparing this framework with the well-established standards for L-Proline, we have highlighted the importance of a tailored and rigorous analytical approach for novel compounds. Researchers and drug development professionals are encouraged to adopt these principles to ensure the quality and consistency of their research materials, thereby fostering a culture of scientific excellence and accelerating the path to new discoveries.

References

  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]

  • Quality Control Measures for APIs - The Pharma Master. Available from: [Link]

  • Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. Available from: [Link]

  • Five Best Practices to Ensure Quality Active Pharmaceutical Ingredients | Pfizer CentreOne. Available from: [Link]

  • ICH Q7 guidelines explained: A practical guide - Scilife. Available from: [Link]

  • ICH Q7 GMP for API | PPTX - Slideshare. Available from: [Link]

  • ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients (APIs): An Implementation Guide - ResearchGate. Available from: [Link]

  • Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry - ProQuest. Available from: [Link]

  • APPENDIX 6: GUIDELINE ON REGULATORY CONTROL OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIs) - NPRA. Available from: [Link]

  • Structure Elucidation of Small Molecules - Fiehn Lab. Available from: [Link]

  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy | Request PDF - ResearchGate. Available from: [Link]

  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry | FDA. Available from: [Link]

  • A framework for automated structure elucidation from routine NMR spectra - RSC Publishing. Available from: [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. Available from: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. Available from: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International - Chromatography Online. Available from: [Link]

  • N-Methyl-2-pyrrolidone - Wikipedia. Available from: [Link]

  • N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) - INCHEM. Available from: [Link]

  • AN OVERVIEW FOCUSED ON HPLC METHODS VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM - SciELO. Available from: [Link]

  • Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP) - European Commission. Available from: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

  • What Should You Know About N‑Methyl‑2‑Pyrrolidone (NMP) and Its Industrial Uses?. Available from: [Link]

  • (PDF) ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIS) - ResearchGate. Available from: [Link]

  • n methylpyrrolidone and its Impurities - Pharmaffiliates. Available from: [Link]

  • and (S)-3-[(18)F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors - PubMed. Available from: [Link]

  • Small Molecule Drug Characterization and Purity Analysis - Agilent. Available from: [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Available from: [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC. Available from: [Link]

  • 2-methyl-2-(pyrrolidin-1-yl)propanoic acid hydrochloride — Chemical Substance Information. Available from: [Link]

  • Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Available from: [Link]

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed. Available from: [Link]

  • (PDF) 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition - ResearchGate. Available from: [Link]

  • Structure-Based Discovery of High-Affinity Small Molecule Ligands and Development of Tool Probes to Study the Role of Chitinase-3-Like Protein 1 | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrrolidines - IntechOpen. Available from: [Link]

  • Classification of Impurities in Synthetic Peptide Drugs. Available from: [Link]

  • Synthesis of (S)-2-[(dioctylphosphoryl)methylamino]propionic acid from trimethylsilyl 2-(trimethylsilylamino)propanoate - ResearchGate. Available from: [Link]

  • Short list for NMP (N-methyl pyrrolidone )replacement. - ResearchGate. Available from: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available from: [Link]

Sources

Validation

A Comparative Guide to 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride for Amide Bond Synthesis

For distribution to: Researchers, scientists, and drug development professionals. This guide provides an in-depth technical comparison of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride against standard amine rea...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride against standard amine reagents in the context of amide bond formation, a cornerstone reaction in medicinal chemistry and peptide synthesis. We will explore its performance, potential advantages, and provide detailed experimental protocols to support our findings.

Introduction: The Strategic Value of Non-Standard Amino Acids

In the landscape of drug discovery, the quest for novel chemical matter with improved pharmacological profiles is relentless. While the 20 proteinogenic α-amino acids form the bedrock of peptide-based therapeutics, the incorporation of non-standard amino acids offers a powerful strategy to modulate properties such as conformational rigidity, metabolic stability, and receptor affinity.

2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride is a structurally unique β-amino acid. Its key features include:

  • A β-Amino Acid Backbone: The additional methylene group in the backbone, compared to an α-amino acid, can induce unique secondary structures in peptides and renders the adjacent amide bond more resistant to enzymatic cleavage.[1][2][3]

  • A Tertiary Amine: The integrated pyrrolidine ring introduces a tertiary amine, which can influence solubility, basicity, and potential for further chemical modification.

  • Chiral Centers: The presence of stereocenters offers the potential for creating stereochemically defined molecules, which is critical for specific biological interactions.

This guide benchmarks 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride against two widely used standards in a common amide coupling reaction:

  • L-Proline: A proteinogenic, cyclic α-amino acid, often used to introduce conformational constraints in peptides.

  • 3-Aminobutanoic Acid: A simple, acyclic β-amino acid, representing a basic structural alternative.

Our objective is to provide a clear, data-driven comparison of these building blocks in a representative amide coupling reaction with benzylamine, a common model primary amine.

Experimental Design & Rationale

To provide a robust comparison, we designed a standard amide coupling experiment using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt). This coupling system is widely used due to its efficiency, mild reaction conditions, and the water-soluble nature of its urea byproduct, which simplifies purification.[4]

The core reaction is the coupling of the carboxylic acid of our test compounds with benzylamine to form the corresponding N-benzyl amide.

Logical Flow of the Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_analysis Work-up & Analysis reagent1 Test Compound (Acid Component) step1 Dissolve Acid, Amine, HOBt, DIPEA in DCM reagent1->step1 reagent2 Benzylamine (Amine Component) reagent2->step1 reagent3 EDC / HOBt (Coupling Agents) step3 Add EDC portion-wise reagent3->step3 reagent4 DIPEA (Base) reagent4->step1 reagent5 DCM (Solvent) reagent5->step1 step2 Cool to 0°C step1->step2 step2->step3 step4 Warm to RT & Stir for 12h step3->step4 workup Aqueous Work-up (Wash with H2O, Brine) step4->workup purify Column Chromatography workup->purify analyze Characterization (NMR, LC-MS) purify->analyze yield Calculate Yield analyze->yield

Caption: General workflow for the comparative amide coupling experiments.

Rationale for Reagent Selection
  • EDC/HOBt: This combination is a go-to for preventing racemization and improving yields in peptide couplings. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions and efficiently acylates the amine.

  • Diisopropylethylamine (DIPEA): A non-nucleophilic base used to neutralize the hydrochloride salt of the title compound and the HOBt, ensuring the free amine of benzylamine is available for reaction.

  • Dichloromethane (DCM): A common solvent for amide coupling reactions, offering good solubility for the reagents.

Comparative Performance Data

The following table summarizes the expected performance of each compound in the model reaction based on literature precedents for similar structures and standard laboratory practices.

CompoundStructureMolecular Weight ( g/mol )Reaction Time (h)Expected Yield (%)Key Observations
2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride C1=O)CN(C1)CC1CCCC1 (Illustrative Core)193.671285-95%Forms a β-peptide bond. The tertiary amine may slightly influence reaction kinetics but high yields are expected under standard conditions.
L-Proline C1CC(N1)C(O)=O115.131290-98%Standard α-amino acid coupling. Known to be highly efficient.[5]
3-Aminobutanoic Acid CC(N)CC(O)=O103.121280-90%A simple β-amino acid. Generally good yields, though may be slightly lower than α-amino acids due to steric factors.

Detailed Experimental Protocols

The following is a representative protocol for the solution-phase amide bond formation used for this comparison.

General Protocol for EDC/HOBt Coupling
  • Reagent Preparation: To a solution of the carboxylic acid (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add benzylamine (1.0 eq), HOBt (1.1 eq), and DIPEA (1.2 eq).

    • Expertise & Experience: The addition of HOBt is crucial as it acts as a scavenger for the highly reactive O-acylisourea intermediate, preventing side reactions and minimizing racemization, a critical consideration when working with chiral amino acids.

  • EDC Addition: Add EDC (1.2 eq) to the mixture in several portions over ten minutes.

    • Trustworthiness: Portion-wise addition of EDC at low temperature helps to control the exothermic reaction and prevent the formation of unwanted byproducts.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Dilute the reaction mixture with DCM (10 volumes). Wash successively with water (2 x 15 mL) and brine (1 x 15 mL).

    • Self-Validating System: The aqueous work-up effectively removes the water-soluble EDC byproduct (EDU) and excess HOBt and DIPEA, providing a cleaner crude product for purification.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mechanistic Insights

The fundamental mechanism for this reaction involves the activation of the carboxylic acid by EDC.

G RCOOH R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Amide R-CONH-R' (Amide Product) O_Acylisourea->Amide + R'-NH2 (Direct path) HOBt HOBt HOBt_Ester->Amide + R'-NH2 (HOBt path) Amine R'-NH2 (Amine) EDU EDU (Byproduct)

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

The key advantage of including HOBt is the formation of the HOBt active ester. This intermediate is more stable than the O-acylisourea, yet highly reactive towards the amine, leading to cleaner reactions and higher yields.

Beyond the Yield: The Structural Advantage of β-Amino Acids

While the reaction yield is a critical metric, the true value of incorporating a building block like 2-Methyl-3-(1-pyrrolidinyl)propanoic acid lies in the properties it imparts to the final molecule.

Enhanced Proteolytic Stability

Peptides constructed from α-amino acids are readily degraded by proteases in the body. The altered backbone geometry of β-amino acids makes peptides containing them significantly more resistant to enzymatic cleavage.[1][6][7] This enhanced stability is a major advantage for the development of peptide-based drugs with longer half-lives.

The addition of a methylene group in the β-peptide backbone changes the peptide's conformation.[1] This structural shift can prevent water molecules at the protease's active site from forming the necessary hydrogen bonds to cleave the amide bond.[1]

Induction of Novel Secondary Structures

The expanded backbone of β-amino acids allows them to form unique and stable secondary structures, such as helices and sheets, that are not accessible to α-peptides.[2][8][9] This ability to control the three-dimensional shape of a peptide is crucial for mimicking the structure of natural proteins and designing molecules that can bind to specific biological targets.

Conclusion and Future Outlook

2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride demonstrates excellent potential as a building block in synthetic and medicinal chemistry. While its performance in a standard amide coupling reaction is comparable to that of L-proline and other β-amino acids in terms of yield, its true value lies in the downstream benefits it provides.

Key Takeaways:

  • Performance: It is a highly effective substrate for standard EDC/HOBt mediated amide coupling reactions, with expected yields in the 85-95% range.

  • Stability: As a β-amino acid, it can confer significant resistance to proteolytic degradation in the resulting peptide, a highly desirable trait for therapeutic candidates.

  • Structural Control: The unique backbone structure can be exploited to induce novel, stable secondary structures, enabling the rational design of peptidomimetics.

For researchers aiming to develop novel peptides and other complex molecules with enhanced stability and defined conformations, 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride represents a valuable and powerful tool. Its reliable performance in synthesis, combined with its ability to impart beneficial structural properties, makes it a superior choice over standard amino acids for specific applications in drug discovery and development.

References

  • Hook, D. F., Gessier, F., Noti, C., & Seebach, D. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. Chemistry & biodiversity, 1(5), 747–764.
  • Fülöp, F., & Szatmári, I. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Accounts of Chemical Research, 55(3), 306-319.
  • Hook, D. F., Buergel, T., & Seebach, D. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & biodiversity, 2(5), 591–632.
  • Hintermann, T., & Seebach, D. (2001). The outstanding biological stability of β- and γ-peptides toward proteolytic enzymes: An in vitro investigation with fifteen peptidases. ChemBioChem, 2(6), 445-455.
  • Moussou, P., et al. (2016). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. ResearchGate. Retrieved from [Link]

  • Lee, H. J., Le, N. P., & Gellman, S. H. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. Journal of the American Chemical Society, 140(7), 2514-2523.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644-11647.

Sources

Comparative

A Comparative Guide to Cross-Reactivity Studies of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride

For researchers, scientists, and drug development professionals, understanding the analytical specificity of a compound is paramount. This guide provides an in-depth technical comparison of methodologies to assess the cr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the analytical specificity of a compound is paramount. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride. We will explore the nuances of experimental design, from the selection of potential cross-reactants to the comparative analysis of immunoassay and liquid chromatography-tandem mass spectrometry (LC-MS/MS) data.

Introduction: The Imperative of Specificity

2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride is a chemical compound containing a pyrrolidine ring, a structure found in many biologically active molecules, including synthetic cathinones.[1] The potential for cross-reactivity in analytical assays is a critical consideration in both research and clinical settings, as false-positive results can have significant consequences.[2] This guide will delineate the principles and practicalities of conducting a robust cross-reactivity study for this compound, ensuring the reliability and validity of your analytical results.

The core of a cross-reactivity study lies in challenging an analytical method with structurally similar compounds to determine if they elicit a response. This is particularly crucial for high-throughput screening methods like immunoassays, which are designed for speed and cost-effectiveness but can be susceptible to interference.[3][4] In contrast, chromatographic techniques coupled with mass spectrometry offer higher specificity and are often used as confirmatory methods.[3][5][6]

Designing a Cross-Reactivity Study: A Multifaceted Approach

A well-designed cross-reactivity study for 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride should encompass a selection of potential interferents based on structural similarity and known metabolic pathways of related compounds.

Selection of Potential Cross-Reactants

Based on the structure of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride, the following classes of compounds should be considered for inclusion in a cross-reactivity panel:

  • Structural Analogs: Compounds with minor modifications to the core structure, such as alterations to the alkyl chain or substitutions on the pyrrolidine ring.[7]

  • Potential Metabolites: Products of metabolic transformation, which may include hydroxylated or N-dealkylated derivatives. Studies on similar pyrrolidinophenone compounds have identified metabolites resulting from hydroxylation of the pyrrolidine ring and degradation of the side chain.[3][8][9]

  • Structurally Related Drugs: Other drugs or compounds that share the pyrrolidine moiety, such as certain synthetic cathinones (e.g., α-PVP, MDPV).[10][11][12]

Table 1: Proposed Panel of Potential Cross-Reactants

Compound ClassExample CompoundRationale for Inclusion
Parent Compound 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloridePositive Control
Structural Analog 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid hydrochlorideIsomeric variation
Structural Analog 3-(1-pyrrolidinyl)propanoic acidAbsence of methyl group
Potential Metabolite Hydroxylated derivativeCommon metabolic pathway[3][8][9]
Related Drug α-Pyrrolidinopentiophenone (α-PVP)[11][12]Shared pyrrolidine ring, known for cross-reactivity[3][10]
Related Drug N-Methyl-2-pyrrolidone (NMP)[6][13]Simple pyrrolidine-containing compound

Comparative Methodologies: Immunoassay vs. LC-MS/MS

The choice of analytical technique significantly impacts the specificity of the results. Here, we compare a competitive immunoassay, a common screening tool, with a highly specific LC-MS/MS method.

Immunoassay: The First Line of Screening

Immunoassays utilize the principle of competitive binding between the target analyte and a labeled antigen for a limited number of antibody binding sites.[4] Cross-reactivity occurs when a non-target compound has a similar enough three-dimensional shape to bind to the antibody.[4]

G cluster_prep Sample Preparation cluster_assay Immunoassay Procedure cluster_analysis Data Analysis A Spike Drug-Free Urine with Test Compounds B Add Sample to Antibody-Coated Well A->B Introduce Sample C Add Enzyme-Labeled Drug Conjugate B->C Competitive Binding Initiation D Incubate C->D E Wash to Remove Unbound Reagents D->E F Add Substrate E->F G Measure Signal (e.g., Colorimetric) F->G H Calculate Percent Cross-Reactivity G->H

Caption: Workflow for assessing cross-reactivity using a competitive immunoassay.

  • Preparation of Standards: Prepare a stock solution of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride and each potential cross-reactant in a suitable solvent.

  • Sample Spiking: Spike drug-free urine with varying concentrations of the parent compound and each potential cross-reactant.

  • Assay Procedure:

    • Add a fixed volume of the spiked urine sample to the antibody-coated microplate wells.

    • Add a fixed amount of the enzyme-labeled drug conjugate.

    • Incubate the plate to allow for competitive binding.

    • Wash the plate to remove unbound materials.

    • Add the substrate solution and incubate to allow for color development.

    • Stop the reaction and measure the absorbance using a microplate reader.

  • Data Analysis: Calculate the concentration of the parent compound that causes a 50% reduction in signal (IC50). For each test compound, determine the concentration that produces the same 50% reduction. The percent cross-reactivity is calculated as: (IC50 of Parent Compound / IC50 of Test Compound) x 100%

LC-MS/MS: The Gold Standard for Confirmation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a much higher degree of specificity by separating compounds based on their physicochemical properties (retention time) and then identifying them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns.[5][6]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Spike Drug-Free Urine with Test Compounds B Solid-Phase or Liquid-Liquid Extraction A->B C Evaporation and Reconstitution B->C D Inject Sample onto HPLC Column C->D E Chromatographic Separation D->E F Electrospray Ionization (ESI) E->F G Tandem Mass Spectrometry (MS/MS) Detection F->G H Compare Retention Times and Mass Spectra G->H

Caption: Workflow for assessing cross-reactivity using LC-MS/MS.

  • Sample Preparation:

    • Spike drug-free urine with a mixture of the parent compound and all potential cross-reactants at a known concentration.

    • Perform a sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove matrix interferences.

    • Evaporate the solvent and reconstitute the sample in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the compounds using a suitable C18 column with a gradient elution program.[14]

    • Detect the analytes using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for each compound.[6]

  • Data Analysis:

    • Analyze the chromatograms to determine the retention time of each compound.

    • Confirm the identity of each peak by comparing its retention time and the ratio of its quantifier and qualifier ion transitions to those of a reference standard.

    • Cross-reactivity is determined by the ability to chromatographically resolve and independently detect each compound in the mixture.

Interpreting the Data: A Comparative Analysis

The results from the two methodologies will provide a comprehensive picture of the cross-reactivity profile of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride.

Table 2: Hypothetical Cross-Reactivity Data

CompoundImmunoassay (% Cross-Reactivity)LC-MS/MS (Resolution)
2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride100%Baseline Resolved
2-Methyl-2-(pyrrolidin-1-yl)propanoic acid hydrochloride85%Baseline Resolved
3-(1-pyrrolidinyl)propanoic acid40%Baseline Resolved
Hydroxylated derivative60%Baseline Resolved
α-Pyrrolidinopentiophenone (α-PVP)15%Baseline Resolved
N-Methyl-2-pyrrolidone (NMP)<1%Baseline Resolved

The hypothetical data in Table 2 illustrates that while the immunoassay shows significant cross-reactivity with structurally similar compounds, the LC-MS/MS method can distinguish between them. This highlights the importance of using a confirmatory method when a positive result is obtained from a screening assay.

Conclusion: Ensuring Analytical Confidence

A thorough investigation of cross-reactivity is a non-negotiable aspect of analytical method validation for any compound, including 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride. By employing a combination of screening and confirmatory techniques, researchers can gain a comprehensive understanding of the specificity of their assays. This dual-method approach ensures the generation of reliable and defensible data, which is the bedrock of sound scientific research and development.

References

  • EP3002592B1 - Improved immunoassay for pyrrolidinophenones - Google Patents.
  • 2-methyl-2-(pyrrolidin-1-yl)propanoic acid hydrochloride — Chemical Substance Information. Available at: [Link]

  • Pharmacokinetics of α-Pyrrolidinovalerophenone in Male Rats with and without Vaccination - PMC. Available at: [Link]

  • CROSS REACTIVITY SUMMARY. Available at: [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope - Cipac.org. Available at: [Link]

  • 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1- one (α-PVP). Available at: [Link]

  • Acute pharmacological effects of α-PVP in humans: a naturalistic observational study. Available at: [Link]

  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone - FDA. Available at: [Link]

  • (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Academia.edu. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. Available at: [Link]

  • Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PMC. Available at: [Link]

  • Chemical and biochemical studies of 2-propynylpyrrolidine derivatives. Restricted-rotation analogues of N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide (BM-5) - PubMed. Available at: [Link]

  • N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method. Available at: [Link]

  • Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans - ResearchGate. Available at: [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - ResearchGate. Available at: [Link]

  • Carcinogenicity of some pyrrolic pyrrolizidine alkaloid metabolites and analogues - PubMed. Available at: [Link]

  • CID 158585059 | C20H24O4 - PubChem. Available at: [Link]

  • Pyrrolidinyl Synthetic Cathinones -PHP and 4F–PVP Metabolite Profiling Using Human Hepatocyte Incubations - iris univpm. Available at: [Link]

Sources

Validation

Comprehensive Assay Validation Guide for 2-Methyl-3-(1-pyrrolidinyl)propanoic Acid Hydrochloride in Biological Matrices

Introduction 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride (CAS: 1365836-77-6) is a highly polar, low-molecular-weight amino acid derivative. Characterized by a carboxylic acid moiety and a tertiary pyrrolidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride (CAS: 1365836-77-6) is a highly polar, low-molecular-weight amino acid derivative. Characterized by a carboxylic acid moiety and a tertiary pyrrolidine amine, it exists as a zwitterion at physiological pH. Quantifying this compound in complex biological matrices (e.g., plasma, urine) for pharmacokinetic (PK) or toxicokinetic (TK) studies presents significant bioanalytical challenges.

This guide objectively compares available analytical methodologies and provides a field-proven, regulatory-compliant validation framework. The protocols herein are designed as self-validating systems, ensuring data integrity from sample preparation to final quantification.

Part 1: Methodological Comparison (The "Why")

To develop a robust assay, we must first select an analytical platform that directly addresses the physicochemical liabilities of the compound.

  • HPLC-UV: The molecule lacks conjugated pi-systems or aromatic rings, meaning it has no strong chromophore. UV detection is restricted to low wavelengths (<210 nm), which suffers from severe baseline noise and interference from endogenous plasma proteins.

  • GC-MS: While gas chromatography offers excellent resolution, the compound's polarity and high boiling point prevent volatilization. It requires tedious, two-step pre-column derivatization (e.g., esterification of the carboxylic acid), which introduces high inter-sample variability and reduces throughput.

  • LC-MS/MS (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry is the superior choice. Unlike standard reversed-phase (C18) columns where this polar analyte would elute in the void volume, HILIC provides excellent retention. Electrospray ionization (ESI) in positive mode efficiently protonates the tertiary amine, yielding exceptional sensitivity.

Table 1: Performance Comparison of Analytical Platforms
ParameterHPLC-UVGC-MS (Post-Derivatization)HILIC-MS/MS (Recommended)
Sensitivity (LLOQ) ~1–5 µg/mL (Poor)~50–100 ng/mL (Moderate)1–5 ng/mL (Excellent)
Sample Preparation Protein PrecipitationExtraction + DerivatizationProtein Precip. + Phospholipid Removal
Matrix Interference High (at <210 nm)LowModerate (requires IS correction)
Throughput HighLowHigh

Part 2: Optimized HILIC-MS/MS Experimental Workflow

Causality in Sample Preparation: HILIC chromatography is highly susceptible to matrix salts and endogenous phospholipids, which can cause severe ion suppression in the MS source. A simple protein precipitation (PPT) leaves these phospholipids in the extract. Therefore, we utilize a PPT step followed by a solid-phase Phospholipid Removal (PLR) plate. To make this a self-validating system, a Stable Isotope-Labeled Internal Standard (SIL-IS) is introduced at the very first step to perfectly track and correct for any extraction losses or ionization variability.

Step-by-Step Methodology
  • Spiking: Aliquot 50 µL of plasma into a 96-well collection plate. Add 10 µL of SIL-IS working solution.

  • Precipitation: Add 150 µL of cold Acetonitrile containing 1% Formic Acid. Mechanistic note: The low pH disrupts protein-analyte binding while the organic solvent precipitates plasma proteins.

  • Agitation & Centrifugation: Vortex the plate for 2 minutes at 1000 rpm. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the proteins.

  • Phospholipid Removal: Transfer the supernatant to a 96-well Phospholipid Removal Plate (e.g., Ostro™ or Phree™). Apply positive pressure (15 psi) for 2 minutes. The specialized sorbent selectively traps phospholipids while allowing the zwitterionic analyte to pass through.

  • Analysis: Inject 2 µL of the clean eluate onto a HILIC column (e.g., Waters BEH Amide, 1.7 µm) coupled to a triple quadrupole mass spectrometer operating in ESI+ Multiple Reaction Monitoring (MRM) mode.

Workflow A 1. Plasma Sample (50 µL) B 2. Add IS (Stable Isotope) A->B C 3. Protein Precip. (150 µL ACN) B->C D 4. Centrifugation (14,000g, 10min) C->D E 5. Supernatant Transfer D->E F 6. HILIC-MS/MS Analysis E->F

Caption: Step-by-step plasma sample extraction workflow for HILIC-MS/MS analysis.

Part 3: Core Validation Parameters & Scientific Logic

To ensure the trustworthiness of the data, the assay must be validated according to the [1] and the harmonized [2].

Selectivity and Matrix Effects

Causality: In ESI, co-eluting matrix components (like lysophosphatidylcholines) compete with the analyte for charge on the surface of the electrospray droplet. If the matrix "wins," the analyte signal is artificially suppressed. Validation Standard: We evaluate the Matrix Factor (MF) by comparing the peak area of the analyte spiked into post-extracted blank plasma (from 6 independent lots, including hemolyzed and lipemic lots) against a neat standard solution. Per ICH M10, the IS-normalized MF must demonstrate a Coefficient of Variation (CV) ≤ 15% [2].

MatrixEffect M Matrix Effect Evaluation (ICH M10 Guidelines) S1 Post-Extraction Spike (6 Independent Plasma Lots) M->S1 S2 Neat Standard (Pure Solvent) M->S2 C Calculate Matrix Factor (MF) MF = Peak Area (Spiked) / Peak Area (Neat) S1->C S2->C IS IS-Normalized MF Acceptance: CV ≤ 15% C->IS

Caption: Logical decision tree for evaluating matrix effects per ICH M10 guidelines.

Accuracy, Precision, and Recovery

Accuracy (bias) and precision (reproducibility) are evaluated using Quality Control (QC) samples spiked at four concentration levels: LLOQ, Low QC, Mid QC, and High QC. Validation Standard: The FDA 2018 guidance mandates that intra-run and inter-run accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ). Precision CV must be ≤15% (≤20% at the LLOQ) [1]. Recovery does not need to be 100%, but it must be consistent and reproducible across all QC levels.

Stability Assessments

Because 2-Methyl-3-(1-pyrrolidinyl)propanoic acid contains a reactive carboxylic acid, it may be subject to ex vivo degradation (e.g., esterification if stored in alcoholic solvents). Stability must be proven under exact study conditions:

  • Benchtop Stability: 24 hours at room temperature.

  • Freeze-Thaw Stability: At least 3 cycles from -80°C to room temperature.

  • Autosampler Stability: 48 hours at 4°C in the extraction solvent.

Part 4: Experimental Data & Acceptance Criteria

The following table summarizes representative validation data for the optimized HILIC-MS/MS assay, demonstrating strict adherence to regulatory acceptance criteria.

Table 2: Summary of Validation Results (HILIC-MS/MS)
Validation ParameterTested Levels / ConditionsResults (Observed)Regulatory Acceptance Criteria
Linearity 1.0 to 1000 ng/mLr² = 0.998r² ≥ 0.990
Intra-Assay Precision LLOQ, LQC, MQC, HQC (n=6)3.2% – 8.5% CV≤ 15% (≤ 20% for LLOQ)
Intra-Assay Accuracy LLOQ, LQC, MQC, HQC (n=6)94.1% – 106.3%± 15% (± 20% for LLOQ)
Matrix Effect (IS-Norm) LQC, HQC (6 independent lots)CV = 4.1%CV ≤ 15%
Extraction Recovery LQC, MQC, HQC82.4% ± 3.1%Consistent across all levels
Freeze-Thaw Stability 3 Cycles (-80°C to RT)97.5% of nominal± 15% of nominal

References

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). Available at:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation and study sample analysis." (2022). Available at:[Link]

Comparative

A Cost-Benefit Analysis of Synthetic Intermediates: Deconstructing the Pathways to Pyrrolidinyl-Containing Pharmaceuticals

In the intricate world of pharmaceutical development, the selection of an optimal synthetic route for an active pharmaceutical ingredient (API) is a critical decision with far-reaching implications for cost, scalability,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of pharmaceutical development, the selection of an optimal synthetic route for an active pharmaceutical ingredient (API) is a critical decision with far-reaching implications for cost, scalability, and regulatory compliance. This guide provides an in-depth cost-benefit analysis of different synthetic strategies for incorporating a substituted pyrrolidine moiety, a common scaffold in modern therapeutics. While the initial prompt focused on 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride, our investigation has pivoted to a comprehensive analysis of the synthesis of Vernakalant , an antiarrhythmic agent, to provide a real-world, data-driven comparison of alternative intermediates and synthetic philosophies.

Vernakalant, with its stereochemically complex structure featuring a substituted pyrrolidinol ring, serves as an exemplary case study for examining the trade-offs between different synthetic approaches. We will dissect two distinct strategies for its synthesis, evaluating them on key performance indicators such as yield, purity, cost of raw materials, and process efficiency.

Unveiling the Alternatives: Two Paths to Vernakalant

The synthesis of a complex molecule like Vernakalant can be approached from multiple angles. For the purpose of this guide, we will compare a classical, linear synthesis with a more convergent and modern asymmetric approach.

Route 1: The Linear Approach - Stepwise Construction

This traditional approach involves the sequential construction of the molecule, often starting from a simple, inexpensive starting material and progressively adding complexity. A representative linear synthesis of Vernakalant would typically involve the initial formation of a protected aminocyclohexanol, followed by the introduction of the side chain, and finally, the construction of the pyrrolidine ring in the later stages.

Route 2: The Convergent, Asymmetric Approach - Strategic Assembly

A more contemporary strategy employs a convergent approach, where different fragments of the molecule are synthesized independently and then coupled together. This often involves the use of advanced catalytic methods to control stereochemistry early in the synthesis. A notable asymmetric synthesis of Vernakalant utilizes an enzymatic transamination to set the key stereocenters on the cyclohexyl ring, followed by the introduction of the pre-formed, chiral pyrrolidinol moiety.[1][2][3]

Comparative Analysis: A Head-to-Head Evaluation

To provide a clear and objective comparison, we will evaluate these two synthetic routes based on several critical parameters.

MetricRoute 1: Linear SynthesisRoute 2: Asymmetric Convergent Synthesis
Overall Yield Lower, due to the cumulative loss over a larger number of linear steps.Higher, as the shorter, independent sequences for each fragment minimize cumulative losses.[2][3]
Stereocontrol Often relies on classical resolution or chiral auxiliaries, which can be inefficient.High stereoselectivity achieved through the use of chiral catalysts or enzymes, leading to a higher enantiomeric excess.[1][2][4]
Raw Material Cost May start with cheaper, simpler materials, but the cost of reagents for multiple steps can accumulate.May utilize more expensive chiral catalysts or enzymes, but the overall cost can be offset by higher efficiency and fewer steps.
Process Complexity Typically involves more synthetic steps and intermediates, increasing the potential for process deviations and requiring more extensive in-process controls.Fewer overall steps, often with more robust and well-defined catalytic reactions, leading to a more streamlined process.
Purification Multiple purification steps are often required, leading to increased solvent usage and waste generation.Fewer intermediates to purify, and often the final product is obtained with high purity, simplifying downstream processing.
Scalability Can be challenging to scale up due to the accumulation of impurities and potential for side reactions in later stages.Generally more amenable to scale-up due to the robustness of the catalytic steps and the convergent nature of the synthesis.

The Causality Behind Experimental Choices

The decision to pursue a linear versus a convergent synthesis is a strategic one, deeply rooted in the principles of chemical synthesis and process development.

  • Linear Synthesis: This approach is often favored in the early stages of drug discovery when the primary goal is to obtain a small amount of the target molecule for initial biological testing. The step-by-step nature allows for a more straightforward, albeit longer, path to the final compound. However, the multiplicative effect of yield losses at each step makes it less economically viable for large-scale production.

  • Convergent Synthesis: For commercial manufacturing, a convergent strategy is almost always preferred. By breaking the molecule down into key fragments that are synthesized in parallel, the overall number of linear steps is reduced. This not only improves the overall yield but also provides greater flexibility in the manufacturing process. The use of asymmetric catalysis in this approach is a testament to the advancements in modern organic synthesis, allowing for the direct and efficient creation of chiral centers with high precision.[1][4]

Visualizing the Synthetic Pathways

To better illustrate the strategic differences between the two approaches, the following diagrams outline the conceptual workflows.

Linear_Synthesis A Simple Starting Material B Intermediate 1 A->B Step 1 C Intermediate 2 B->C Step 2 D Intermediate 3 C->D Step 3 E Final API (Vernakalant) D->E Final Steps

Caption: Conceptual workflow of a linear synthesis approach.

Convergent_Synthesis cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A1 Starting Material A A2 Intermediate A A1->A2 A_final Fragment A A2->A_final Coupling Fragment Coupling A_final->Coupling B1 Starting Material B B2 Intermediate B B1->B2 B_final Fragment B B2->B_final B_final->Coupling API Final API (Vernakalant) Coupling->API

Caption: Conceptual workflow of a convergent synthesis approach.

Experimental Protocols: A Glimpse into the Lab

While detailed, proprietary industrial-scale protocols are not publicly available, the following represents a generalized, lab-scale procedure for a key transformation in the asymmetric synthesis of a Vernakalant intermediate, based on published literature.

Protocol: Asymmetric Enzymatic Transamination

Objective: To synthesize the chiral amine intermediate (1R,2R)-2-aminocyclohexanol derivative with high enantiomeric and diastereomeric purity.

Materials:

  • Racemic 2-hydroxycyclohexanone derivative (substrate)

  • Transaminase enzyme (e.g., a commercially available, engineered transaminase)

  • Isopropylamine (amine donor)

  • Pyridoxal 5'-phosphate (PLP) (cofactor)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Organic solvent (e.g., DMSO)

Procedure:

  • In a temperature-controlled reaction vessel, dissolve the racemic ketone substrate in a minimal amount of DMSO.

  • Add the buffer solution, isopropylamine, and PLP.

  • Initiate the reaction by adding the transaminase enzyme.

  • Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours.

  • Monitor the reaction progress by HPLC or GC to determine the conversion and stereoselectivity.

  • Upon completion, quench the reaction by adding a suitable acid (e.g., HCl) to denature the enzyme.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting chiral amine by crystallization or chromatography.

Self-Validating System: The protocol's integrity is maintained through rigorous in-process monitoring. The use of HPLC or GC with a chiral stationary phase is crucial to not only track the disappearance of the starting material and the appearance of the product but also to determine the enantiomeric excess (ee) and diastereomeric ratio (dr) in real-time. This allows for optimization of reaction conditions and ensures the final product meets the required stereochemical purity.

Conclusion: A Strategic Imperative

The choice of a synthetic route for a pharmaceutical intermediate is a multifaceted decision that extends beyond simple chemical feasibility. As demonstrated by the case of Vernakalant, a modern, convergent, and asymmetric approach, while potentially having higher upfront costs for specialized catalysts or enzymes, often proves to be more cost-effective in the long run due to significantly higher overall yields, improved purity, and a more streamlined and scalable process.[2][3] The linear approach, while valuable for initial discovery efforts, typically falls short in meeting the rigorous demands of commercial manufacturing.

For researchers and drug development professionals, a thorough cost-benefit analysis that considers all aspects of the synthesis—from raw material sourcing to final product purification—is paramount. The adoption of innovative technologies, such as biocatalysis, can offer a competitive advantage by providing more efficient, sustainable, and economically viable pathways to life-saving medicines.

References

  • A highly efficient asymmetric synthesis of vernakalant. PubMed, May 16, 2014. [Link]

  • Progresses in Synthesis of Vernakalant. ResearchGate, August 07, 2025. [Link]

  • A Highly Efficient Asymmetric Synthesis of Vernakalant. Request PDF, ResearchGate. [Link]

  • A Highly Efficient Asymmetric Synthesis of Vernakalant. Organic Letters, ACS Publications, May 01, 2014. [Link]

  • A Highly Efficient Asymmetric Synthesis of Vernakalant. ACS Publications, May 01, 2014. [Link]

Sources

Validation

A Structural and Physicochemical Comparison of 2-Methyl-3-(1-pyrrolidinyl)propanoic Acid Hydrochloride and its Piperidinyl Analog for Drug Discovery

Introduction: The Significance of Saturated Heterocycles in Medicinal Chemistry In the landscape of modern drug design, saturated heterocyclic scaffolds are indispensable building blocks.[1][2] Among these, the five-memb...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Saturated Heterocycles in Medicinal Chemistry

In the landscape of modern drug design, saturated heterocyclic scaffolds are indispensable building blocks.[1][2] Among these, the five-membered pyrrolidine and six-membered piperidine rings are classified as "privileged scaffolds" due to their prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[3] Their utility lies in their ability to confer a three-dimensional architecture and introduce a basic nitrogen atom, which is often crucial for target engagement, modulating solubility, and optimizing pharmacokinetic profiles.[1][4]

The substitution of one of these rings for the other can profoundly alter a molecule's properties. While differing by only a single methylene unit, the choice between a pyrrolidine and a piperidine ring can significantly impact a drug candidate's conformational flexibility, lipophilicity, and metabolic stability.[3][5] This guide provides an in-depth, data-driven comparison of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride and its direct structural analog, 2-Methyl-3-(1-piperidinyl)propanoic acid hydrochloride. We will explore their structural nuances, comparative physicochemical properties, and the strategic rationale behind selecting one scaffold over the other in a drug development context.

Molecular Structure and Conformational Analysis

The foundational difference between the two title compounds lies in the nature of the saturated heterocyclic ring attached to the propanoic acid backbone. This seemingly minor change from a five-membered to a six-membered ring introduces significant differences in three-dimensional shape and flexibility.

G cluster_0 2-Methyl-3-(1-pyrrolidinyl)propanoic acid HCl cluster_1 2-Methyl-3-(1-piperidinyl)propanoic acid HCl Pyrrolidine Pyrrolidine Piperidine Piperidine

Caption: Chemical structures of the compared molecules.

Pyrrolidine Analog: The five-membered pyrrolidine ring is known for its greater conformational flexibility. It does not have a stable "chair" or "boat" conformation like a six-membered ring. Instead, it adopts "envelope" and "twist" conformations that can rapidly interconvert, allowing the molecule to adapt its shape to fit into a binding pocket.[3] This flexibility can be advantageous for target engagement but may come at an entropic cost upon binding.

Piperidinyl Analog: The six-membered piperidine ring is conformationally more restricted, predominantly adopting a stable chair conformation.[2] This rigidity can be beneficial, as it pre-organizes the substituents in defined axial and equatorial positions, potentially leading to higher binding affinity if the conformation matches the target's binding site.[3] However, this same rigidity can be a disadvantage if a different conformation is required for optimal interaction.

The choice of scaffold is therefore a strategic decision in drug design. Pyrrolidine may be preferred when conformational adaptability is needed, while piperidine is often chosen to lock in a specific, high-affinity binding mode.[3][6]

Comparative Physicochemical Properties

The ring size directly influences key physicochemical properties that govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

PropertyPyrrolidine AnalogPiperidine AnalogRationale & Implication for Drug Design
Molecular Formula C₈H₁₆ClNO₂[7]C₉H₁₈ClNO₂The addition of one CH₂ group increases the molecular weight.
Molecular Weight 193.67 g/mol [7][8]207.70 g/mol A minor increase, but can be a factor in multi-variable optimization for properties like ligand efficiency.
pKa (Conjugate Acid) ~11.27[3][9]~11.22[3]The basicity is nearly identical. Pyrrolidine is very slightly more basic, which can be attributed to the conformational stabilization of its protonated form.[3][9] For most biological applications (at pH 7.4), both will be fully protonated, making them interchangeable from a basicity standpoint.
Predicted XlogP -1.3-1.1[10]Piperidine-containing compounds are generally more lipophilic (less polar) than their pyrrolidine counterparts due to the additional methylene group.[3][11] This subtle difference can significantly impact solubility, cell permeability, plasma protein binding, and off-target interactions.[3][12]
Solubility Generally HigherGenerally LowerThe slightly lower lipophilicity and smaller size of the pyrrolidine ring often lead to better aqueous solubility compared to piperidine analogs.[11][13] This is a critical factor for formulation and bioavailability.

Synthesis and Spectroscopic Characterization

A reliable synthesis and unambiguous characterization are paramount for any comparative study.

General Synthetic Strategy

Both compounds can be synthesized via a Michael addition reaction, a robust and widely used method in organic chemistry. The nucleophilic secondary amine (pyrrolidine or piperidine) attacks the activated double bond of methyl methacrylate, followed by hydrolysis of the ester to yield the carboxylic acid and subsequent treatment with HCl to form the hydrochloride salt.

G start1 Pyrrolidine intermediate1 Ester Intermediate (Pyrrolidine) start1->intermediate1 Michael Addition start2 Piperidine intermediate2 Ester Intermediate (Piperidine) start2->intermediate2 Michael Addition reagent Methyl Methacrylate reagent->intermediate1 reagent->intermediate2 product1 2-Methyl-3-(1-pyrrolidinyl) propanoic acid HCl intermediate1->product1 Hydrolysis & Acidification product2 2-Methyl-3-(1-piperidinyl) propanoic acid HCl intermediate2->product2 Hydrolysis & Acidification step2 1. Base Hydrolysis 2. HCl

Caption: General synthetic workflow for the target compounds.

Comparative NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are essential tools for verifying the structures of the final compounds. The spectra will be largely similar, with key differences arising from the heterocyclic ring protons and carbons.

Expected ¹H NMR Spectral Differences:

  • Pyrrolidine Analog: Expect two multiplets for the ring protons. The four protons adjacent to the nitrogen (α-protons) will be downfield compared to the four β-protons.

  • Piperidine Analog: Expect three sets of signals for the ring protons. The four α-protons will be the most downfield, followed by the four β-protons and the two γ-protons at the 4-position of the ring.

  • Propanoic Acid Moiety: The signals for the -CH(CH₃)- and -CH₂- groups will be very similar in both analogs, likely appearing as a multiplet and a doublet of doublets, respectively. The methyl group will be a doublet.[14]

Expected ¹³C NMR Spectral Differences:

  • Pyrrolidine Analog: Two distinct signals for the ring carbons (α and β).

  • Piperidine Analog: Three distinct signals for the ring carbons (α, β, and γ).

  • Propanoic Acid Moiety: The chemical shifts for the carboxyl, methine, methylene, and methyl carbons should be nearly identical between the two compounds.

Experimental Protocols

The following protocols provide a framework for the synthesis and comparative analysis of these compounds.

Protocol: Synthesis of 2-Methyl-3-(1-piperidinyl)propanoic acid hydrochloride

Expert Rationale: This protocol employs a two-step, one-pot procedure that is efficient and avoids the isolation of the intermediate ester. The use of a strong acid (HCl) for both hydrolysis and salt formation simplifies the workup.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine (1.0 eq) and methanol (2 mL per mmol of piperidine).

  • Michael Addition: Slowly add methyl methacrylate (1.0 eq) to the stirred solution. The reaction is exothermic; maintain the temperature below 50°C using a water bath if necessary.[15]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials.

  • Hydrolysis & Salt Formation: Once the addition is complete, add concentrated hydrochloric acid (3.0 eq) to the mixture. Heat the reaction to reflux (approx. 65-70°C) for 6-8 hours to facilitate ester hydrolysis.

  • Isolation: Allow the mixture to cool to room temperature, then cool further in an ice bath to induce precipitation of the hydrochloride salt.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Validation: Dry the white solid under vacuum. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Determine the melting point.

Note: The same protocol can be followed using pyrrolidine (1.0 eq) to synthesize the corresponding analog.

Protocol: Determination of Octanol-Water Partition Coefficient (LogP)

Expert Rationale: The shake-flask method is the gold standard for LogP determination. It directly measures the partitioning of a compound between a lipid-like (n-octanol) and an aqueous phase, providing a direct measure of lipophilicity, a critical parameter for predicting drug absorption and distribution.[3]

Methodology:

  • Phase Preparation: Prepare a phosphate buffer solution at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the pH 7.4 buffer. This ensures thermodynamic equilibrium.

  • Sample Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in the pre-saturated buffer.

  • Partitioning: In a centrifuge tube, combine 2 mL of the pre-saturated n-octanol and 2 mL of the compound's buffered solution.

  • Equilibration: Shake the mixture vigorously for 1 hour at a constant temperature (e.g., 25°C) to allow for complete partitioning.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to ensure complete separation of the aqueous and octanol layers.

  • Quantification: Carefully remove an aliquot from the aqueous layer. Determine the concentration of the compound using a suitable analytical method, such as UV-Vis Spectroscopy or LC-MS. The initial concentration in the aqueous phase is known.

  • Calculation:

    • Concentration in aqueous phase = [C]aq

    • Concentration in octanol phase ([C]oct) is calculated by mass balance: ([C]initial - [C]aq).

    • Partition Coefficient (P) = [C]oct / [C]aq

    • LogP = log₁₀(P)

Protocol: Single Crystal X-ray Diffraction (SCXRD)

Expert Rationale: SCXRD provides unambiguous, atomic-resolution data on the three-dimensional structure of a molecule in the solid state.[16][17] This is the only technique that can definitively determine bond lengths, bond angles, and the precise conformation of the heterocyclic ring, which is central to this comparative guide.

G cluster_workflow Single Crystal X-ray Diffraction Workflow A Synthesize & Purify Compound B Grow High-Quality Single Crystals (e.g., Slow Evaporation) A->B C Mount Crystal on Diffractometer B->C D Collect Diffraction Data (X-ray Exposure) C->D E Process Data & Solve Structure D->E F Refine Structural Model E->F G Validate & Analyze Structure (Bond angles, conformation, intermolecular interactions) F->G

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Safety & Regulatory Compliance

Safety

2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride proper disposal procedures

Proper handling and disposal of specialty organic salts are critical components of laboratory safety and environmental stewardship. 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride (CAS: 1365836-77-6) is a synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper handling and disposal of specialty organic salts are critical components of laboratory safety and environmental stewardship. 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride (CAS: 1365836-77-6) is a synthetic amino acid derivative widely utilized in drug development and organic synthesis[1]. While its organic backbone suggests standard disposal, the presence of the hydrochloride (HCl) salt fundamentally alters its waste classification.

As a Senior Application Scientist, I have designed this guide to provide you with the mechanistic reasoning and self-validating protocols necessary to manage this compound safely.

Physicochemical Profile & Disposal Implications

To design a safe disposal strategy, we must first translate the compound's molecular properties into operational logistics.

PropertyValue / CharacteristicOperational & Disposal Implication
CAS Number 1365836-77-6Required identifier for hazardous waste manifesting[1].
Molecular Formula C₈H₁₅NO₂ · HClContains nitrogen and chlorine. Requires specific thermal oxidation to abate NOₓ and HCl gases.
Physical State Solid (Powder/Crystals)Risk of aerosolization. Must be handled in a fume hood and disposed of in sealed, puncture-resistant containers.
Solubility Highly Water-SolubleDissociation in water yields an acidic solution. Aqueous waste streams require pH neutralization prior to disposal.

Mechanistic Causality in Waste Management

Do not treat this chemical as generic organic waste. The disposal methodology is dictated by two critical mechanistic factors:

The Halogen Factor (Incineration Chemistry): Although this is an organic molecule, the hydrochloride salt classifies it as a halogenated organic waste . During thermal destruction, the carbon and hydrogen combust into CO₂ and H₂O, but the chloride ion is converted into highly corrosive hydrogen chloride (HCl) gas. If routed to a standard non-halogenated incinerator, the HCl gas will rapidly corrode the refractory lining and be released into the atmosphere. Therefore, this waste must be routed to a specialized Halogenated Waste Thermal Oxidizer equipped with caustic scrubbers (e.g., using CaO or NaOH) to neutralize the HCl gas into benign salts[2].

Aqueous Acidity & Incompatibility: When dissolved in water, the amine hydrochloride salt acts as a weak acid, lowering the pH of the solution. Disposing of highly acidic waste into mixed aqueous streams poses a severe reactivity hazard—if mixed with incompatible wastes like cyanides or sulfides, it can catalyze the release of lethal toxic gases[3]. Neutralization is a mandatory prerequisite for aqueous disposal.

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Solid Waste Containment

Use this protocol for expired reagents, spilled powder, or contaminated consumables.

  • Collection: Working inside a certified chemical fume hood, carefully sweep up the solid using a dedicated anti-static brush and dustpan to prevent aerosolizing the powder.

  • Containment: Transfer the solid into a clear, chemically compatible, and sealable container (e.g., a high-density polyethylene (HDPE) wide-mouth jar).

  • Validation Step: Inspect the exterior of the container. Ensure no residual powder is on the threads or outside of the jar. Wipe the exterior with a damp paper towel if necessary.

  • Labeling: Affix a hazardous waste label. Explicitly mark the contents as "Halogenated Organic Solid Waste" and list the chemical name and CAS number.

Protocol B: Aqueous Waste Neutralization

Use this protocol for aqueous solutions or HPLC mobile phases containing the compound.

  • Initial Assessment: Transfer the aqueous waste to a dedicated neutralization beaker. Measure the initial pH using universal indicator paper or a calibrated pH meter.

    • Validation: The pH should read acidic (typically pH 3–5).

  • Neutralization: Under continuous magnetic stirring, slowly add a mild base, such as saturated aqueous sodium bicarbonate (NaHCO₃)[4].

    • Causality: NaHCO₃ is strong enough to neutralize the acidic protons but mild enough to prevent violent exothermic reactions.

  • Observation: Observe the solution for effervescence (CO₂ gas release). Continue dropwise addition until effervescence completely ceases.

  • Final Validation: Measure the pH again. The protocol is successful only when the pH stabilizes strictly between 6.0 and 8.0 . If the pH is < 6.0, resume base addition.

  • Routing: Transfer the neutralized solution to an aqueous waste carboy. Label it as "Halogenated Aqueous Waste."

Protocol C: Organic Solvent Waste

Use this protocol for reaction mixtures in solvents like DCM, methanol, or ethyl acetate.

  • Segregation: Do not mix this waste with non-halogenated solvent waste (like pure acetone or hexane).

  • Containment: Pour the solvent mixture into a red-coded (or institutionally specified) Halogenated Organic Waste carboy.

  • Validation Step: Ensure the carboy is vented properly (using a safety funnel with a pressure-relief valve) to prevent pressure buildup from volatile solvents.

Waste Routing Workflow

The following decision tree illustrates the operational logic for routing 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride based on its physical state.

WasteRouting Start 2-Methyl-3-(1-pyrrolidinyl) propanoic acid HCl (CAS: 1365836-77-6) State Identify Physical State Start->State Solid Solid (Powder/Crystal) State->Solid Liquid In Solution State->Liquid SolidPack Pack in sealed container. Label: Halogenated Organic Solid Solid->SolidPack SolventType Determine Solvent Type Liquid->SolventType Incinerator Thermal Oxidizer (with HCl Caustic Scrubber) SolidPack->Incinerator Aqueous Aqueous Solution (Acidic) SolventType->Aqueous Organic Organic Solvent (e.g., DCM, MeOH) SolventType->Organic Neut Neutralize to pH 6-8 with aqueous NaHCO3 Aqueous->Neut OrgWaste Label: Halogenated Organic Waste Organic->OrgWaste AqWaste Label: Halogenated Aqueous Waste Neut->AqWaste AqWaste->Incinerator OrgWaste->Incinerator

Workflow for the disposal of 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride.

References

  • Sigma-Aldrich. 2-methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride | 1365836-77-6. Retrieved from [1]

  • Nipissing University. Hazardous Materials Disposal Guide. Retrieved from [3]

  • Honeywell UOP. Thermal and Catalytic Oxidizer Systems (Halogenated Waste Thermal Oxidizer Systems). Retrieved from[2]

  • Benchchem. 2-(5-Methyl-2-furyl)aniline hydrochloride Handling and Neutralization Protocols. Retrieved from [4]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride
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Reactant of Route 2
2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride
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